Technical Documentation Center

1-Cyclohexylbutan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclohexylbutan-1-one
  • CAS: 1462-27-7

Core Science & Biosynthesis

Foundational

1-Cyclohexylbutan-1-one chemical properties and structure

An In-depth Technical Guide to 1-Cyclohexylbutan-1-one Abstract: This document provides a comprehensive technical overview of 1-Cyclohexylbutan-1-one (CAS No. 1462-27-7), a ketone of interest in synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclohexylbutan-1-one

Abstract: This document provides a comprehensive technical overview of 1-Cyclohexylbutan-1-one (CAS No. 1462-27-7), a ketone of interest in synthetic organic chemistry.[1][2] This guide delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores established synthetic methodologies, key chemical reactions, and safety protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the compound's characteristics and handling.

Chemical Identity and Structure

1-Cyclohexylbutan-1-one is an alkyl ketone featuring a cyclohexyl ring attached to a butanoyl group.

  • IUPAC Name : 1-cyclohexylbutan-1-one[1][2]

  • Synonyms : 1-Cyclohexyl-1-butanone, Butyrylcyclohexane[1]

  • CAS Registry Number : 1462-27-7[1][2]

  • Molecular Formula : C₁₀H₁₈O[1][2][3]

  • Molecular Weight : 154.25 g/mol [1][3]

Structural Representation:

The structure consists of a six-membered saturated carbocyclic (cyclohexyl) ring bonded to the carbonyl carbon of a four-carbon ketone chain.

Caption: 2D structure of 1-Cyclohexylbutan-1-one.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are fundamental to its identification, purification, and application in further synthetic work.

Physicochemical Properties

The properties of 1-Cyclohexylbutan-1-one are summarized in the table below. These values are critical for designing reaction conditions, such as temperature control and solvent selection.

PropertyValueSource
Molecular Weight154.25 g/mol PubChem[1]
Molecular FormulaC₁₀H₁₈OPubChem[1]
XLogP32.9PubChem[1]
AppearanceWhite crystalline solidBiosynth[3]
CAS Number1462-27-7NIST, PubChem[1][2]
Spectroscopic Analysis

Spectroscopic data provides the structural fingerprint of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band around 1710 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration typical for an aliphatic ketone. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the cyclohexyl and butyl groups.[1][2]

  • Mass Spectrometry (Electron Ionization) : The mass spectrum shows a molecular ion (M⁺) peak at m/z 154, confirming the molecular weight.[2][4] Common fragmentation patterns include the loss of the propyl group (CH₂CH₂CH₃) leading to a prominent peak at m/z 111, and the cleavage yielding the cyclohexyl cation at m/z 83.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would show complex multiplets between approximately 1.0-2.5 ppm. The α-protons on the butyl chain (next to the carbonyl) would appear as a triplet around 2.4 ppm. The methyl group (CH₃) of the butyl chain would be an upfield triplet near 0.9 ppm. The protons of the cyclohexyl ring would produce a series of broad, overlapping multiplets.

    • ¹³C NMR : The most downfield signal, typically around 210-215 ppm, corresponds to the carbonyl carbon. The carbons of the cyclohexyl and butyl groups would appear in the aliphatic region (approx. 10-50 ppm).

Synthesis and Manufacturing

A prevalent and reliable method for synthesizing 1-cyclohexylbutan-1-one is the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones, and its principles can be adapted for aliphatic systems under specific conditions.[5][6]

Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating cyclohexane with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the nucleophilic C-H bond of cyclohexane.[7]

Caption: Workflow for the synthesis of 1-cyclohexylbutan-1-one.

Detailed Experimental Protocol

Objective: To synthesize 1-cyclohexylbutan-1-one via Friedel-Crafts Acylation.

Materials:

  • Cyclohexane (solvent and reactant)

  • Butanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous, as an alternative solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The entire setup must be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

    • Causality Insight: The use of anhydrous conditions is critical. AlCl₃ is highly hygroscopic and reacts violently with water, which would deactivate the catalyst. Cooling prevents uncontrolled reaction rates.

  • Acyl Chloride Addition: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the addition funnel. An acylium ion-catalyst complex will form.[5]

  • Substrate Addition: Slowly add cyclohexane (1.5 equivalents) to the reaction mixture.

  • Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Quenching:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully pour the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

    • Causality Insight: This step is highly exothermic and must be performed with caution. The acid ensures that any aluminum salts remain dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-cyclohexylbutan-1-one.

    • Self-Validation: The purity and identity of the final product must be confirmed by comparing its spectroscopic data (NMR, IR, MS) with established reference spectra.[1][2]

Chemical Reactivity and Applications

The reactivity of 1-cyclohexylbutan-1-one is dominated by the carbonyl group and the α-hydrogens. As a ketone, it is generally less reactive than corresponding aldehydes due to steric hindrance from the two alkyl substituents (cyclohexyl and propyl) and the electron-donating effect of these groups, which slightly reduces the electrophilicity of the carbonyl carbon.[8][9]

Key Reactions:
  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Strong, irreversible nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li), and hydride reagents like NaBH₄ or LiAlH₄, will add to the carbonyl to form tertiary and secondary alcohols, respectively.[8][10]

  • Enolate Formation and Alkylation: The protons on the carbon adjacent to the carbonyl (the α-carbon of the butyl group) are acidic (pKa ≈ 19-20). Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will deprotonate this position to form an enolate. This enolate is a powerful nucleophile and can be alkylated with alkyl halides, forming a new carbon-carbon bond.[11]

  • Aldol Condensation: In the presence of a base (like NaOH or LDA), the enolate of 1-cyclohexylbutan-1-one can act as a nucleophile, attacking the carbonyl carbon of another molecule of itself or a different carbonyl compound (a crossed-aldol reaction) to form a β-hydroxy ketone.

  • Reduction to Alkane (Wolff-Kishner/Clemmensen): The carbonyl group can be completely removed and reduced to a methylene group (CH₂) to form butylcyclohexane. This is achieved under harsh conditions using either the Wolff-Kishner reduction (hydrazine, KOH, high temperature) or the Clemmensen reduction (zinc amalgam, HCl).[6]

Caption: Key reactivity pathways for 1-cyclohexylbutan-1-one.

Applications in Drug Development and Research

While not a widely known pharmaceutical ingredient itself, 1-cyclohexylbutan-1-one serves as a valuable intermediate or building block. Its structure can be incorporated into larger molecules, and the reactivity of its ketone functional group allows for diverse chemical transformations. It can be used in the synthesis of more complex alicyclic compounds, which are common motifs in medicinal chemistry due to their favorable metabolic stability and 3D architecture.[3]

Safety, Handling, and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-cyclohexylbutan-1-one is classified with the following hazards:[1]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling and Storage:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Cyclohexylbutan-1-one is a structurally straightforward yet synthetically versatile ketone. Its well-defined physicochemical properties and predictable reactivity make it a useful substrate and intermediate in organic synthesis. A thorough understanding of its synthesis, particularly via Friedel-Crafts acylation, and its key reactions, such as enolate formation and nucleophilic addition, allows researchers to effectively utilize this compound in the construction of more complex molecular targets. Adherence to strict safety protocols is mandatory when handling this irritant compound.

References

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanone, 1-cyclohexyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-cyclohexyl-1-butanone. Retrieved from [Link]

  • Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanone, 1-cyclohexyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Cyclohexylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2025, May 1). [Chemistry] Design a synthesis of 1-cyclohexyl-2-butyn-1-one starting from cyclohexane. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-cyclohexyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclohexyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methylisothiazolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3. Retrieved from [Link]

  • PubMed. (2017). RIFM fragrance ingredient safety assessment, methyl anthranilate, CAS Registry Number 134-20-3. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Cyclohexylbutan-1-one

Introduction 1-Cyclohexylbutan-1-one, a ketone with the molecular formula C₁₀H₁₈O, is a molecule of interest in various fields of chemical synthesis, including the development of pharmaceuticals and specialty chemicals.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexylbutan-1-one, a ketone with the molecular formula C₁₀H₁₈O, is a molecule of interest in various fields of chemical synthesis, including the development of pharmaceuticals and specialty chemicals.[1] Its structure, comprising a cyclohexyl ring attached to a butanoyl group, presents specific synthetic challenges and opportunities. This guide provides an in-depth exploration of the primary and most effective pathways for the synthesis of 1-cyclohexylbutan-one, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the target molecule's properties is crucial for monitoring reaction progress and confirming product identity.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [2]
CAS Number 1462-27-7[2]
Appearance White crystalline solid[1]
IUPAC Name 1-cyclohexylbutan-1-one[2]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for 1-cyclohexylbutan-1-one and are crucial for its characterization.[2]

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 1-cyclohexylbutan-1-one can be approached through several established organic chemistry transformations. The two most prominent and reliable methods are:

  • The Grignard Reaction: A powerful carbon-carbon bond-forming reaction that offers a versatile route to the target ketone.

  • Oxidation of the Corresponding Secondary Alcohol: A high-yielding and often straightforward method that relies on the availability of the precursor alcohol, 1-cyclohexylbutan-1-ol.

While Friedel-Crafts acylation is a cornerstone for the synthesis of aromatic ketones, its direct application to an aliphatic ring like cyclohexane is not a standard or efficient method.[1][3][4] The classic Friedel-Crafts reaction requires an aromatic substrate that can undergo electrophilic aromatic substitution.[1][3][4] Therefore, this guide will focus on the more practical Grignard and oxidation pathways.

Pathway 1: Synthesis via Grignard Reaction

The Grignard reaction provides a robust method for constructing the carbon skeleton of 1-cyclohexylbutan-1-one. This can be achieved through two primary disconnection approaches, each with its own set of considerations.

Mechanism and Rationale

The Grignard reaction involves the nucleophilic attack of a highly polar organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[5] The choice of starting materials dictates the specific bond being formed. For 1-cyclohexylbutan-1-one, we can envision two logical bond disconnections adjacent to the carbonyl group.

Approach A: Cyclohexylmagnesium Halide and Butanoyl Chloride

This approach involves the reaction of a cyclohexyl Grignard reagent with butanoyl chloride. The cyclohexyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Experimental Workflow: Grignard Synthesis (Approach A)

Grignard Synthesis - Approach A cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexylmagnesium_Bromide Cyclohexylmagnesium Bromide Cyclohexyl_Bromide->Cyclohexylmagnesium_Bromide + Mg Mg_turnings Mg turnings Dry_Ether Dry Ether Intermediate_Complex Intermediate Complex Cyclohexylmagnesium_Bromide->Intermediate_Complex + Butanoyl Chloride Butanoyl_Chloride Butanoyl Chloride Final_Product 1-Cyclohexylbutan-1-one Intermediate_Complex->Final_Product Hydrolysis Aqueous_Workup Aqueous Workup (e.g., aq. NH4Cl)

Caption: Workflow for the synthesis of 1-cyclohexylbutan-1-one via Grignard reaction (Approach A).

Detailed Experimental Protocol (Approach A)

Materials:

  • Cyclohexyl bromide

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Butanoyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small portion of a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of butanoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 5 °C to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the ethereal layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Approach B: Propylmagnesium Halide and Cyclohexanecarbaldehyde followed by Oxidation

This alternative Grignard route involves the reaction of a propyl Grignard reagent with cyclohexanecarbaldehyde to form the secondary alcohol, 1-cyclohexylbutan-1-ol, which is then oxidized to the target ketone.

Experimental Workflow: Grignard Synthesis (Approach B)

Grignard Synthesis - Approach B cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Propyl_Bromide Propyl Bromide Intermediate_Alcohol 1-Cyclohexylbutan-1-ol Propyl_Bromide->Intermediate_Alcohol + Mg, then + Cyclohexanecarbaldehyde Mg_turnings Mg turnings Cyclohexanecarbaldehyde Cyclohexanecarbaldehyde Final_Product 1-Cyclohexylbutan-1-one Intermediate_Alcohol->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern)

Caption: Workflow for the synthesis of 1-cyclohexylbutan-1-one via Grignard reaction and subsequent oxidation (Approach B).

Detailed Experimental Protocol (Approach B)

Procedure:

  • Synthesis of 1-Cyclohexylbutan-1-ol:

    • Prepare propylmagnesium bromide from propyl bromide and magnesium turnings in anhydrous diethyl ether, following a similar procedure as in Approach A.

    • Cool the Grignard reagent to 0 °C and add a solution of cyclohexanecarbaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

    • Perform an aqueous workup as described in Approach A to isolate the crude 1-cyclohexylbutan-1-ol.

  • Oxidation to 1-Cyclohexylbutan-1-one:

    • This step will be detailed in the following section on oxidation pathways.

Advantages and Disadvantages of the Grignard Pathway
AspectAdvantagesDisadvantages
Versatility Excellent for forming C-C bonds; multiple disconnection approaches are possible.
Reagent Sensitivity Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[5]
Side Reactions In Approach A, over-addition of the Grignard reagent to the ketone product can occur. In Approach B, the synthesis is a two-step process.
Starting Material Availability Starting materials are generally commercially available.

Pathway 2: Oxidation of 1-Cyclohexylbutan-1-ol

The oxidation of a secondary alcohol to a ketone is a fundamental and often highly efficient transformation in organic synthesis. If the precursor alcohol, 1-cyclohexylbutan-1-ol, is readily available or has been synthesized (e.g., via the Grignard reaction in Approach B), its oxidation to 1-cyclohexylbutan-1-one is a logical final step.

Mechanism and Reagent Selection

The oxidation of a secondary alcohol involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. A wide variety of oxidizing agents can accomplish this transformation. The choice of reagent depends on factors such as scale, desired reaction conditions (e.g., temperature, pH), and tolerance of other functional groups in the molecule.

Commonly used oxidizing agents for this purpose include:

  • Chromium-based reagents: Pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). PCC is often preferred for its milder conditions.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method avoids the use of heavy metals.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation under neutral conditions.

Experimental Workflow: Oxidation of 1-Cyclohexylbutan-1-ol

Oxidation Pathway Starting_Alcohol 1-Cyclohexylbutan-1-ol Final_Product 1-Cyclohexylbutan-1-one Starting_Alcohol->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP, or Swern conditions) Solvent Appropriate Solvent (e.g., CH2Cl2)

Caption: General workflow for the oxidation of 1-cyclohexylbutan-1-ol to 1-cyclohexylbutan-1-one.

Detailed Experimental Protocol (Using PCC)

Materials:

  • 1-Cyclohexylbutan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Florisil®

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

    • To this suspension, add a solution of 1-cyclohexylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise with stirring at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Florisil® to filter out the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

Advantages and Disadvantages of the Oxidation Pathway
AspectAdvantagesDisadvantages
Efficiency Often proceeds with high yields.
Cleanliness Can be a very clean reaction depending on the chosen oxidant.
Reagent Toxicity Chromium-based reagents are toxic and generate hazardous waste. Swern oxidation can have an unpleasant odor.
Precursor Dependency This method is contingent on the availability of the precursor alcohol.

Conclusion

The synthesis of 1-cyclohexylbutan-1-one is most reliably achieved through two principal pathways: the Grignard reaction and the oxidation of 1-cyclohexylbutan-1-ol. The Grignard approach offers the advantage of building the carbon skeleton directly, with the choice between reacting a cyclohexyl Grignard with an acyl chloride or a propyl Grignard with an aldehyde. The oxidation pathway is highly efficient, provided the precursor alcohol is accessible.

The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities regarding the handling of sensitive reagents and the management of waste streams. For instance, a laboratory aiming to avoid heavy metal waste might prefer a Swern or Dess-Martin oxidation over a chromium-based method. Ultimately, both pathways provide viable and effective means for obtaining 1-cyclohexylbutan-1-one for further research and development applications.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 1-Cyclohexylbutan-1-one. [Link]

Sources

Foundational

Physical properties of 1-Cyclohexylbutan-1-one (boiling point, melting point)

An In-Depth Technical Guide to the Physical Properties of 1-Cyclohexylbutan-1-one Introduction to 1-Cyclohexylbutan-1-one 1-Cyclohexylbutan-1-one, with the chemical formula C₁₀H₁₈O, is an organic compound featuring a cyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Cyclohexylbutan-1-one

Introduction to 1-Cyclohexylbutan-1-one

1-Cyclohexylbutan-1-one, with the chemical formula C₁₀H₁₈O, is an organic compound featuring a cyclohexyl ring attached to a butanone chain.[1][2][3][4] This ketone is of interest to researchers in various fields, including synthetic and medicinal chemistry, due to its structural motifs. As a Senior Application Scientist, this guide provides a detailed exploration of its key physical properties, namely its boiling and melting points. Understanding these fundamental characteristics is paramount for its purification, identification, and application in further research and development. This document will delve into the reported values for these properties and provide robust, field-proven methodologies for their experimental determination.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For 1-Cyclohexylbutan-1-one, these are primarily van der Waals forces. The accurate determination of its boiling and melting points is a critical first step in its characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1][2][3][4]
Molecular Weight 154.25 g/mol [1][2][3][4]
Boiling Point 237.64°C (estimate)[1]
Melting Point Not available (n/a)[5][6]
Appearance White crystalline solid[2]

Note: The reported boiling point is a rough estimate and should be experimentally verified. While described as a crystalline solid, a precise melting point is not consistently reported in the literature.

Boiling Point Determination: Theory and Protocol

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For a pure compound, it is a characteristic physical constant that can be used for identification.[7] Given that the only available value for 1-Cyclohexylbutan-1-one is an estimate, experimental determination is crucial.

Causality in Experimental Choice: The Capillary Method

For small sample quantities, the capillary method (micro boiling point determination) is a highly efficient and accurate technique.[8] It avoids the need for larger volumes required for distillation, thus conserving valuable material.[8][9] The principle relies on trapping a small amount of the liquid's vapor in an inverted capillary tube and observing the temperature at which the internal and external pressures equalize.[7][10]

Experimental Protocol: Capillary Method for Boiling Point Determination

This protocol outlines the steps for determining the boiling point of 1-Cyclohexylbutan-1-one.

  • Sample Preparation:

    • Place a few milliliters of 1-Cyclohexylbutan-1-one into a small test tube or fusion tube.[11]

    • Take a capillary tube (sealed at one end) and place it, open end down, into the liquid.[10][11]

  • Apparatus Setup:

    • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heating block).[8] The heating medium ensures a slow and uniform temperature increase.

  • Heating and Observation:

    • Begin heating the apparatus gently.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[10] This indicates that the liquid's vapor has displaced all the air and is now escaping.

    • At this point, turn off the heat and allow the apparatus to cool slowly.[10]

  • Recording the Boiling Point:

    • As the apparatus cools, the vapor pressure inside the capillary will decrease. The stream of bubbles will slow and then stop.

    • The exact moment the bubbling ceases and the liquid begins to be drawn up into the capillary tube is when the external atmospheric pressure equals the vapor pressure of the liquid.[7][8]

    • Record the temperature at this precise moment. This is the experimental boiling point of 1-Cyclohexylbutan-1-one.[10]

Melting Point Determination: Theory and Protocol

Causality in Experimental Choice: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer precise temperature control, uniform heating, and clear visualization, making them superior to older oil bath methods.[14][15] The use of a packed capillary tube ensures that a small, representative sample is heated evenly.

Experimental Protocol: Capillary Method for Melting Point Determination

This protocol provides a self-validating system for accurately measuring the melting point.

  • Sample Preparation:

    • Ensure the 1-Cyclohexylbutan-1-one sample is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass. A dry, powdered sample ensures uniform heat transfer.

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the solid into the bottom.[14] The packed sample height should be no more than 1-2 mm for accurate results.[12]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[15]

  • Approximate Melting Point Determination (Rapid Run):

    • If the melting point is unknown, it is efficient to first perform a rapid determination.[13][14] Set a fast heating rate (e.g., 10-20°C per minute).

    • Record the approximate temperature range at which the sample melts. This provides a target for a more precise measurement and saves time.

  • Accurate Melting Point Determination (Slow Run):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Prepare a fresh sample in a new capillary tube. Never re-melt a sample, as it may have decomposed.[12]

    • Set a slow heating rate of approximately 1-2°C per minute. This slow rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue observing and record the temperature at which the last crystal of the solid just disappears (the end of the melting range).[12]

    • The recorded melting point should be expressed as this range.

Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of 1-Cyclohexylbutan-1-one.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Melting Point Determination (if Solid) cluster_2 Phase 3: Boiling Point Determination (if Liquid) Prep Obtain pure, dry sample of 1-Cyclohexylbutan-1-one Visual_Inspect Visual Inspection (Determine physical state: Solid/Liquid) Prep->Visual_Inspect Pack_Cap_MP Pack dry sample into capillary tube (1-2mm) Visual_Inspect->Pack_Cap_MP If Solid Prep_BP Place liquid in fusion tube with inverted capillary Visual_Inspect->Prep_BP If Liquid Rapid_Run Rapid Heating Run (10-20°C/min) for approximate MP Pack_Cap_MP->Rapid_Run Cool_Down_MP Cool apparatus >20°C below approximate MP Rapid_Run->Cool_Down_MP Slow_Run Slow Heating Run (1-2°C/min) for accurate MP range Cool_Down_MP->Slow_Run Record_MP Record T_start and T_end of melting Slow_Run->Record_MP Heat_BP Heat sample gently Prep_BP->Heat_BP Observe_Bubbles Observe for rapid, continuous bubble stream Heat_BP->Observe_Bubbles Cool_Down_BP Turn off heat, allow to cool slowly Observe_Bubbles->Cool_Down_BP Record_BP Record temperature when liquid enters capillary Cool_Down_BP->Record_BP

Caption: Experimental workflow for determining the melting and boiling points of 1-Cyclohexylbutan-1-one.

References

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Boiling Points - Concept. (2020). JoVE. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

  • Boiling Points - Procedure. (2020). JoVE. [Link]

  • experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]

  • Design a synthesis of 1-cyclohexyl-2-butyn-1-one starting from cyclohexane. (2024). Filo. [Link]

  • 1-cyclohexyl-1-butanone. (2025). ChemSynthesis. [Link]

  • [Chemistry] Design a synthesis of 1-cyclohexyl-2-butyn-1-one starting from cyclohexane. You may u. (2025). YouTube. [Link]

  • 1-Cyclohexylbutan-1-one. (n.d.). PubChem. [Link]

  • 1-Cyclohexylpropan-1-one. (n.d.). PubChem. [Link]

  • Chemical Properties of 1-Propanone, 1-cyclohexyl-. (n.d.). Cheméo. [Link]

  • 1-cyclohexyl-3-buten-2-one. (2025). Chemical Synthesis Database. [Link]

  • 1-Butanone, 1-cyclohexyl-. (n.d.). NIST Chemistry WebBook. [Link]

  • 1-cyclohexylbutan-1-one. (n.d.). Finetech Industry Limited. [Link]

Sources

Exploratory

The Spectroscopic Signature of 1-Cyclohexylbutan-1-one: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-cyclohexylbutan-1-one (CAS No: 1462-27-7), a ketone with applications in fragrance and as a synthetic intermediate. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-cyclohexylbutan-1-one (CAS No: 1462-27-7), a ketone with applications in fragrance and as a synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation and analytical characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles that govern the observed signals.

Molecular Structure and Spectroscopic Overview

1-Cyclohexylbutan-1-one possesses a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1] Its structure, comprising a cyclohexyl ring attached to a butanoyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and metabolic studies.

The following sections will provide a detailed, stepwise analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each section will include the experimental protocol for data acquisition, a summary of the key spectral data in tabular format, and an expert interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), which is chemically inert and provides a lock signal for the spectrometer. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Visualizing the Molecular Structure

To provide a clear reference for the subsequent spectral analysis, the chemical structure of 1-cyclohexylbutan-1-one is presented below.

Caption: Chemical structure of 1-Cyclohexylbutan-1-one.

¹H NMR Spectroscopy Data and Interpretation

The ¹H NMR spectrum of 1-cyclohexylbutan-1-one provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.40t2H-CH₂- (alpha to C=O)
~2.25m1H-CH- (cyclohexyl, alpha to C=O)
~1.80 - 1.60m6H-CH₂- (cyclohexyl) and -CH₂- (beta to C=O)
~1.40 - 1.10m6H-CH₂- (cyclohexyl)
~0.90t3H-CH₃

Source: Wiley SpectraBase.[1]

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed chemical shifts and multiplicities is rooted in the electronic environment of each proton.

  • The Triplet at ~2.40 ppm: This signal corresponds to the two protons on the carbon atom alpha to the carbonyl group in the butyl chain. The downfield shift is a direct consequence of the deshielding effect of the electron-withdrawing carbonyl group. The triplet multiplicity arises from the coupling with the two adjacent protons on the beta carbon (n+1 rule, 2+1=3).

  • The Multiplet at ~2.25 ppm: This complex signal is assigned to the single proton on the cyclohexyl ring that is directly attached to the carbonyl group. Its downfield position is also due to the deshielding effect of the C=O group. The multiplet nature is a result of coupling to the adjacent protons on the cyclohexyl ring.

  • The Multiplets between ~1.80 and 1.10 ppm: These broad, overlapping multiplets represent the remaining protons of the cyclohexyl ring and the methylene protons of the butyl chain. The complexity arises from the numerous, small coupling constants between adjacent, non-equivalent protons in the cyclohexane ring, which exists in a rapid chair-chair conformational equilibrium at room temperature. The protons on the beta-carbon of the butyl chain also fall within this region.

  • The Triplet at ~0.90 ppm: This upfield signal is characteristic of a terminal methyl group. The triplet multiplicity is due to coupling with the two protons on the adjacent methylene group.

¹³C NMR Spectroscopy Data and Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~212.0C=O
~51.0-CH- (cyclohexyl, alpha to C=O)
~45.0-CH₂- (alpha to C=O)
~29.0-CH₂- (cyclohexyl)
~26.0-CH₂- (cyclohexyl)
~25.5-CH₂- (cyclohexyl)
~18.0-CH₂- (beta to C=O)
~14.0-CH₃

Source: Wiley SpectraBase.[1]

Interpretation of the ¹³C NMR Spectrum:

The chemical shift of each carbon is determined by its hybridization and the electronegativity of its attached atoms.

  • The Peak at ~212.0 ppm: This highly deshielded signal is unequivocally assigned to the carbonyl carbon. The large downfield shift is a hallmark of sp²-hybridized carbons double-bonded to an electronegative oxygen atom.

  • The Peak at ~51.0 ppm: This signal corresponds to the methine carbon of the cyclohexyl ring directly attached to the carbonyl group.

  • The Peak at ~45.0 ppm: This peak is assigned to the methylene carbon of the butyl chain that is alpha to the carbonyl group.

  • The Peaks at ~29.0, ~26.0, and ~25.5 ppm: These signals are attributed to the remaining methylene carbons of the cyclohexyl ring. The slight differences in their chemical shifts are due to their different positions relative to the butanoyl substituent.

  • The Peak at ~18.0 ppm: This signal represents the methylene carbon of the butyl chain that is beta to the carbonyl group.

  • The Peak at ~14.0 ppm: This upfield signal is characteristic of the terminal methyl carbon of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

The IR spectrum of 1-cyclohexylbutan-1-one, a liquid at room temperature, is typically obtained using the neat liquid film method. A drop of the sample is placed between two sodium chloride or potassium bromide plates to create a thin film. The sample is then irradiated with infrared light, and the frequencies at which light is absorbed are recorded.

IR Spectroscopy Data and Interpretation

The IR spectrum is characterized by several key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2850StrongC-H (aliphatic) stretching vibrations
~1710StrongC=O (ketone) stretching vibration
~1450Medium-CH₂- scissoring (bending) vibration

Source: NIST Chemistry WebBook.

Interpretation of the IR Spectrum:

  • C-H Stretching Vibrations (~2930, ~2850 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the cyclohexyl and butyl groups.

  • C=O Stretching Vibration (~1710 cm⁻¹): This is the most diagnostic peak in the spectrum. The strong absorption at approximately 1710 cm⁻¹ is a classic indicator of a saturated aliphatic ketone. The position of this band is influenced by the electronic and steric environment of the carbonyl group.

  • -CH₂- Bending Vibration (~1450 cm⁻¹): This medium intensity band is due to the scissoring (in-plane bending) vibration of the numerous methylene groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

The mass spectrum of 1-cyclohexylbutan-1-one is typically obtained using electron ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process generates a molecular ion and various fragment ions, which are then separated by their m/z ratio and detected.

Mass Spectrometry Data and Interpretation

The mass spectrum displays a series of peaks, each corresponding to an ion with a specific m/z ratio.

m/zRelative IntensityAssignment
154Low[M]⁺ (Molecular Ion)
111Moderate[M - C₃H₇]⁺ (Loss of propyl radical)
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
71High[C₄H₇O]⁺ (Butanoyl cation) or [C₅H₁₁]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺ (Propyl cation)

Source: NIST Chemistry WebBook.[2]

Interpretation of the Mass Spectrum:

The fragmentation of the molecular ion provides valuable structural information.

  • Molecular Ion Peak (m/z 154): The peak at m/z 154 corresponds to the intact molecular ion, confirming the molecular weight of the compound.

  • Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. In 1-cyclohexylbutan-1-one, this can occur on either side of the carbonyl group.

    • Loss of the propyl group (-C₃H₇) results in the formation of a cyclohexylcarbonyl cation at m/z 111 .

    • Loss of the cyclohexyl group (-C₆H₁₁) leads to the formation of the butanoyl cation at m/z 71 .

  • Other Significant Fragments:

    • The peak at m/z 83 corresponds to the stable cyclohexyl cation.

    • The peak at m/z 55 is a common fragment in aliphatic systems, likely arising from further fragmentation of the cyclohexyl or butyl fragments.

    • The peak at m/z 43 corresponds to the propyl cation.

Visualizing the Mass Spectrometry Fragmentation

The major fragmentation pathways of 1-cyclohexylbutan-1-one upon electron ionization are depicted below.

MS_Fragmentation cluster_0 Molecular Ion cluster_1 Alpha-Cleavage cluster_2 Further Fragmentation M+ [C₁₀H₁₈O]⁺˙ m/z = 154 frag1 [C₇H₁₁O]⁺ m/z = 111 (Loss of C₃H₇) M+->frag1 frag2 [C₄H₇O]⁺ m/z = 71 (Loss of C₆H₁₁) M+->frag2 frag3 [C₆H₁₁]⁺ m/z = 83 frag1->frag3 - CO frag4 [C₃H₇]⁺ m/z = 43 frag2->frag4 - CO

Caption: Major fragmentation pathways of 1-cyclohexylbutan-1-one in mass spectrometry.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural confirmation of 1-cyclohexylbutan-1-one. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic ketone functional group, and the mass spectrum provides the molecular weight and key fragmentation patterns that are consistent with the proposed structure. This comprehensive dataset serves as a valuable reference for the identification and characterization of this compound in various scientific and industrial applications.

References

  • PubChem. 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. [Link]

  • NIST. 1-Butanone, 1-cyclohexyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

  • NIST. Mass spectrum of 1-Butanone, 1-cyclohexyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Cyclohexylbutan-1-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Cyclohexylbutan-1-one, a versatile ketone that serves as a valuable building block in organic synthesis. Tailored for researchers, medicinal chemists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Cyclohexylbutan-1-one, a versatile ketone that serves as a valuable building block in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, and its strategic importance as a pharmaceutical intermediate.

Introduction and Core Identifiers

1-Cyclohexylbutan-1-one (IUPAC name) is an aliphatic ketone characterized by a cyclohexyl ring attached to a butanoyl group.[1] This structure, combining a rigid cycloalkane with a reactive carbonyl functional group, makes it a significant precursor for more complex molecular architectures. Its identity is standardized by its CAS number, 1462-27-7 .[2]

The cyclohexyl moiety is a prevalent structural motif in medicinal chemistry.[3] It is often employed as a bioisostere for phenyl or t-butyl groups, offering advantages in terms of three-dimensional shape, metabolic stability, and the ability to form more extensive contacts within protein binding pockets.[3] The ketone functional group provides a reactive handle for a multitude of chemical transformations, including reductions, alkylations, and condensations, making compounds like 1-cyclohexylbutan-1-one highly sought after as intermediates in multi-step syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 1-Cyclohexylbutan-1-one are summarized below.

Data Summary Table
PropertyValueSource
IUPAC Name 1-cyclohexylbutan-1-onePubChem[1]
CAS Number 1462-27-7NIST WebBook[2]
Molecular Formula C₁₀H₁₈OPubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]
Boiling Point 237.64°C (estimated)ChemicalBook[4]
Density 0.903 g/mLChemicalBook[4]
Refractive Index 1.4537ChemicalBook[4]
XLogP3 (Computed) 2.9PubChem[1]
Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. Experimental spectral data for 1-Cyclohexylbutan-1-one are available through public databases.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum is available on the NIST WebBook, providing fragmentation patterns essential for structural confirmation.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum, also available on the NIST WebBook, will prominently feature a strong absorption band characteristic of a ketone C=O stretch, typically in the range of 1705-1725 cm⁻¹.[2]

Synthesis of 1-Cyclohexylbutan-1-one: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant method for the synthesis of 1-Cyclohexylbutan-1-one is the Friedel-Crafts acylation of cyclohexane with butanoyl chloride. This reaction is a classic example of electrophilic substitution, where an acyl group is introduced onto an aliphatic ring.

Causality of the Synthetic Route

The Friedel-Crafts acylation is the chosen method due to its efficiency in forming carbon-carbon bonds. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (butanoyl chloride). The catalyst polarizes the C-Cl bond, facilitating the formation of a highly electrophilic acylium ion. This powerful electrophile can then attack the C-H bond of the cyclohexane ring, leading to the formation of the desired ketone. A key advantage of Friedel-Crafts acylation is that the product, an electron-withdrawing ketone, is deactivated towards further acylation, which prevents polysubstitution and leads to a cleaner product profile.

Reaction Mechanism Workflow

The mechanism proceeds through three primary stages: generation of the electrophile, electrophilic attack, and deprotonation to restore the final product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation RCOCl Butanoyl Chloride Complex [R-C=O···Cl···AlCl₃]⁺ Complex RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium [R-C≡O]⁺ Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma + Cyclohexane Acylium->Sigma Attack Cyclohexane Cyclohexane Product 1-Cyclohexylbutan-1-one Sigma->Product + [AlCl₄]⁻ Sigma->Product Deprotonation HCl HCl Catalyst_Regen AlCl₃ (Regenerated)

Caption: Friedel-Crafts Acylation Mechanism for 1-Cyclohexylbutan-1-one.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the product with the expected yield and spectroscopic characteristics confirms the efficacy of the procedure.

Materials:

  • Cyclohexane (anhydrous, excess)

  • Butanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (5% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as AlCl₃ reacts violently with water.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (150 mL). Cool the suspension to 0°C in an ice bath with stirring.

  • Acyl Chloride Addition: Add butanoyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the addition funnel over 30 minutes. The slow addition is crucial to control the initial exothermic reaction.

  • Substrate Addition: Following the addition of butanoyl chloride, add cyclohexane (2.0 equivalents, acting as both reactant and solvent) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL). The acid wash removes any remaining aluminum salts, and the bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-Cyclohexylbutan-1-one.

Applications in Research and Drug Development

While 1-Cyclohexylbutan-1-one may not be an active pharmaceutical ingredient (API) itself, its value lies in its role as a key intermediate and building block. The chemical scaffold it provides is highly relevant to the synthesis of more complex, biologically active molecules.

Role as a Pharmaceutical Intermediate

The true utility of this compound for drug development professionals is its function as a precursor. The reactive ketone can be readily transformed into other functional groups:

  • Reduction to the corresponding alcohol (1-cyclohexylbutan-1-ol) introduces a chiral center and a hydroxyl group for further functionalization.

  • Reductive amination can convert the ketone into a primary or secondary amine, a common functional group in many APIs.

  • Wittig reaction or related olefination reactions can convert the carbonyl into a C=C double bond, allowing for the extension of the carbon skeleton.

  • Alpha-functionalization allows for the introduction of substituents (e.g., halogens, alkyl groups) on the carbon adjacent to the carbonyl, providing a route to a diverse library of derivatives for structure-activity relationship (SAR) studies.

The cyclohexyl group itself is a privileged scaffold in drug design. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[3] It is found in numerous approved drugs, where it often replaces aromatic rings to improve pharmacokinetic properties such as solubility and metabolic stability.[3]

Conceptual Application Workflow

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds cluster_2 Drug Discovery Pipeline Start 1-Cyclohexylbutan-1-one Reduction Reduction (e.g., NaBH₄) Start->Reduction ReductiveAmination Reductive Amination Start->ReductiveAmination AlphaFunc α-Halogenation/Alkylation Start->AlphaFunc Wittig Wittig Olefination Start->Wittig Alcohol Chiral Alcohol Intermediate Reduction->Alcohol Amine Amine Intermediate ReductiveAmination->Amine AlphaSub α-Substituted Ketone AlphaFunc->AlphaSub Alkene Alkene Derivative Wittig->Alkene SAR SAR Studies Alcohol->SAR Amine->SAR AlphaSub->SAR Alkene->SAR LeadOpt Lead Optimization SAR->LeadOpt API API Candidate LeadOpt->API

Caption: Role of 1-Cyclohexylbutan-1-one as a versatile intermediate.

Safety and Handling

As a laboratory chemical, 1-Cyclohexylbutan-1-one must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, and eye/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-Cyclohexylbutan-1-one is a compound of significant synthetic utility. Its straightforward preparation via Friedel-Crafts acylation and the dual functionality of a stable cyclohexyl ring and a reactive ketone group make it an important intermediate for organic and medicinal chemists. For professionals in drug discovery, this and similar cyclohexyl ketones represent key starting materials for the construction of novel molecular entities with potentially favorable pharmacological profiles. A firm grasp of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Specialty Chemicals . Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. [Link]

  • Vertec BioSolvents . (2022-05-02). What is Cyclohexanone Used For?. [Link]

  • PLOS ONE . (2012-09-19). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. [Link]

  • ChemSynthesis . 1-cyclohexyl-1-butanone - 1462-27-7. [Link]

  • PubChem . 1-Cyclohexylbutan-1-one. [Link]

  • NIST WebBook . 1-Butanone, 1-cyclohexyl-. [Link]

Sources

Exploratory

Solubility of 1-Cyclohexylbutan-1-one in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Cyclohexylbutan-1-one in Common Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Cyclohexylbutan-1-one in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-cyclohexylbutan-1-one (C₁₀H₁₈O, MW: 154.25 g/mol ).[1] Designed for researchers, chemists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers a predicted solubility profile across a range of common organic solvents, and presents a detailed, field-proven experimental protocol for its quantitative determination. By integrating molecular structure analysis with established solubility theories, this guide serves as an essential resource for the effective handling, formulation, and application of 1-cyclohexylbutan-1-one in a laboratory setting.

Introduction: Understanding the Subject Compound

1-Cyclohexylbutan-1-one is a ketone characterized by a ten-carbon structure, featuring a carbonyl functional group flanked by a cyclohexyl ring and a butyl chain.[1] The presence of the polar carbonyl group and the two non-polar alkyl substituents imparts a distinct amphiphilic character to the molecule. This structure is pivotal in determining its physical properties and, most critically, its solubility behavior in different solvent systems.

The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications, including:

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and equilibrium positions.

  • Purification Processes: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.

  • Drug Formulation: For pharmaceutical applications, solubility is a critical determinant of a compound's bioavailability and delivery mechanism.

Given the absence of extensive published quantitative solubility data for 1-cyclohexylbutan-1-one, this guide emphasizes the predictive principles derived from its molecular structure and provides a robust methodology for empirical verification.

Theoretical Framework: The Molecular Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This axiom suggests that substances with similar intermolecular forces are more likely to be miscible. For 1-cyclohexylbutan-1-one, the key intermolecular forces at play are dipole-dipole interactions and London dispersion forces.

  • Dipole-Dipole Interactions: The carbon-oxygen double bond (C=O) in the ketone group is highly polarized due to the significant difference in electronegativity between oxygen and carbon.[2][3][4] This creates a permanent dipole moment, allowing the molecule to interact with other polar molecules, including polar solvents.

  • London Dispersion Forces: The large, non-polar cyclohexyl and butyl groups contribute significantly to the molecule's surface area. These non-polar moieties interact primarily through transient, induced dipoles known as London dispersion forces, which are the dominant intermolecular forces in non-polar solvents.[5][6]

  • Hydrogen Bonding: While ketones cannot form hydrogen bonds with themselves, the lone pairs of electrons on the carbonyl oxygen can act as hydrogen bond acceptors.[2][5][6] This allows for hydrogen bonding with protic solvents like water or alcohols, although this interaction is weaker than the hydrogen bonds between the solvent molecules themselves.

The solubility of 1-cyclohexylbutan-1-one in any given solvent is determined by the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Due to its substantial non-polar character, the energy required to disrupt the strong hydrogen-bonding network of highly polar solvents (like water) is not sufficiently compensated by the formation of new solute-solvent bonds, leading to poor solubility.[2][3]

Logical Relationship: Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces governing the solubility of 1-cyclohexylbutan-1-one in solvents of varying polarity.

cluster_solute 1-Cyclohexylbutan-1-one cluster_solvents Solvent Classes Solute Structure: Cyclohexyl-(C=O)-Butyl PolarPart Polar Head (C=O) NonPolarPart Non-Polar Tail (C₁₀H₁₈) PolarAprotic Polar Aprotic (e.g., Acetone) PolarPart->PolarAprotic  Strong  Dipole-Dipole  Interactions  (High Solubility) PolarProtic Polar Protic (e.g., Ethanol) PolarPart->PolarProtic  Dipole-Dipole &  H-Bond Accepting  (Moderate Solubility) NonPolar Non-Polar (e.g., Hexane) NonPolarPart->NonPolar  Strong  London Dispersion Forces (High Solubility) NonPolarPart->PolarProtic Disrupts H-Bonding Network (Limits Solubility)

Caption: Intermolecular forces between 1-Cyclohexylbutan-1-one and solvent classes.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile for 1-cyclohexylbutan-1-one can be predicted. The molecule's large non-polar component (a 10-carbon hydrocarbon backbone) is expected to dominate its solubility behavior, making it highly soluble in non-polar and moderately polar organic solvents.[2][7] Conversely, its solubility in highly polar, protic solvents is expected to be low.

Table 1: Predicted Qualitative Solubility of 1-Cyclohexylbutan-1-one in Common Organic Solvents

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Predicted SolubilityPrimary Interaction Mechanism
Non-Polar Hexane1.9HighLondon Dispersion Forces
Toluene2.4HighLondon Dispersion Forces, π-stacking with aromatic ring
Polar Aprotic Diethyl Ether4.3HighDipole-Dipole Interactions, London Dispersion Forces
Chloroform4.8HighDipole-Dipole Interactions, London Dispersion Forces
Tetrahydrofuran (THF)7.5HighDipole-Dipole Interactions, London Dispersion Forces
Acetone21HighDipole-Dipole Interactions (Similar ketone structure)
Acetonitrile (ACN)37.5ModerateStrong Dipole-Dipole Interactions may favor solvent-solvent association over solute-solvent.
Dimethyl Sulfoxide (DMSO)47Moderate to LowVery high polarity limits miscibility with the large non-polar moiety.
Polar Protic Ethanol25ModerateHydrogen Bond Accepting, Dipole-Dipole, and Dispersion Forces.
Methanol33Moderate to LowStronger solvent H-bonding network is harder to disrupt than ethanol's.
Water80Very Low / InsolubleLarge non-polar groups cannot overcome the strong H-bonding network of water.[3][6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain accurate, quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[8] This protocol ensures that a true equilibrium is reached between the dissolved solute and excess solid solute.

Materials and Equipment
  • 1-Cyclohexylbutan-1-one (solid or liquid of known purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis)

Step-by-Step Procedure
  • Preparation: Add an excess amount of 1-cyclohexylbutan-1-one to a series of glass vials. The amount should be sufficient to ensure a solid or separate liquid phase remains visible after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.[8] A preliminary time-course study is recommended to determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solute to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved solute.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any microscopic solid particles.

  • Quantification: Determine the concentration of 1-cyclohexylbutan-1-one in the filtered aliquot using a validated analytical method.

    • Gravimetric Method: Accurately weigh the filtered aliquot, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. The mass of the remaining residue is the mass of the dissolved solute.

    • Chromatographic Method (HPLC/GC): Dilute the filtered aliquot with a known volume of solvent and analyze it using a pre-calibrated HPLC or GC system to determine the concentration.

Experimental Workflow Diagram

G A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant T (24-48 hours) B->C D 4. Phase Separation Let stand at constant T (12-24 hours) C->D E 5. Sampling & Filtration Withdraw supernatant through 0.22µm filter D->E F Quantification Method? E->F G Gravimetric Analysis: Evaporate solvent, weigh residue F->G Gravimetric H Chromatographic Analysis: Dilute and inject (HPLC/GC) F->H Chromatography I Calculate Solubility (e.g., in mg/mL or mol/L) G->I H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

While specific toxicity data for 1-cyclohexylbutan-1-one is limited, related ketones and available safety data sheets (SDS) for similar structures suggest standard laboratory precautions should be observed.[1][9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] It may cause skin and eye irritation.[1][10]

  • Solvent Hazards: Be aware of the specific hazards (flammability, toxicity) associated with each organic solvent used. Consult the relevant SDS for each solvent.

Conclusion

1-Cyclohexylbutan-1-one is a molecule with a pronounced non-polar character, which dictates its solubility profile. It is predicted to be highly soluble in a wide range of non-polar and polar aprotic organic solvents such as hexane, toluene, diethyl ether, and acetone. Its solubility is expected to be moderate in alcohols like ethanol and very low in highly polar solvents such as water. For applications requiring precise concentrations, the thermodynamic solubility should be determined empirically using a standardized protocol like the shake-flask method detailed herein. This guide provides the necessary theoretical foundation and practical framework for scientists to confidently work with 1-cyclohexylbutan-1-one in various solvent systems.

References

  • CK-12 Foundation. (2025, December 16). Physical Properties of Aldehydes and Ketones. CK-12. [Link]

  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids. HSC Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Chemguide. (n.d.). An introduction to aldehydes and ketones. [Link]

  • OCF, UCLA. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). 1-Cyclohexylpentan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Cyclohexylpropan-1-one. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-cyclohexyl-3-buten-2-one. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-2-one. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • MySafety. (n.d.). Chemical Compatibility Chart. [Link]

  • NIST. (n.d.). 1-Butanone, 1-cyclohexyl-. NIST Chemistry WebBook. [Link]

  • University of Washington. (n.d.). Chemical Compatibility Chart. [Link]

  • PubChem. (n.d.). 4-Cyclohexylbutan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Foundational

The Versatile Role of 1-Cyclohexylbutan-1-one in Modern Organic Synthesis: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the potential applications of 1-Cyclohexylbutan-1-one in organic synthesis. Moving beyond a simple catalogue of reactions, this document delves into the c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 1-Cyclohexylbutan-1-one in organic synthesis. Moving beyond a simple catalogue of reactions, this document delves into the causality behind experimental choices and provides a framework for researchers, scientists, and drug development professionals to leverage the unique structural and reactive properties of this ketone. We will explore its role as a versatile building block, its characteristic reactivity at the carbonyl group and adjacent positions, and its potential as a precursor for a variety of molecular scaffolds, including those of pharmaceutical interest. Detailed, field-proven insights and representative protocols are provided to serve as a self-validating system for laboratory application.

Introduction: Unveiling the Synthetic Potential of a Cyclohexyl Ketone

1-Cyclohexylbutan-1-one, with the chemical formula C₁₀H₁₈O, is a ketone featuring a cyclohexyl ring attached to a butyryl group.[1][2] While seemingly a simple aliphatic ketone, its true value in organic synthesis lies in the interplay between the sterically demanding, conformationally rigid cyclohexyl moiety and the reactive carbonyl group. The cyclohexyl group, a common motif in natural products and pharmaceuticals, can impart desirable pharmacokinetic properties such as improved metabolic stability and lipophilicity.[3] This guide will illuminate how the specific functionalities of 1-Cyclohexylbutan-1-one can be strategically manipulated to construct more complex molecular architectures.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1462-27-7[2]
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1]
Appearance White crystalline solidBiosynth

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-Cyclohexylbutan-1-one is dictated by the reactivity of its carbonyl group and the adjacent α- and β-carbons. The following sections will detail the key transformations this molecule can undergo, supported by mechanistic insights and established protocols for analogous systems.

Nucleophilic Addition to the Carbonyl Group

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity opens the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The addition of organomagnesium halides (Grignard reagents) to 1-Cyclohexylbutan-1-one provides a reliable route to tertiary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced.

Reaction Workflow:

Grignard_Reaction Ketone 1-Cyclohexylbutan-1-one Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard R-MgX (Grignard Reagent) in Anhydrous Ether Grignard->Intermediate Product Tertiary Alcohol Intermediate->Product Protonation Acid_Workup Acidic Workup (e.g., H₃O⁺) Acid_Workup->Product

Caption: General workflow for the Grignard reaction with 1-Cyclohexylbutan-1-one.

Experimental Protocol (Representative for Cyclohexyl Ketones):

This protocol is adapted from a standard procedure for the synthesis of 1-ethylcyclohexanol from cyclohexanone and can be modified for 1-Cyclohexylbutan-1-one.[4]

Materials:

  • 1-Cyclohexylbutan-1-one

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Ethyl Bromide)

  • Anhydrous Diethyl Ether

  • 10% Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings (1.1 molar equivalents). Add a crystal of iodine. Prepare a solution of the alkyl/aryl halide (1.0 molar equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gentle warming may be applied. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes.[4]

  • Reaction with Ketone: Cool the Grignard reagent in an ice bath. Dissolve 1-Cyclohexylbutan-1-one (1.0 molar equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.[4]

  • Workup: Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.[4]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the ether by rotary evaporation. The crude tertiary alcohol can be purified by distillation or chromatography.[4]

Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is a powerful method for converting ketones into alkenes.[5] This reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. The nature of the substituent on the ylide determines the structure of the resulting alkene.

Reaction Mechanism Overview:

Wittig_Reaction Ketone 1-Cyclohexylbutan-1-one Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: The Wittig reaction mechanism for the olefination of 1-Cyclohexylbutan-1-one.

Experimental Protocol (General Procedure):

The following is a general procedure for a Wittig reaction that can be adapted for 1-Cyclohexylbutan-1-one.[6][7]

Materials:

  • 1-Cyclohexylbutan-1-one

  • A phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-Butyllithium or Sodium Hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 molar equivalents) in the anhydrous solvent. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (often indicated by a color change).[5]

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 1-Cyclohexylbutan-1-one (1.0 molar equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring and Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkene can be purified by column chromatography.[7]

Reactions at the α-Carbon: Enolate Chemistry

The α-hydrogens of 1-Cyclohexylbutan-1-one are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions.

In the presence of a base or acid, 1-Cyclohexylbutan-1-one can undergo self-condensation or react with another carbonyl compound (an aldehyde or ketone) in an aldol condensation.[8][9] This reaction first forms a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone, a valuable synthetic intermediate.

Reaction Pathway:

Aldol_Condensation Ketone1 1-Cyclohexylbutan-1-one Enolate Enolate Intermediate Ketone1->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Ketone2 1-Cyclohexylbutan-1-one (Electrophile) Ketone2->Aldol_Adduct Product α,β-Unsaturated Ketone Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O Product->Water

Sources

Exploratory

An In-depth Technical Guide to 1-Cyclohexylbutan-1-one: Derivatives and Analogues for Research and Development

Introduction 1-Cyclohexylbutan-1-one, a simple ketone with the molecular formula C₁₀H₁₈O, serves as a versatile scaffold in synthetic organic chemistry.[1] Its structure, comprising a cyclohexyl ring attached to a butano...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexylbutan-1-one, a simple ketone with the molecular formula C₁₀H₁₈O, serves as a versatile scaffold in synthetic organic chemistry.[1] Its structure, comprising a cyclohexyl ring attached to a butanoyl group, offers multiple avenues for chemical modification, leading to a diverse array of derivatives and analogues with potential applications in medicinal chemistry and materials science. This guide delves into the synthesis of various classes of these compounds, provides detailed experimental procedures, and explores their known biological activities, with a focus on providing actionable insights for researchers in the field.

Core Compound Profile: 1-Cyclohexylbutan-1-one

Before exploring its derivatives, it is essential to understand the fundamental properties of the parent molecule, 1-cyclohexylbutan-1-one.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
CAS Number 1462-27-7[1]
Appearance Not specified, likely a liquid at room temperature
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]
Solubility Soluble in organic solvents

Safety Information: 1-Cyclohexylbutan-1-one is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of 1-Cyclohexylbutan-1-one Derivatives

The chemical versatility of 1-cyclohexylbutan-1-one allows for the synthesis of a wide range of derivatives through modifications at the α-carbon, the carbonyl group, and the cyclohexyl ring. Key synthetic strategies include α-functionalization, carbonyl group transformations, and modifications of the cyclohexyl moiety.

α-Functionalization of the Butanoyl Chain

The α-carbon to the carbonyl group is a prime site for introducing chemical diversity.

α-Halogenation, particularly bromination, provides a key intermediate for further nucleophilic substitutions.

Experimental Protocol: α-Bromination of 1-Cyclohexylbutan-1-one

This protocol is a general method for the α-bromination of ketones and can be adapted for 1-cyclohexylbutan-1-one.[3][4][5]

Materials:

  • 1-Cyclohexylbutan-1-one

  • N-Bromosuccinimide (NBS)

  • Triethylamine·3HBr (Et₃N·3HBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-cyclohexylbutan-1-one (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium carbonate (2 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of NBS (1.1 equivalents) and Et₃N·3HBr (1.1 equivalents) in anhydrous DCM.

  • Slowly add the NBS/Et₃N·3HBr solution to the ketone solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-bromo-1-cyclohexylbutan-1-one.

  • Purify the product by column chromatography on silica gel.

Causality: The use of NBS provides a source of electrophilic bromine. The base, potassium carbonate, facilitates the formation of the enolate, which then attacks the bromine. The reaction is performed at low temperatures to control selectivity and minimize side reactions.

Oxidation of the α-position can lead to α-hydroxy ketones and 1,2-diones, which are valuable synthetic intermediates.

Synthesis of 1-Cyclohexyl-1-hydroxybutan-2-one and 1-Cyclohexylbutane-1,2-dione:

Carbonyl Group Transformations

The carbonyl group is a hub for a variety of chemical transformations, leading to diverse analogues.

Reaction with hydroxylamine hydrochloride yields the corresponding oxime, a class of compounds with known biological activities.[8][9][10]

Experimental Protocol: Synthesis of 1-Cyclohexylbutan-1-one Oxime

This is a general procedure for the synthesis of alicyclic oximes.[9]

Materials:

  • 1-Cyclohexylbutan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine (base)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-cyclohexylbutan-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

  • Stir the mixture at room temperature or gently reflux for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-cyclohexylbutan-1-one oxime.

Causality: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The subsequent dehydration, often acid or base-catalyzed, leads to the formation of the C=N double bond of the oxime.

Conversion of the ketone to an amine via reductive amination opens the door to a vast array of N-substituted derivatives with significant pharmacological potential.[11]

Experimental Protocol: Synthesis of N-Substituted 1-Cyclohexylbutanamines

This is a general one-pot procedure for reductive amination.[11]

Materials:

  • 1-Cyclohexylbutan-1-one

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloroethane, methanol)

  • Acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-cyclohexylbutan-1-one (1 equivalent) and the desired amine (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride reagent. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent.

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of alkene derivatives.[12][13][14][15][16]

Experimental Workflow: Wittig Reaction on 1-Cyclohexylbutan-1-one

Wittig_Reaction Phosphonium_Salt Phosphonium Salt (e.g., (CH₃)₃P⁺Br⁻) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone 1-Cyclohexylbutan-1-one Ketone->Oxaphosphetane Alkene Alkene Derivative Oxaphosphetane->Alkene Cycloreversion Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: General workflow for the Wittig reaction.

Known Analogues and Their Biological Activities

Derivatives of 1-cyclohexylbutan-1-one have been investigated for a range of biological activities, including antimicrobial, cytotoxic, and central nervous system effects.

Antimicrobial and Antifungal Activity

Cyclohexanone and cyclohexenone derivatives have demonstrated notable antimicrobial and antifungal properties.[17][18][19][20] For instance, certain piperazine derivatives of cyclohexanone have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

A study on an oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from an endophytic fungus, demonstrated broad-spectrum activity against various plant pathogenic bacteria and fungi.[18]

Compound ClassOrganismActivityReference
Piperazine derivatives of cyclohexanoneBacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus nigerModerate to significant inhibition[17]
Oxygenated cyclohexenone derivativePlant pathogenic bacteria and fungiInhibited growth[18]
Cyclohexenone derivatives from benzyloxy chalconesS. aureus, E. coli, C. albicansPotent inhibition[19]
Cytotoxic and Anticancer Activity

The α,β-unsaturated ketone moiety present in some cyclohexenone derivatives is a known Michael acceptor and can react with biological nucleophiles, leading to cytotoxic effects. Several studies have explored the anticancer potential of such compounds.[21][22][23]

For example, a series of 2,6-bis(arylidene)cyclohexanones displayed cytotoxic activity against various cancer cell lines, with some compounds showing particular efficacy against colon cancer and leukemia cells.[21] The structure-activity relationship (SAR) in this class of compounds often correlates with the electronic properties of the aryl substituents.

Central Nervous System (CNS) Activity

Modifications of the 1-cyclohexylbutanamine scaffold, accessible from 1-cyclohexylbutan-1-one via reductive amination, have led to compounds with potential CNS activity, including anticonvulsant effects and affinity for sigma receptors.

Analogues of 1-phenylcyclohexylamine, which shares structural similarities with potential derivatives of 1-cyclohexylbutanamine, have been shown to possess anticonvulsant properties in animal models.[24][25] These studies suggest that modifications to the cyclohexyl ring and the amine substituent can modulate potency and toxicity.

The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a target for the treatment of several neurodegenerative and psychiatric disorders.[1][26] Analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which contain a cyclohexyl group, are known sigma-2 receptor agonists that induce cell death in pancreatic cancer cells.[27] This suggests that cyclohexyl-containing scaffolds can be valuable for designing new sigma receptor ligands.

Potential Signaling Pathway for Sigma-2 Receptor Agonist-Induced Cell Death:

Sigma2_Pathway Sigma2_Ligand Sigma-2 Receptor Agonist (e.g., PB28 analogue) Sigma2_Receptor Sigma-2 Receptor Sigma2_Ligand->Sigma2_Receptor Binds to ROS Mitochondrial Superoxide (ROS) Production Sigma2_Receptor->ROS Induces Caspase_Activation Caspase Activation ROS->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Simplified proposed pathway for sigma-2 agonist-induced apoptosis.[27]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a wide range of 1-cyclohexylbutan-1-one derivatives is not yet available in the public domain, preliminary insights can be drawn from related compound classes:

  • α,β-Unsaturated Ketones: The presence of a Michael acceptor system is often crucial for cytotoxic and antimicrobial activity. The reactivity of this system can be tuned by substituents on the double bond and the carbonyl group.

  • Amino Derivatives: For CNS-active compounds, the nature of the substituent on the nitrogen atom significantly impacts potency and selectivity. Lipophilicity and the ability to form hydrogen bonds are key parameters. Modifications on the cyclohexyl ring, such as methylation, can also influence the pharmacological profile.[24]

  • Cyclohexyl Ring: The conformationally flexible cyclohexyl ring can play a crucial role in binding to biological targets. The introduction of substituents can lock the ring in specific conformations, potentially enhancing binding affinity and selectivity.

Conclusion and Future Directions

1-Cyclohexylbutan-1-one is a promising starting material for the development of novel compounds with diverse biological activities. The synthetic methodologies outlined in this guide provide a roadmap for accessing a wide range of derivatives. Future research should focus on the systematic synthesis and biological evaluation of these compounds to establish clear structure-activity relationships. In particular, the exploration of N-substituted amino derivatives for CNS targets and the investigation of α,β-unsaturated analogues for antimicrobial and anticancer applications hold significant promise. Detailed mechanistic studies of the most active compounds will be crucial for their further development as potential therapeutic agents.

References

  • Synthesis and antimicrobial activity of cyclohexanone deriv
  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (2018). Journal of Applied Microbiology.
  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis.
  • Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones. (2023).
  • Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. (1989). Journal of Medicinal Chemistry.
  • Supporting Inform
  • Synthesis and pharmacology of some N-substituted derivatives of 1-amino-4,6-dimethylbenzocyclobutene. (1971). Journal of Medicinal Chemistry.
  • Wittig Reaction. (2012). OpenBU.
  • Electronic Supplementary Inform
  • Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. (2003). European Journal of Medicinal Chemistry.
  • 1-Cyclohexyl-1-hydroxybutan-2-one. PubChem.
  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
  • 1-Cyclohexyl-2-methylbutan-1-ol. PubChem.
  • 1-cyclohexyl-1-butanone - 1462-27-7, C10H18O, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
  • Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. (2016).
  • 1-cyclohexyl-4-hydroxy-1-butanone - C10H18O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
  • Wittig Reaction. Organic Chemistry Portal.
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2017). Academic Research Publishing Group.
  • α-Bromoketone synthesis by bromin
  • Wittig Reaction. (2023). Chemistry LibreTexts.
  • A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. (2009). Synlett.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2014).
  • Basic 1H- and 13C-NMR Spectroscopy. Book.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291690). NP-MRD.
  • (PDF)
  • 1-Cyclohexylbutan-2-one. PubChem.
  • 1-Cyclohexylbutan-1-one. PubChem.
  • Cyclohexanone Oxime. PubChem.
  • Synthesis of N-Substituted Cyclooctanamine Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • (PDF) Preparative Synthesis of Cyclohexanone Oxime Esters. (2025).
  • Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. (2013). Journal of Medicinal Chemistry.
  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
  • 1,2-Cyclohexanedione. Wikipedia.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
  • α-Bromination of linear enals and cyclic enones.
  • In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. (2021). Pharmaceuticals.
  • (PDF) Bromination of ketones with H2O2–HBr “on water”. (2025).
  • BJOC - Search Results. Beilstein Journals.
  • Design, synthesis and evaluation of amino-substituted 1H-phenalen-1-ones as anti-leishmanial agents. (2018). European Journal of Medicinal Chemistry.
  • Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Queen's University Belfast.
  • 1-Cyclohexylbutane-1,3-dione. PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis of 1-Cyclohexyl-1-alkyl(aryl)butan-1-ol via Grignard Reaction with 1-Cyclohexylbutan-1-one

Abstract This document provides a comprehensive guide for the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent to 1-cyclohexylbutan-1-one. The Grignard reaction is a cornerstone of o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent to 1-cyclohexylbutan-1-one. The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds, offering a versatile and efficient method for the synthesis of complex molecules from simple precursors.[1][2][3][4] This protocol is specifically tailored for researchers, scientists, and professionals in drug development, providing in-depth procedural details, mechanistic insights, and safety considerations. The reaction of an organomagnesium halide (Grignard reagent) with a ketone, such as 1-cyclohexylbutan-1-one, is a classic and reliable method for producing tertiary alcohols.[2][5][6]

Introduction: The Significance of the Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction remains a pivotal tool in synthetic organic chemistry.[3][7] Its enduring utility lies in the ability of Grignard reagents (R-MgX) to act as potent carbon-based nucleophiles.[7][8][9] The carbon-magnesium bond is highly polarized, imparting a carbanionic character to the carbon atom, which readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[3]

The reaction of a Grignard reagent with a ketone is a direct and highly effective strategy for the synthesis of tertiary alcohols, which are important structural motifs in numerous pharmaceuticals and natural products.[2] This application note will focus on the reaction of a selected Grignard reagent with 1-cyclohexylbutan-1-one to yield a tertiary alcohol, providing a detailed protocol from reagent preparation to product purification.

Reaction Principle and Mechanism

The core of this protocol is the nucleophilic addition of a Grignard reagent to the carbonyl carbon of 1-cyclohexylbutan-1-one. The mechanism proceeds in two key stages:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a new carbon-carbon single bond and the breaking of the carbon-oxygen pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[6]

  • Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid). This step protonates the alkoxide intermediate to yield the final tertiary alcohol product and magnesium salts.[2]

The overall transformation is depicted below:

Overall Reaction Scheme: R-MgX + 1-Cyclohexylbutan-1-one → (Acidic Work-up) → 1-Cyclohexyl-1-R-butan-1-ol

Mechanistic Workflow Diagram

Grignard_Mechanism Grignard Grignard Reagent (R-MgX) TS Six-Membered Ring Transition State Grignard->TS Nucleophilic Attack Ketone 1-Cyclohexylbutan-1-one Ketone->TS Intermediate Magnesium Alkoxide Intermediate TS->Intermediate Alcohol Tertiary Alcohol Product Intermediate->Alcohol Protonation Salts Magnesium Salts (MgX₂ + H₂O) Intermediate->Salts Acid Acidic Work-up (e.g., H₃O⁺) Acid->Alcohol Acid->Salts

Caption: Mechanism of the Grignard Reaction with a Ketone.

Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive.[10][11] Diethyl ether and tetrahydrofuran (THF) are extremely flammable.[10] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[10][11][12]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
1-Cyclohexylbutan-1-oneC₁₀H₁₈O154.251.0 eq>98%
Magnesium TurningsMg24.311.2 eq---
Alkyl/Aryl Halide (e.g., Bromomethane)CH₃Br94.941.1 eq>99%
Anhydrous Diethyl Ether or THF(C₂H₅)₂O / C₄H₈O74.12 / 72.11SolventAnhydrous
IodineI₂253.811-2 small crystals---
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49As needed---
Anhydrous Sodium or Magnesium SulfateNa₂SO₄ / MgSO₄142.04 / 120.37As needed---
Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: Thoroughly dry all glassware, including a three-necked round-bottom flask, a reflux condenser, and a dropping funnel, in an oven at >100 °C overnight and assemble while hot under an inert atmosphere (nitrogen or argon).[11]

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask equipped with a magnetic stir bar.

  • Initiation: Add a small crystal of iodine to the flask. The iodine acts as an activator by etching the passivating magnesium oxide layer on the surface of the turnings.[9][12]

  • Reagent Addition: In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction is initiated when the brown color of the iodine disappears, and the solution becomes cloudy with gentle bubbling.[13] Gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[13] After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.

Part B: Reaction with 1-Cyclohexylbutan-1-one

  • Substrate Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 1-cyclohexylbutan-1-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. The reaction is exothermic, and slow addition is crucial to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[13] This will also precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic product. Wash the organic layer sequentially with water and brine (saturated NaCl solution).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Ketone cluster_workup Part C: Work-up & Purification A1 Dry Glassware & Assemble under Inert Atmosphere A2 Add Mg Turnings & Iodine A1->A2 A3 Add Alkyl/Aryl Halide Solution Dropwise A2->A3 A4 Stir until Mg is Consumed A3->A4 B1 Cool Grignard Reagent to 0°C A4->B1 Use Immediately B2 Add 1-Cyclohexylbutan-1-one Solution Dropwise B1->B2 B3 Warm to RT & Stir for 1-2h B2->B3 C1 Quench with aq. NH₄Cl B3->C1 C2 Extract with Ether C1->C2 C3 Wash with Water & Brine C2->C3 C4 Dry, Concentrate & Purify C3->C4

Caption: Step-by-step workflow for the Grignard reaction.

Potential Side Reactions and Troubleshooting

While the Grignard reaction is robust, certain side reactions can occur, particularly with sterically hindered ketones.[14]

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon work-up, this will regenerate the starting ketone, leading to lower yields.[14]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[14]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete Grignard reagent formation due to moisture or passivated magnesium.[12]Ensure strictly anhydrous conditions and activate magnesium with iodine or 1,2-dibromoethane.[12]
Premature quenching of the Grignard reagent.[12]Use anhydrous solvents and protect the reaction from atmospheric moisture.[12]
Persistent Emulsion during Extraction Formation of fine magnesium salt precipitates.Add more organic solvent or a small amount of dilute acid to break up the emulsion.
Recovery of Starting Ketone Enolization of the ketone by the Grignard reagent.Use a less sterically hindered Grignard reagent or consider using an organolithium reagent.

Conclusion

The Grignard reaction of 1-cyclohexylbutan-1-one provides a reliable and efficient pathway for the synthesis of tertiary alcohols. By adhering to the detailed protocol and maintaining strictly anhydrous conditions, researchers can achieve high yields of the desired product. Understanding the reaction mechanism and potential side reactions is crucial for troubleshooting and optimizing the synthesis. This application note serves as a practical guide for the successful execution of this important carbon-carbon bond-forming reaction.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

  • Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. Retrieved from [Link]

  • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis of 1-Cyclohexylbutan-1-ol via Ketone Reduction

Abstract This application note provides a comprehensive guide to the chemical reduction of 1-cyclohexylbutan-1-one to the corresponding secondary alcohol, 1-cyclohexylbutan-1-ol. This transformation is a fundamental proc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chemical reduction of 1-cyclohexylbutan-1-one to the corresponding secondary alcohol, 1-cyclohexylbutan-1-ol. This transformation is a fundamental process in organic synthesis, with the resulting alcohol serving as a valuable intermediate in the development of novel pharmaceutical agents and fine chemicals. We present two robust and scalable protocols for this conversion: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach. This document offers detailed, step-by-step methodologies, mechanistic insights, and comparative data to assist researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Secondary Alcohols in Medicinal Chemistry

The conversion of ketones to secondary alcohols is a cornerstone of modern organic synthesis. The resulting chiral or achiral alcohols are pivotal building blocks in the construction of complex molecular architectures found in a wide array of biologically active compounds. 1-Cyclohexylbutan-1-ol, with its combination of a lipophilic cyclohexyl group and a reactive hydroxyl moiety, represents a key synthetic intermediate. Its derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas. The choice of reduction methodology is critical, influencing not only the yield and purity of the product but also the economic and environmental viability of the process.

Mechanistic Overview: Pathways to Alcohol Formation

The reduction of a ketone to an alcohol involves the formal addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. This can be achieved through two primary strategies: hydride transfer from a metal hydride reagent or catalytic hydrogenation.

Nucleophilic Addition of a Hydride Reagent

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[1] The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup to yield the final alcohol.[1][2]

Diagram 1: Mechanism of Sodium Borohydride Reduction

Sodium Borohydride Reduction Mechanism ketone 1-Cyclohexylbutan-1-one alkoxide Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic attack by H⁻ alcohol 1-Cyclohexylbutan-1-ol alkoxide->alcohol 2. Protonation nabh4 NaBH₄ h2o H₂O (Workup)

Caption: Nucleophilic addition of hydride followed by protonation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones.[3][4] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[3][5] The ketone adsorbs onto the catalyst surface, where the C=O double bond is weakened, facilitating the addition of hydrogen atoms. This process is highly efficient and atom-economical, producing water as the only byproduct.[5]

Diagram 2: Catalytic Hydrogenation Workflow

Catalytic Hydrogenation Workflow start Start: 1-Cyclohexylbutan-1-one, Solvent, Catalyst reaction Reaction Vessel under H₂ Atmosphere start->reaction filtration Filtration to remove catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation product Product: 1-Cyclohexylbutan-1-ol evaporation->product

Caption: A typical workflow for catalytic hydrogenation.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method depends on several factors, including the scale of the reaction, the presence of other functional groups, and cost considerations.

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst None requiredPalladium on Carbon (Pd/C), Raney Nickel, etc.
Selectivity High for aldehydes and ketonesCan reduce other functional groups (e.g., C=C bonds)[6][7]
Conditions Mild (ambient temperature)Typically requires elevated pressure and/or temperature
Safety Flammable solid, reacts with waterHighly flammable gas, requires specialized equipment
Workup Aqueous quench and extractionFiltration of catalyst
Scalability Suitable for lab and pilot scaleHighly scalable for industrial production

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 1-cyclohexylbutan-1-ol from 1-cyclohexylbutan-1-one.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is well-suited for laboratory-scale synthesis due to its simplicity and mild reaction conditions.

Materials:

  • 1-Cyclohexylbutan-1-one (1.0 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylbutan-1-one in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride in small portions to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄.

  • Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-cyclohexylbutan-1-ol.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon

This method is highly efficient and ideal for larger-scale synthesis, providing a clean product with minimal workup.

Materials:

  • 1-Cyclohexylbutan-1-one (1.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Hydrogen Gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or a similar filter aid

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 1-cyclohexylbutan-1-one and the solvent (ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-5 bar). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Reaction Completion: Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material.

  • Catalyst Removal: Depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the 1-cyclohexylbutan-1-ol. The product is often of high purity and may not require further purification.

Characterization of 1-Cyclohexylbutan-1-ol

The identity and purity of the synthesized 1-cyclohexylbutan-1-ol can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The physical properties of the starting material and product are provided below for reference.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material 1-Cyclohexylbutan-1-one[8]C₁₀H₁₈O154.25
Product 1-Cyclohexylbutan-1-ol[9]C₁₀H₂₀O156.27

Safety Considerations

  • Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4] All hydrogenation reactions should be conducted in a properly functioning fume hood using appropriate high-pressure equipment. The palladium catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent.

Conclusion

The reduction of 1-cyclohexylbutan-1-one to 1-cyclohexylbutan-1-ol is a robust and versatile transformation that can be accomplished through multiple synthetic routes. The choice between a metal hydride reduction and catalytic hydrogenation will be dictated by the specific requirements of the synthesis, including scale, selectivity, and available equipment. The protocols detailed in this application note provide reliable methods for the high-yield synthesis of this important secondary alcohol, facilitating its use in further synthetic applications within the pharmaceutical and chemical industries.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Feller, M., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(22), 6573–6584. [Link]

  • University of Toronto. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Organic Chemistry: A Laboratory Manual. [Link]

  • Georg Thieme Verlag. (n.d.). Catalytic Hydrogenation of Ketones. [Link]

  • Royal Society of Chemistry. (2018). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Catalytic Hydrogenation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyclohexyl-1-butanol. [Link]

  • PubChem. (n.d.). (1S)-1-cyclohexylbutan-1-ol. [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-2-one. [Link]

  • PubChem. (n.d.). Cyclohexanemethanol, alpha-propyl-. [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-Cyclohexylbutan-1-one

Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-Cyclohexylbutan-1-one. Primarily focusing on High-Performance Liquid Chromatography with UV dete...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-Cyclohexylbutan-1-one. Primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), this document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and methodological trustworthiness through adherence to ICH validation guidelines.

Introduction: The Analytical Imperative

1-Cyclohexylbutan-1-one is a ketone of interest in various chemical and pharmaceutical contexts. Accurate quantification is critical for process monitoring, impurity profiling, stability testing, and pharmacokinetic studies. The choice of analytical technique is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. This note presents two primary, validated methods: an HPLC-UV method for routine quantitative analysis and a highly specific GC-MS method suitable for complex matrices and confirmatory analysis.

The structural characteristics of 1-Cyclohexylbutan-1-one, specifically the carbonyl group, present opportunities for targeted derivatization to enhance chromatographic behavior and detectability. This principle is central to the methodologies described herein.

Chemical Profile: 1-Cyclohexylbutan-1-one

Property Value Source
Molecular Formula C₁₀H₁₈O [1]
Molecular Weight 154.25 g/mol [1]
IUPAC Name 1-cyclohexylbutan-1-one [1]

| CAS Number | 1462-27-7 | [2] |

Method Selection: A Tale of Two Techniques

The selection between HPLC-UV and GC-MS is a critical decision point in the analytical workflow. The choice depends on the specific analytical challenge.

  • HPLC-UV with Derivatization: This is an excellent choice for routine quality control and quantification in simpler matrices. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a highly chromophoric derivative, allowing for sensitive UV detection at wavelengths where the parent molecule has minimal absorbance.[3] This method is robust, cost-effective, and widely available.

  • GC-MS: This technique offers superior selectivity and is the gold standard for identification and confirmation. The mass spectrometer provides structural information, making it ideal for complex matrices where co-eluting peaks might interfere with UV detection.[4] Derivatization is often employed to improve the volatility and thermal stability of the analyte.[5]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract 1-Cyclohexylbutan-1-one from the sample matrix and present it in a suitable solvent for analysis, free from interfering components.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique for isolating organic compounds like ketones from aqueous matrices based on their differential solubility in immiscible solvents.[6]

Protocol: LLE for Aqueous Samples

  • Sample Aliquoting: Transfer 1.0 mL of the aqueous sample into a clean glass centrifuge tube.

  • Solvent Addition: Add 2.0 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Repeat: Perform a second extraction on the remaining aqueous layer with an additional 2.0 mL of solvent and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of a solvent compatible with the chosen analytical method (e.g., acetonitrile for HPLC, hexane for GC).

Bisulfite Extraction for Sample Cleanup

For samples containing aldehydes or other highly reactive ketones as impurities, a bisulfite wash can be an effective cleanup step. This method relies on the formation of a water-soluble bisulfite adduct with the reactive carbonyl compounds, which can then be removed in an aqueous phase.[7][8]

Workflow: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow A Aqueous Sample B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Isolate Organic Layer B->C D Evaporate to Dryness C->D E Reconstitute in Solvent D->E F Derivatization (DNPH for HPLC / PFBHA for GC) E->F Proceed to Analysis G Chromatographic Separation F->G H Detection (UV or MS) G->H I Data Analysis & Quantification H->I G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical ProcedureAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from interferences.Analyze blank matrix, spiked matrix, and placebo formulations.No interfering peaks at the retention time of the analyte. Peak purity should be confirmed with DAD or MS.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Analyze at least 5 concentration levels spanning the expected range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the target concentration for an assay.
Accuracy To measure the closeness of the experimental value to the true value. [9]Perform recovery studies by spiking the matrix at 3 concentration levels (e.g., 80%, 100%, 120%) with 3 replicates each.Mean recovery should be within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements. [10]Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Based on signal-to-noise ratio (S/N) (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be determined and reported.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits. %RSD should not significantly change.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of 1-Cyclohexylbutan-1-one. The HPLC-UV method is well-suited for routine analysis, offering excellent sensitivity through DNPH derivatization. The GC-MS method provides the highest level of selectivity and is ideal for confirmatory analysis and for challenging sample matrices. Proper implementation of the described sample preparation and validation protocols will ensure the generation of high-quality, defensible analytical data for researchers, scientists, and drug development professionals.

References

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi: 10.2116/analsci.20.865
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1).
  • Bibel, M. (2023, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73832, 1-Cyclohexylbutan-1-one. Retrieved from [Link]

  • Bas-Mas, A., Bauça, J. M., Gómez-García, A., Granda-Díaz, R., & Barceló, A. (2019). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PloS one, 14(1), e0211113.
  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(8), 481–487.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using a Bisulfite Extraction Protocol. JoVE.
  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(8), 481-487.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11469192, 1-Cyclohexylbutan-2-one. Retrieved from [Link]

  • Cardoso, D. R., Andrade, D. F., & de Souza V, A. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 92(4), 759-764.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13541728, 1-Cyclohexyl-1-hydroxybutan-2-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanone, 1-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexylbutan-1-one (C10H18O). Retrieved from [Link]

  • Ginterová, P., et al. (2016). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Scientia pharmaceutica, 84(3), 505–516.
  • The LCGC Blog. (2018, December 10). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Separation of 1-Cyclohexylbutan-1-one from Reaction Mixtures

Abstract This application note provides a comprehensive guide for the purification of 1-Cyclohexylbutan-1-one from typical synthetic reaction mixtures. We present detailed protocols for both flash column chromatography a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-Cyclohexylbutan-1-one from typical synthetic reaction mixtures. We present detailed protocols for both flash column chromatography and preparative high-performance liquid chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies are developed based on the physicochemical properties of the target compound and common impurities encountered during its synthesis. This guide emphasizes the rationale behind experimental choices to ensure robust and reproducible separations.

Introduction: The Importance of Purifying 1-Cyclohexylbutan-1-one

1-Cyclohexylbutan-1-one is a ketone with applications in various fields of chemical synthesis, including the development of pharmaceutical intermediates and specialty chemicals. The presence of impurities, such as unreacted starting materials, byproducts, or residual reagents, can significantly impact the yield, potency, and safety of the final products. Therefore, efficient and reliable purification methods are critical. This document outlines systematic approaches to isolate 1-Cyclohexylbutan-1-one with high purity.

Understanding the Separation Challenge: Synthesis and Impurity Profile

The choice of a purification strategy is intrinsically linked to the synthetic route employed and the resulting impurity profile. 1-Cyclohexylbutan-1-one is commonly synthesized via two primary pathways:

  • Friedel-Crafts Acylation: This method involves the reaction of cyclohexane with butyryl chloride or butanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2][3]

  • Oxidation of 1-Cyclohexylbutan-1-ol: The secondary alcohol precursor is oxidized to the corresponding ketone. The alcohol itself is often prepared through a Grignard reaction between cyclohexanecarbaldehyde and a propylmagnesium halide.[4][5]

Table 1: Common Impurities Associated with Synthetic Routes

Synthetic RoutePotential ImpuritiesRationale for Formation
Friedel-Crafts Acylation Unreacted cyclohexaneIncomplete reaction.
Unreacted butyryl chloride/butanoic acidIncomplete reaction or hydrolysis of the acylating agent.
Polyacylated productsThe product ketone can be less reactive than the starting arene, but over-acylation can still occur under harsh conditions.[3]
Isomeric byproductsAlthough less common in acylation, minor rearrangements can occur.
Grignard Reaction & Oxidation Unreacted cyclohexanecarbaldehydeIncomplete Grignard reaction.
1-Cyclohexylbutan-1-olIncomplete oxidation.
Grignard byproducts (e.g., hexane, bipropyl)Coupling of the Grignard reagent.
Over-oxidation products (e.g., carboxylic acids)If a strong oxidizing agent is used.

Given its molecular structure (C₁₀H₁₈O) and the presence of a carbonyl group, 1-Cyclohexylbutan-1-one is a relatively non-polar compound with a boiling point estimated to be between 217-238°C.[6][7] This moderate polarity dictates the choice of chromatographic conditions.

Chromatographic Separation Strategies

Based on the impurity profile and the physicochemical properties of 1-Cyclohexylbutan-1-one, two primary chromatographic techniques are recommended for its purification: flash column chromatography for routine, larger-scale purifications and preparative HPLC for achieving very high purity on a smaller scale.

Flash Column Chromatography: The Workhorse for Rapid Purification

Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of compounds.[8] It utilizes a stationary phase, typically silica gel, and a mobile phase of moderate polarity. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.

Rationale for Method Design:

  • Stationary Phase: Silica gel is the preferred stationary phase due to its effectiveness in separating compounds with moderate polarity differences and its cost-effectiveness.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is ideal. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for 1-Cyclohexylbutan-1-one, ensuring good separation from both less polar and more polar impurities.[9] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often employed for complex mixtures.

Flash_Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation ReactionMixture Crude Reaction Mixture Dissolve Dissolve in Minimal Non-polar Solvent ReactionMixture->Dissolve Adsorb Adsorb onto Silica Gel (Dry Loading) Dissolve->Adsorb Optional, for insoluble samples LoadSample Load Sample Dissolve->LoadSample Adsorb->LoadSample PackColumn Pack Silica Gel Column PackColumn->LoadSample Elute Elute with Hexane/ Ethyl Acetate Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure 1-Cyclohexylbutan-1-one Evaporate->PureProduct

Caption: Workflow for Flash Chromatography Purification.

Preparative HPLC: For High-Purity Isolation

Preparative HPLC is employed when very high purity (>99%) is required, typically for smaller sample loads.[10][11] It offers superior resolution compared to flash chromatography.

Rationale for Method Design:

  • Stationary Phase: A reversed-phase C18 column is generally the first choice for non-polar to moderately polar compounds.[12] The non-polar stationary phase interacts with the non-polar cyclohexyl and butyl groups of the target molecule.

  • Mobile Phase: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is used. A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration, will elute compounds in order of increasing hydrophobicity. Acetonitrile often provides sharper peaks for ketones compared to methanol.

Prep_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Isolation CrudeSample Crude Sample DissolveHPLC Dissolve in Mobile Phase (e.g., Acetonitrile/Water) CrudeSample->DissolveHPLC Filter Filter through 0.45 µm Syringe Filter DissolveHPLC->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject GradientElution Gradient Elution (Water/Acetonitrile) Inject->GradientElution FractionCollect Automated Fraction Collection GradientElution->FractionCollect AnalyzeFractions Analyze Fractions by Analytical HPLC FractionCollect->AnalyzeFractions PoolFractions Pool Pure Fractions AnalyzeFractions->PoolFractions Lyophilize Lyophilize or Evaporate Solvent PoolFractions->Lyophilize HighPurityProduct High-Purity 1-Cyclohexylbutan-1-one Lyophilize->HighPurityProduct

Caption: Workflow for Preparative HPLC Purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-5 grams of crude 1-Cyclohexylbutan-1-one.

Materials and Equipment:

  • Glass chromatography column (40-60 mm diameter)

  • Silica gel (60 Å, 40-63 µm particle size)

  • Sand, acid-washed

  • Compressed air or nitrogen source with regulator

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

Procedure:

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).

    • The optimal mobile phase for the column will give an Rf value of ~0.3 for 1-Cyclohexylbutan-1-one.

  • Column Packing:

    • Secure the column vertically. Place a small plug of glass wool at the bottom and cover with a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica gel.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product (1-5 g) in a minimal amount of a non-polar solvent like dichloromethane or toluene. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Begin elution with the low-polarity mobile phase determined from TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.

    • Collect fractions of appropriate volume (e.g., 20-50 mL) in test tubes or using a fraction collector.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure 1-Cyclohexylbutan-1-one.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    • Determine the purity by analytical techniques such as GC-MS or NMR.

Table 2: Example Flash Chromatography Gradient

Step% Ethyl Acetate in HexanesColumn VolumesPurpose
12%3Elute non-polar impurities
22% → 10%10Elute 1-Cyclohexylbutan-1-one
310% → 30%5Elute more polar impurities (e.g., residual alcohol)
450%3Column wash
Protocol 2: Preparative HPLC

This protocol is suitable for purifying up to 100 mg of 1-Cyclohexylbutan-1-one to high purity.

Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Syringe filters (0.45 µm, PTFE)

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Using an analytical HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm), inject a small amount of the crude sample.

    • Develop a gradient method, for example, from 50% acetonitrile in water to 100% acetonitrile over 15-20 minutes, to determine the retention time of 1-Cyclohexylbutan-1-one and its separation from impurities.

  • Sample Preparation:

    • Dissolve the crude sample (up to 100 mg) in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run the preparative gradient, scaled from the analytical method.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect fractions corresponding to the peak of 1-Cyclohexylbutan-1-one using the fraction collector.

  • Product Isolation and Purity Verification:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the solvent by lyophilization (if the mobile phase is mostly water) or rotary evaporation.

Table 3: Example Preparative HPLC Gradient

Time (min)% Acetonitrile% WaterFlow Rate (mL/min)
0604020
2095520
2595520
26604020
30604020

Conclusion

The successful purification of 1-Cyclohexylbutan-1-one from reaction mixtures can be reliably achieved using either flash column chromatography for larger quantities or preparative HPLC for obtaining high-purity material. The choice of the method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. By understanding the principles behind the separation and carefully optimizing the chromatographic parameters, researchers can consistently obtain 1-Cyclohexylbutan-1-one of a quality suitable for its intended downstream applications.

References

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

Sources

Method

Protocol for the Synthesis of 1-Cyclohexylbutan-1-one via Friedel-Crafts Acylation of Cyclohexane

Application Note: A-104 Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-Cyclohexylbutan-1-one, an aliphatic ketone with applications in pharmaceutical and chemical industr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-104

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-Cyclohexylbutan-1-one, an aliphatic ketone with applications in pharmaceutical and chemical industries.[1] The described method utilizes a Friedel-Crafts-type acylation of a saturated hydrocarbon, cyclohexane, with butanoyl chloride in the presence of a stoichiometric amount of the Lewis acid catalyst, aluminum chloride (AlCl₃). This guide emphasizes the causal relationships behind experimental choices, robust safety procedures, and methods for product purification and characterization to ensure a reproducible and validated synthesis.

Introduction and Scientific Background

Ketones are a fundamental class of organic compounds characterized by a carbonyl group bonded to two carbon atoms.[2] Their reactivity makes them crucial intermediates in organic synthesis.[2] While the classical Friedel-Crafts acylation is a cornerstone reaction for attaching acyl groups to aromatic rings, its application to aliphatic hydrocarbons is a significant, though more challenging, extension of this chemistry.[3]

The acylation of an alkane like cyclohexane proceeds via a mechanism analogous to the traditional electrophilic aromatic substitution. The strong Lewis acid, AlCl₃, abstracts the chloride from butanoyl chloride to generate a highly reactive acylium ion (CH₃CH₂CH₂CO⁺).[4][5] This electrophile is potent enough to react with cyclohexane, leading to the formation of the target ketone.

A critical distinction from aromatic acylation is that the ketone product can form a stable complex with the AlCl₃ catalyst.[3][6] This interaction deactivates the catalyst, necessitating the use of stoichiometric or greater amounts of AlCl₃ for the reaction to proceed to completion. The reaction is finalized by an aqueous workup, which hydrolyzes the ketone-catalyst complex to liberate the final product.[3]

Materials and Reagents

Proper preparation and handling of reagents are paramount for the success and safety of this synthesis. All reagents should be of high purity and handled under appropriate safety controls.

ReagentFormulaMW ( g/mol )AmountMoles (mol)Role
CyclohexaneC₆H₁₂84.16150 mL~1.42Substrate / Solvent
Butanoyl ChlorideC₄H₇ClO106.5510.65 g0.10Acylating Agent
Aluminum Chloride (anhydrous)AlCl₃133.3414.7 g0.11Lewis Acid Catalyst
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL-Solvent
Hydrochloric Acid (conc.)HCl36.46~20 mL-Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-Neutralizing Wash
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL-Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent

Safety Precautions and Hazard Management

This protocol involves hazardous materials that require strict safety protocols. The entire procedure must be conducted within a certified chemical fume hood.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[7][8] It must be handled in a dry environment, and all glassware must be flame- or oven-dried. Personal Protective Equipment (PPE) should include nitrile gloves, a lab coat, and chemical safety goggles.[8]

  • Butanoyl Chloride (C₄H₇ClO): A flammable, corrosive liquid and a lachrymator.[9] It is extremely destructive to mucous membranes and skin.[9] Handle with extreme care, avoiding inhalation of vapors.[10]

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching Procedure: The addition of the reaction mixture to ice/HCl is highly exothermic and will release HCl gas. This step must be performed slowly and with vigorous stirring in the fume hood.

Detailed Experimental Protocol

Reaction Setup
  • Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the setup with rubber septa and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Loading: In the fume hood, carefully weigh 14.7 g (0.11 mol) of anhydrous aluminum chloride into the cooled flask. Immediately add 50 mL of anhydrous dichloromethane and 100 mL of cyclohexane via cannula or syringe.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the slurry to cool to 0-5 °C.

  • Acylating Agent Preparation: In a separate dry vial, prepare a solution of 10.65 g (0.10 mol) of butanoyl chloride in 50 mL of cyclohexane. Load this solution into the dropping funnel.

Reaction Execution
  • Addition: Add the butanoyl chloride solution dropwise from the funnel to the stirred AlCl₃ slurry over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up (Quenching): Prepare a 500 mL beaker containing ~100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Slowly and carefully , pour the reaction mixture into the stirred ice/HCl slurry. This will quench the catalyst in a highly exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent (DCM, diethyl ether, and excess cyclohexane) using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Cyclohexylbutan-1-one.[11][12][13]

  • Characterization: The identity and purity of the final product (CAS 1462-27-7) should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[14]

    • Molecular Formula: C₁₀H₁₈O[1][15]

    • Molecular Weight: 154.25 g/mol [1][15][16]

Visual Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry Glassware (Inert Atmosphere) prep_reagents Prepare AlCl₃ Slurry in Cyclohexane/DCM prep_glass->prep_reagents prep_acyl Prepare Butanoyl Chloride in Cyclohexane prep_reagents->prep_acyl addition Dropwise Addition of Acylating Agent at 0-5°C prep_acyl->addition react Stir at Room Temp (3-4 hours) addition->react quench Quench with Ice/HCl react->quench extract Extract with Et₂O quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry evap Rotary Evaporation dry->evap purify Purify (Distillation or Column Chromatography) evap->purify

Caption: Experimental workflow for the synthesis of 1-Cyclohexylbutan-1-one.

Reaction Mechanism

Caption: Generalized mechanism for the Friedel-Crafts acylation of cyclohexane.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • ChemSynthesis. 1-cyclohexyl-1-butanone. [Link]

  • Google Patents.
  • Google Patents.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Filo. Design a synthesis of 1-cyclohexyl-2-butyn-1-one starting from cyclohexane. [Link]

  • Lab Alley. SAFETY DATA SHEET - Aluminum chloride. [Link]

  • Google Patents.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • PubMed. ISOLATION AND CHARACTERIZATION OF THE METHYL KETONE PRECURSOR IN BUTTER FAT. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. [Chemistry] Design a synthesis of 1-cyclohexyl-2-butyn-1-one starting from cyclohexane. You may u. [Link]

  • PubChem. 1-Cyclohexylbutan-1-one. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • Britannica. Ketone. [Link]

Sources

Application

Application Notes and Protocols for 1-Cyclohexylbutan-1-one in Fragrance Chemistry

Introduction: The Olfactive Potential of Alkyl Cyclohexyl Ketones In the intricate world of fragrance chemistry, the quest for novel molecules with unique and captivating scent profiles is perpetual. Ketones, as a class...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive Potential of Alkyl Cyclohexyl Ketones

In the intricate world of fragrance chemistry, the quest for novel molecules with unique and captivating scent profiles is perpetual. Ketones, as a class of organic compounds, are integral to the perfumer's palette, offering a vast spectrum of aromas ranging from sweet and fruity to creamy and green.[1] Their molecular architecture allows for a diversity of scent contributions, adding depth, complexity, and warmth to fragrance compositions.[2][3] Among these, alkyl cyclohexyl ketones represent a fascinating structural motif with significant potential for fragrance innovation. The cyclohexyl ring, a common moiety in fragrance ingredients, can impart a range of notes from woody and camphoraceous to floral and fruity, depending on its substitution.[4]

This document provides a comprehensive guide to the synthesis, characterization, and application of a novel ketone, 1-Cyclohexylbutan-1-one , as a potential ingredient in fragrance chemistry. While not a widely established fragrance material, its structure suggests the potential for a unique and desirable odor profile. These notes are intended for researchers, scientists, and fragrance development professionals, offering a roadmap for the exploration of this promising molecule. We will delve into a proposed synthesis protocol, methods for purification and characterization, and detailed procedures for its sensory evaluation to unlock its full olfactive potential.

Chemical and Physical Properties of 1-Cyclohexylbutan-1-one

A thorough understanding of the physicochemical properties of a potential fragrance ingredient is paramount for its successful application and safety assessment. Below is a summary of the known and predicted properties of 1-Cyclohexylbutan-1-one.

PropertyValueSource
IUPAC Name 1-cyclohexylbutan-1-onePubChem
CAS Number 1462-27-7PubChem
Molecular Formula C₁₀H₁₈OPubChem
Molecular Weight 154.25 g/mol PubChem
SMILES CCCC(=O)C1CCCCC1PubChem
Predicted Boiling Point 237.64°C (rough estimate)ChemicalBook
Predicted Density 0.9030 g/cm³ChemicalBook
Predicted Refractive Index 1.4537ChemicalBook

Proposed Synthesis of 1-Cyclohexylbutan-1-one

The synthesis of ketones from acyl chlorides can be effectively achieved using organocuprate reagents, also known as Gilman reagents.[5][6][7][8][9] This method is particularly advantageous as it is less prone to the over-addition that can occur with more reactive organometallic reagents like Grignard reagents, thus selectively yielding the ketone.[6][10] We propose a two-step synthesis of 1-Cyclohexylbutan-1-one starting from propyl bromide and cyclohexanecarbonyl chloride.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent) cluster_step2 Step 2: Reaction with Acyl Chloride PropylBromide Propyl Bromide PropylLithium Propyllithium PropylBromide->PropylLithium 2 Li Diethyl Ether GilmanReagent Lithium Dipropylcuprate Lithium Lithium Metal PropylLithium->GilmanReagent CuI -78 °C CopperIodide Copper(I) Iodide CopperIodide->GilmanReagent CyclohexanecarbonylChloride Cyclohexanecarbonyl Chloride Intermediate Tetrahedral Intermediate GilmanReagent->Intermediate Addition CyclohexanecarbonylChloride->Intermediate Product 1-Cyclohexylbutan-1-one Intermediate->Product Elimination of 'RCu' and LiCl

Caption: Proposed two-step synthesis of 1-Cyclohexylbutan-1-one.

Experimental Protocol

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, add lithium metal turnings (2.2 equivalents) suspended in anhydrous diethyl ether under an argon atmosphere.

  • Cool the flask to -10 °C in an ice-salt bath.

  • Slowly add a solution of propyl bromide (2.0 equivalents) in anhydrous diethyl ether via the dropping funnel to the stirred suspension of lithium.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour, or until the lithium is consumed, to form propyllithium.

  • In a separate flame-dried flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether under argon and cool to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the prepared propyllithium solution to the copper(I) iodide suspension via cannula.

  • Stir the resulting mixture at -78 °C for 30 minutes to form a clear, colorless, or slightly yellow solution of lithium dipropylcuprate.

Step 2: Synthesis of 1-Cyclohexylbutan-1-one

  • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude 1-cyclohexylbutan-1-one can be purified using one of the following methods:

  • Column Chromatography: A silica gel column with a gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate) can be effective.[11] The fractions can be monitored by thin-layer chromatography (TLC).

  • Vacuum Distillation: Given the predicted boiling point, vacuum distillation can be an efficient method for purifying the ketone on a larger scale.

Characterization

The identity and purity of the synthesized 1-cyclohexylbutan-1-one should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum of alkyl cyclohexyl ketones often shows a characteristic fragmentation pattern, including an intense fragment ion at m/z 43 (C₂H₃O⁺) due to cleavage of the C-C bond between the carbonyl and the ring.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) are expected to appear in the range of 2.0-2.7 ppm.[13][14][15]

    • ¹³C NMR: The carbonyl carbon is highly deshielded and should appear in the range of 190–220 ppm.[14][16]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a saturated ketone C=O stretch is expected around 1715 cm⁻¹.[13][15]

Fragrance Profile Evaluation

A systematic evaluation of the odor profile is crucial to determine the potential applications of 1-cyclohexylbutan-1-one in perfumery. This involves both instrumental analysis and sensory evaluation by a trained panel.

Sensory Evaluation Workflow

Sensory_Evaluation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Evaluation SamplePrep Sample Preparation (Dilution in Ethanol) GCO_Analysis GC-O Analysis SamplePrep->GCO_Analysis OdorantID Odorant Identification and Characterization GCO_Analysis->OdorantID DataAnalysis Statistical Analysis OdorantID->DataAnalysis Correlation PanelistScreening Panelist Screening and Training SampleEval Sample Evaluation (Olfactory Strips) PanelistScreening->SampleEval DataCollection Data Collection (Odor Descriptors) SampleEval->DataCollection DataCollection->DataAnalysis

Caption: Workflow for the sensory evaluation of 1-cyclohexylbutan-1-one.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[11][17][18]

GC-O Parameters:

ParameterRecommended Setting
GC System Agilent Intuvo 9000 GC or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[10]
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Oven Program 40 °C (2 min hold), then ramp at 4 °C/min to 240 °C (8 min hold)[1]
Effluent Split 1:1 split between MS detector and olfactory port
Olfactory Port Heated transfer line (e.g., 240 °C), humidified air flow[1]

Protocol:

  • Prepare a dilution of the purified 1-cyclohexylbutan-1-one in high-purity ethanol (e.g., 1%).

  • Inject the sample into the GC-O system.

  • A trained panelist sniffs the effluent from the olfactory port and records the retention time and odor description for each detected scent.

  • Methods such as detection frequency, dilution to threshold, and direct intensity can be used to quantify the odor contribution.[17]

Sensory Panel Evaluation

A trained sensory panel can provide detailed and reproducible descriptions of the fragrance's character.

Protocol:

  • Panel Selection and Training: Recruit and train a panel of 10-15 individuals to recognize and describe a wide range of standard fragrance notes.

  • Sample Preparation: Dip olfactory strips into a 1% solution of 1-cyclohexylbutan-1-one in ethanol. Allow the solvent to evaporate for a few seconds.

  • Evaluation: Present the strips to the panelists in a well-ventilated, odor-free environment.[2]

  • Data Collection: Ask panelists to describe the fragrance at different time points (top, middle, and base notes) using a standardized lexicon of odor descriptors. They should also rate the intensity of the fragrance.

  • Data Analysis: Statistically analyze the collected data to create a comprehensive odor profile and a spider web chart of the fragrance's characteristics.

Potential Applications in Fragrance Chemistry

Based on the structural class of alkyl cyclohexyl ketones, 1-cyclohexylbutan-1-one is anticipated to possess a complex and multifaceted odor profile. Structurally similar ketones are known to exhibit notes that are woody, powdery, myrrh-like, aromatic, and sometimes fruity or floral.[9][15][19] The butanoyl chain may introduce buttery or creamy undertones.

Potential applications for 1-cyclohexylbutan-1-one could include:

  • Fine Fragrances: As a heart or base note to add warmth, depth, and complexity to woody, oriental, or chypre fragrance compositions.

  • Personal Care Products: In lotions, soaps, and shampoos to impart a clean, substantive, and sophisticated scent.

  • Household Products: In fabric softeners and air fresheners, where its potential substantivity on dry cloth and its pleasant character would be advantageous.

Safety Assessment

The safety of any new fragrance ingredient is of utmost importance. A thorough safety assessment should be conducted in accordance with the guidelines established by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).[2] This assessment should include, but is not limited to:

  • Dermal Irritation and Sensitization: To evaluate the potential for skin reactions.

  • Phototoxicity and Photoallergy: To assess any adverse effects upon exposure to UV light.

  • Systemic Toxicity: To understand the potential effects on the body after absorption.

Data on structurally related alkyl cyclic ketones can be used for an initial read-across assessment to predict the toxicological profile of 1-cyclohexylbutan-1-one.[20]

References

  • Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. Available at: [Link]

  • On the McLafferty and Double Hydrogen Rearrangements in Cycloalkylacetones. J-Stage. Available at: [Link]

  • Gas chromatography-olfactometry. Wikipedia. Available at: [Link]

  • Cyclic ketones and their use in perfumery. Google Patents.
  • Dixit, S. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]

  • Method for purification of ketones. Google Patents.
  • Hez Parfums. (2024). Beginner's Guide to Perfumery 013 - Understanding the Role. Hez Parfums. Available at: [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available at: [Link]

  • Reaction of acid chloride with organocuprate reagent to form a ketone. Pearson+. Available at: [Link]

  • Spectroscopy Tutorial: Ketones. UCLA Chemistry. Available at: [Link]

  • Gilman Reagent (Organocuprates). Organic Chemistry Tutor. Available at: [Link]

  • Ketones. OpenOChem Learn. Available at: [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. Available at: [Link]

  • Fragrance material review on 2-cyclohexyl-1,6-heptadien-3-one. PubMed. Available at: [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]

  • GC Temperature Program Development. Element Lab Solutions. Available at: [Link]

  • The Relation of Structure and Odor in Substituted Cyclohexanols. Perfümer & Flavorist. Available at: [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: [Link]

  • Addition of an Organocuprate to an Acid Chloride. YouTube. Available at: [Link]

  • compared using 13C nmr spectroscopy. Reigate Grammar School. Available at: [Link]

  • Use of cyclic ketones in perfumery. Google Patents.
  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note & Protocol: Large-Scale Synthesis of 1-Cyclohexylbutan-1-one

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Process Chemistry Executive Summary 1-Cyclohexylbutan-1-one (CAS: 1462-27-7), a saturated ket...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Process Chemistry

Executive Summary

1-Cyclohexylbutan-1-one (CAS: 1462-27-7), a saturated ketone with the molecular formula C₁₀H₁₈O, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1][2] Its scale-up synthesis requires careful consideration of reaction efficiency, cost-effectiveness, process safety, and environmental impact. This document provides a detailed guide to two primary, industrially viable synthetic routes: Friedel-Crafts acylation and a Grignard reaction followed by oxidation. Each protocol is presented with an emphasis on the underlying chemical principles, process optimization, safety considerations, and detailed, step-by-step instructions for large-scale execution.

Strategic Analysis of Synthetic Pathways

The selection of a synthetic route for bulk manufacturing hinges on a multi-faceted analysis of atom economy, reagent availability and cost, operational complexity, and safety. For 1-Cyclohexylbutan-1-one, two principal retrosynthetic disconnections are most logical for industrial application.

  • Route A: Friedel-Crafts Acylation: This classic C-C bond-forming reaction involves the direct acylation of a cyclohexane precursor with a butanoyl electrophile. It is a powerful, often single-step method for producing cycloalkyl ketones.[1][3]

  • Route B: Grignard Synthesis & Oxidation: This two-step sequence involves the nucleophilic addition of a cyclohexyl organometallic reagent to a four-carbon aldehyde, followed by the oxidation of the resulting secondary alcohol.[4][5] This route often provides high selectivity and can be more amenable to milder conditions than traditional Friedel-Crafts reactions.

The following table provides a comparative overview of these strategies.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard Synthesis & Oxidation
Primary Reagents Cyclohexane, Butanoyl Chloride, Lewis Acid (e.g., AlCl₃)Bromocyclohexane, Magnesium, Butanal, Oxidizing Agent
Number of Steps Typically one primary reaction stepTwo primary reaction steps
Scalability Well-established for large scale, but management of catalyst and waste can be challenging.Highly scalable; Grignard reactions are common in industry.
Key Advantage High convergence, direct C-C bond formation.High selectivity, avoids harsh Lewis acids, modular.
Key Disadvantage Requires stoichiometric, moisture-sensitive Lewis acid (AlCl₃), generates significant acidic waste and HCl off-gas.Requires stringent anhydrous conditions for Grignard step; handling of pyrophoric Grignard reagents.
Safety Concerns Corrosive reagents, violent quenching, HCl gas evolution.[6]Pyrophoric Grignard reagent, flammable ether solvents, potentially exothermic oxidation.[7]
Green Chemistry Poor, unless heterogeneous catalysts (e.g., zeolites) are used.[1]Moderate; depends heavily on the choice of solvent and oxidant.

Based on this analysis, both routes are detailed below, as the optimal choice may depend on specific facility capabilities and project priorities.

Protocol I: Large-Scale Synthesis via Friedel-Crafts Acylation

This protocol is favored for its directness. The core of this process is the generation of a highly electrophilic acylium ion from butanoyl chloride and aluminum trichloride, which then performs an electrophilic substitution on cyclohexane.[8]

Process Workflow

Friedel_Crafts_Workflow cluster_prep Reactor Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification R1 Inert Reactor Setup (Glass-Lined Steel) R2 Charge Cyclohexane & AlCl₃ R1->R2 N₂ Atmosphere R3 Slow Addition of Butanoyl Chloride (0-5 °C) R2->R3 Cooling R4 Reaction Maturation (Warm to RT) R3->R4 Exotherm Control R5 Controlled Quench (Ice/HCl) R4->R5 Transfer R6 Phase Separation & Aqueous Washes R5->R6 R7 Solvent Stripping R6->R7 R8 Vacuum Distillation R7->R8 Crude Product R9 Final Product: 1-Cyclohexylbutan-1-one R8->R9 Purity >98%

Caption: Workflow for Friedel-Crafts Acylation.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (Pilot Scale)MolesPurity
Cyclohexane110-82-784.165.4 L (~4.2 kg)50.0>99%
Aluminum Chloride (Anhydrous)7446-70-0133.341.0 kg7.5>99%
Butanoyl Chloride141-75-3106.550.73 kg6.85>99%
Hydrochloric Acid (37%)7647-01-036.46As needed for quench-Reagent
Sodium Bicarbonate144-55-884.01As needed for wash-Reagent
Sodium Chloride (Brine)7647-14-558.44As needed for wash-Reagent
Step-by-Step Experimental Protocol
  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a pressure-equalizing dropping funnel. The outlet gas stream must be directed through a caustic scrubber to neutralize evolved HCl.

  • Reagent Charging: Purge the reactor with dry nitrogen. Charge cyclohexane (5.4 L) followed by anhydrous aluminum chloride (1.0 kg) under a strong nitrogen blanket. Stir the resulting slurry and cool the reactor jacket to 0-5 °C.

  • Acylation: Add butanoyl chloride (0.73 kg) to the dropping funnel. Add the butanoyl chloride dropwise to the stirred slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Significant HCl evolution will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Work-up (Quench): CAUTION: Highly exothermic. Prepare a separate vessel with a stirred mixture of crushed ice (5 kg) and concentrated HCl (0.5 L). Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry via a dip tube, maintaining vigorous stirring. The temperature of the quench pot should be kept below 25 °C.

  • Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer sequentially with 2 L of deionized water, 2 L of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 2 L of saturated brine.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the cyclohexane solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 105-108 °C at 15 mmHg. This should yield the final product as a clear, colorless liquid.

Protocol II: Grignard Synthesis and Subsequent Oxidation

This two-step method provides excellent control and avoids the use of harsh Lewis acids. It is particularly useful if the facility is well-equipped for handling organometallic reagents.

Process Workflow

Grignard_Oxidation_Workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation cluster_purification Final Purification G1 Prepare Cyclohexyl- magnesium Bromide in THF (Anhydrous) G2 Add Butanal (0-5 °C) G1->G2 G3 Aqueous Quench (NH₄Cl solution) G2->G3 G4 Extraction & Solvent Removal G3->G4 G5 Crude 1-Cyclohexylbutan-1-ol G4->G5 O1 Dissolve Alcohol in DCM G5->O1 Transfer to Oxidation Reactor O2 Add TEMPO (cat.) & NaOCl Solution O1->O2 O3 Reaction & Work-up O2->O3 O4 Crude Ketone O3->O4 P1 Vacuum Distillation O4->P1 P2 Final Product P1->P2

Caption: Workflow for Grignard Synthesis & Oxidation.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (Pilot Scale)MolesPurity
Step 1: Grignard Reaction
Magnesium Turnings7439-95-424.31158 g6.5>99.5%
Bromocyclohexane108-85-0163.071.0 kg6.13>98%
Tetrahydrofuran (THF), Anhydrous109-99-972.114.0 L-<50 ppm H₂O
Butanal (Butyraldehyde)123-72-872.11420 g5.82>99%
Ammonium Chloride12125-02-953.49As needed for quench-Reagent
Step 2: Oxidation
Dichloromethane (DCM)75-09-284.935.0 L-Reagent
TEMPO2564-83-2156.2510 g0.064Catalyst
Sodium Hypochlorite (12% soln.)7681-52-974.44~4.0 L~6.4Reagent
Sodium Thiosulfate7772-98-7158.11As needed for quench-Reagent
Step-by-Step Experimental Protocol

Part A: Grignard Reaction to form 1-Cyclohexylbutan-1-ol

  • Reactor Preparation: Set up a 20 L reactor as described in Protocol I, ensuring all glassware is oven-dried and assembled hot under a nitrogen stream. Anhydrous conditions are critical.

  • Grignard Initiation: Charge magnesium turnings (158 g) and anhydrous THF (1.0 L). Add ~50 mL of the bromocyclohexane (1.0 kg total) to the stirred mixture. Initiation is indicated by a gentle exotherm and bubble formation. If it does not start, a small iodine crystal can be added.

  • Grignard Formation: Once initiated, add the remaining bromocyclohexane (dissolved in 2.0 L of anhydrous THF) dropwise at a rate that maintains a gentle reflux. After addition, heat at reflux for 1 hour to ensure complete formation of the Grignard reagent. Cool the solution to 0-5 °C.

  • Aldehyde Addition: Add butanal (420 g), dissolved in anhydrous THF (1.0 L), dropwise to the cold Grignard solution, maintaining the internal temperature below 10 °C.

  • Quench and Work-up: After stirring for 1 hour at 0-5 °C, slowly add saturated aqueous ammonium chloride solution (4 L) to quench the reaction. Separate the organic layer, and extract the aqueous layer twice with 1 L portions of methyl tert-butyl ether (MTBE). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclohexylbutan-1-ol.

Part B: Oxidation to 1-Cyclohexylbutan-1-one

  • Reactor Setup: In a separate reactor, dissolve the crude alcohol from Part A in dichloromethane (DCM, 5.0 L). Add TEMPO (10 g).

  • Oxidation: Cool the solution to 0-5 °C. Add the sodium hypochlorite solution (~4.0 L) dropwise, keeping the internal temperature below 10 °C. Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Work-up: Quench any excess oxidant by adding saturated aqueous sodium thiosulfate solution until a starch-iodide test is negative. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over magnesium sulfate, filter, and remove the DCM by distillation. Purify the resulting crude ketone by vacuum distillation as described in Protocol I.

Product Specification and Data

PropertyValueSource
Chemical Name 1-Cyclohexylbutan-1-oneIUPAC
CAS Number 1462-27-7[9]
Molecular Formula C₁₀H₁₈O[2][10]
Molecular Weight 154.25 g/mol [2][10]
Appearance Colorless to pale yellow liquid-
Boiling Point ~224 °C (atm); 105-108 °C @ 15 mmHg-
Expected Yield (Route A) 65-75%-
Expected Yield (Route B) 70-85% (over two steps)-
Typical Purity >98% (after distillation)-

Process Safety and Environmental Considerations

  • Friedel-Crafts Acylation: The primary hazards are the corrosive nature of butanoyl chloride and AlCl₃, and the evolution of HCl gas, which requires robust scrubbing systems. The quench step is highly exothermic and must be performed with extreme care and adequate cooling capacity.[6][7]

  • Grignard Synthesis: Grignard reagents are pyrophoric in air and react violently with water.[11] All operations must be conducted under a strict inert atmosphere. Ether solvents like THF are highly flammable.

  • Oxidation: The TEMPO-catalyzed oxidation with bleach is exothermic and can lead to a runaway reaction if the addition rate and cooling are not properly controlled.

  • Waste Management: The Friedel-Crafts route generates significant aluminum-containing acidic waste, which requires neutralization and disposal. The Grignard route generates magnesium salt waste streams. Solvent recycling should be implemented wherever feasible to improve the process's environmental footprint.

Conclusion

The large-scale synthesis of 1-Cyclohexylbutan-1-one can be effectively achieved via either Friedel-Crafts acylation or a Grignard/oxidation sequence.

  • The Friedel-Crafts Acylation is a direct, one-pot method but poses significant challenges related to reagent handling, off-gas management, and waste disposal.

  • The Grignard/Oxidation pathway is a longer but often higher-yielding and more selective process. It requires stringent control over anhydrous conditions but avoids harsh Lewis acids and offers a more favorable environmental profile, particularly if milder oxidants are employed.

The final selection should be based on a thorough process hazard analysis (PHA) and a realistic assessment of the manufacturing site's technical capabilities.

References

  • Smolecule. (n.d.). Buy 1-Cyclohexylpropan-1-one | 1123-86-0.
  • Google Patents. (1939).
  • MDPI. (n.d.). Rational Designing and Stepwise Cascade for Efficient Biosynthesis of Raspberry Ketone. Retrieved from [Link]

  • Study.com. (n.d.). Show how to synthesize the given compound. As starting materials, use any alcohols containing four or fewer carbon atoms, cyclohexanol, and any necessary solvents and inorganic reagents. Retrieved from [Link]

  • Filo. (n.d.). What is the product of the following reaction? Provide the reaction mechanism. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Retrieved from [Link]

  • Suardin, J. A. (2005).
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). 1-cyclohexylbutan-1-one | CAS: 1462-27-7 | Chemical Product. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. Retrieved from [Link]

  • YouTube. (2019, November 5). Alcohols to Ketones, Part 4: Oppenauer Oxidation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclohexylbutan-1-one

Welcome to the technical support center for the synthesis of 1-Cyclohexylbutan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexylbutan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. Here, we address common challenges encountered during the synthesis of this valuable ketone intermediate.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-Cyclohexylbutan-1-one, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Friedel-Crafts Acylation

Question: I am attempting to synthesize 1-Cyclohexylbutan-1-one via Friedel-Crafts acylation of cyclohexane with butanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I am observing a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Friedel-Crafts acylation are a common issue that can often be traced back to a few key factors.[1] Here is a breakdown of potential causes and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your reaction setup, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. It is best practice to handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction, halting further conversion. Consequently, a stoichiometric amount of the catalyst is often required.[2]

    • Solution: Instead of a catalytic amount, use at least one equivalent of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent).

  • Sub-optimal Reaction Temperature: The reaction may have a significant activation energy that is not being met at room temperature. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.[1]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC to avoid overheating and the formation of byproducts.

  • Rearrangement of the Acylium Ion: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur, leading to isomeric ketone products.[3]

    • Solution: The use of milder Lewis acids or conducting the reaction at lower temperatures can sometimes minimize rearrangements.

Issue 2: Formation of Tertiary Alcohol Instead of Ketone in Grignard Synthesis

Question: I am using a Grignard reagent (e.g., propylmagnesium bromide) with cyclohexanecarbonyl chloride, but my main product is a tertiary alcohol, not the desired 1-cyclohexylbutan-1-one. How can I prevent this over-addition?

Answer:

The formation of a tertiary alcohol is a classic side reaction when synthesizing ketones using Grignard reagents with acyl chlorides or esters.[4][5][6][7] The initially formed ketone is more reactive than the starting ester or acyl chloride, leading to a second addition of the Grignard reagent.[7]

To circumvent this, a more controlled approach is to use a nitrile as the electrophile. The reaction of a Grignard reagent with a nitrile forms an imine salt intermediate, which is stable to further nucleophilic attack.[8][9][10][11] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[8][9][10][11]

Recommended Protocol: Grignard Reaction with a Nitrile

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react magnesium turnings with propyl bromide in anhydrous diethyl ether or THF to form propylmagnesium bromide.

  • Addition of Nitrile: In a separate flask, dissolve cyclohexanecarbonitrile in anhydrous diethyl ether.

  • Reaction: Slowly add the Grignard reagent to the stirred solution of the nitrile at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by slow addition of aqueous acid (e.g., 1 M HCl) and stir until the intermediate imine is fully hydrolyzed.

  • Isolation: Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Issue 3: Incomplete Oxidation or Over-oxidation of 1-Cyclohexylbutan-1-ol

Question: I am synthesizing 1-cyclohexylbutan-1-one by oxidizing the corresponding secondary alcohol. I am either getting incomplete conversion or the formation of undesired byproducts. How can I achieve a clean and complete oxidation?

Answer:

The key to a successful oxidation is the choice of the oxidizing agent and careful control of the reaction conditions. For the conversion of a secondary alcohol to a ketone, a variety of reagents can be used.

  • For Clean and Selective Oxidation: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly effective for converting secondary alcohols to ketones without the risk of over-oxidation.[12][13] The reaction is typically carried out in dichloromethane (DCM) at room temperature.[14]

    Troubleshooting PCC Oxidation:

    • Incomplete Reaction: Ensure you are using at least one equivalent of PCC.[13] If the reaction is slow, gentle heating can be applied. The use of an adsorbent like Celite or silica gel can help to simplify the workup by adsorbing the chromium byproducts.[14]

    • Acid-Sensitive Substrates: PCC is acidic.[14] If your substrate is sensitive to acid, you can buffer the reaction mixture with sodium acetate.[14]

  • Alternative "Greener" Methods: For a more environmentally friendly approach, consider catalytic oxidation methods. For instance, a system using a recyclable chloride-based mediator in an electrochemical setup can provide high chemoselectivity for the oxidation of secondary alcohols.[15][16]

Data Summary for Common Oxidation Reagents:

Oxidizing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
PCC DichloromethaneRoom Temp.High selectivity, mild conditions[12][13]Chromium waste, can be acidic[14]
Swern Oxidation Dichloromethane-78 to Room Temp.Mild, avoids heavy metalsRequires low temperatures, unpleasant odor
Dess-Martin Periodinane DichloromethaneRoom Temp.Mild, neutral conditionsCan be explosive, expensive

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The Lewis acid catalyst activates the acyl chloride to form a resonance-stabilized acylium ion.[3][17][18] This electrophile is then attacked by the electron-rich aromatic ring, forming a carbocation intermediate known as a sigma complex.[17] Finally, a weak base removes a proton from the ring, restoring aromaticity and yielding the ketone product.[17][19]

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride Butanoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Cyclohexane Cyclohexane Sigma_Complex Sigma Complex (Carbocation Intermediate) Cyclohexane->Sigma_Complex + Acylium Ion Product 1-Cyclohexylbutan-1-one Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Q2: Can I use Friedel-Crafts acylation on an aromatic ring that already has a substituent?

A2: Yes, but the nature of the substituent will affect the reaction. Electron-donating groups (e.g., alkyl, alkoxy) will activate the ring and direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., nitro, carbonyl) will deactivate the ring, making the reaction much more difficult or even impossible.[1]

Q3: How can I purify my 1-Cyclohexylbutan-1-one product?

A3: The purification method will depend on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and a mixture of hexanes and ethyl acetate is a typical eluent system.

  • Distillation: If your product is thermally stable and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification technique.

  • Bisulfite Extraction: For removing aldehyde impurities or unreacted ketones that are sterically unhindered, a bisulfite extraction can be very effective.[20][21][22][23][24] The aldehyde or reactive ketone forms a water-soluble bisulfite adduct that can be separated in an aqueous layer.[20][21][22][23][24]

Purification_Workflow Crude_Product Crude 1-Cyclohexylbutan-1-one Extraction Aqueous Workup / Extraction Crude_Product->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Distillation Distillation Purification_Choice->Distillation Different Boiling Points Pure_Product Pure 1-Cyclohexylbutan-1-one Column_Chromatography->Pure_Product Distillation->Pure_Product

Caption: General Purification Workflow.

References

  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Kamidi, P. (2016). Chemoselective oxidation of secondary alcohols using a ruthenium phenylendenyl complex. SlideShare. Retrieved from [Link]

  • Grotjahn, D. B., et al. (2013). Chemoselective Oxidation of Secondary Alcohols Using a Ruthenium Phenylindenyl Complex. Organometallics, 32(3), 818-821. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • van der Pijl, R., et al. (2017). Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. Synthesis, 49(04), 822-829. Retrieved from [Link]

  • Thieme. (2021). Chemoselective Electrochemical Oxidation of Secondary Alcohols Using a Recyclable Chloride-Based Mediator. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved from [Link]

  • JoVE on YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Shaalaa.com. (2023). How ketones are prepared from nitriles?. Retrieved from [Link]

  • Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]

  • Studylib. (n.d.). PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • The Organic Chemistry Tutor on YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Leah4sci on YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Liu, X., & Friend, C. M. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. Langmuir, 26(21), 16552–16557. Retrieved from [Link]

  • The Organic Chemistry Tutor on YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2023). Selective Oxidation of Secondary Alcohols. Retrieved from [Link]

  • Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(13), 8114–8122. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-Cyclohexylbutan-1-one by Distillation

Welcome to the technical support resource for the purification of 1-Cyclohexylbutan-1-one. This guide is designed for researchers, chemists, and process development professionals who are looking to achieve high purity of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Cyclohexylbutan-1-one. This guide is designed for researchers, chemists, and process development professionals who are looking to achieve high purity of this compound through distillation. Here, we move beyond simple protocols to address the common and complex challenges encountered in the lab, providing not just solutions but the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge critical for a successful distillation.

Q: What are the key physical properties of 1-Cyclohexylbutan-1-one relevant to its distillation?

A: Understanding the boiling point of 1-Cyclohexylbutan-1-one is crucial for planning its purification. Its relatively high boiling point at atmospheric pressure necessitates the use of vacuum distillation to prevent thermal degradation.[1][2] Heating ketones to high temperatures (approaching 240-250°C) can risk side reactions such as aldol condensations or other thermal decomposition pathways.[3][4]

Below is a table of estimated boiling points at various pressures. These values are critical for setting your distillation parameters.

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
760 (Atmospheric)~237 °C
100~175 °C
50~158 °C
20~136 °C
10~120 °C
5~105 °C
1~78 °C
Note: These are estimated values. Empirical determination during the distillation is recommended.
Q: What are the common impurities I should expect in my crude 1-Cyclohexylbutan-1-one?

A: The impurity profile depends heavily on the synthetic route. A common synthesis, such as the oxidation of 1-cyclohexylbutan-1-ol or the Friedel-Crafts acylation of cyclohexane, can introduce specific contaminants.

  • Unreacted Starting Materials: This could include unreacted 1-cyclohexylbutan-1-ol or cyclohexane.

  • Solvents: Residual solvents from the reaction and workup (e.g., DCM, ether, toluene).

  • Side-Products: Higher-boiling condensation products, isomers (like 1-cyclohexylbutan-2-one), or byproducts from side reactions are common.[5][6]

  • Water: Often present from aqueous workup steps.

  • Acids/Bases: Traces of catalysts or reagents used for neutralization.

Q: Why is fractional vacuum distillation the required method for purifying this ketone?

A: There are two primary reasons:

  • Thermal Stability: As mentioned, the atmospheric boiling point is high enough to risk thermal decomposition.[2][4] Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much safer temperature where the molecule is stable.[1][7]

  • Separation Efficiency: Crude mixtures often contain impurities with boiling points close to that of the product. A simple distillation is insufficient. Fractional distillation, which uses a column with packing material, provides a large surface area for repeated vaporization-condensation cycles, greatly enhancing separation efficiency.[8][9]

Section 2: Detailed Experimental Protocol for Vacuum Distillation

This protocol provides a robust starting point for the purification of 1-Cyclohexylbutan-1-one on a laboratory scale.

Materials & Equipment:

  • Round-bottom flask (distilling flask), appropriately sized (should be 1/2 to 2/3 full).

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/structured packing).

  • Distillation head with thermometer/temperature probe adapter.

  • Condenser (Liebig or Allihn).

  • Receiving flask(s).

  • Vacuum adapter.

  • Cold trap (essential for protecting the vacuum pump).

  • Two-stage rotary vane vacuum pump or equivalent.

  • Heating mantle with stirrer, or oil bath with magnetic stirrer.

  • Boiling chips or magnetic stir bar.

  • Insulating material (glass wool, aluminum foil).

  • Chemically resistant vacuum grease.[10]

Step-by-Step Procedure:

  • Preparation:

    • Ensure all glassware is clean and completely dry.

    • Charge the distilling flask with the crude 1-Cyclohexylbutan-1-one and a few boiling chips or a magnetic stir bar. Do not overfill the flask.[11]

  • Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Lightly apply a suitable vacuum grease to all ground-glass joints to ensure a good seal.[12] Use clips to secure all joints.

    • Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Wrap the fractionating column and distillation head with glass wool and then aluminum foil to minimize heat loss and maintain thermal equilibrium.[13]

  • System Check:

    • Connect the vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen).

    • Start the cooling water flow through the condenser.

    • Turn on the vacuum pump and allow the system to evacuate fully. The pressure should stabilize at the pump's capacity. If the target pressure is not reached, check for leaks (see Troubleshooting section).

  • Distillation:

    • Once a stable vacuum is achieved, begin stirring and slowly heat the distillation flask.

    • Observe the pot for smooth boiling. The first vapors will rise into the column.

    • A "reflux ring" of condensing vapor will slowly ascend the column. The distillation is at equilibrium when this ring stabilizes just below the take-off to the condenser.

    • Collect a low-boiling "forerun" fraction, which will contain residual solvents and other volatile impurities.

    • As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure.

    • Continue collecting the main fraction as long as the head temperature remains constant. A sharp drop or rise in temperature indicates the main fraction is finished.

  • Shutdown:

    • Turn off the heating and allow the system to cool under vacuum.

    • Once the distilling flask is at or near room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and cooling water.

    • Disassemble the apparatus and characterize the purified product.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses specific issues in a Q&A format.

Issue Category: Process Instability

Q: My distillation is "bumping" violently, or the liquid is foaming into the distillation column. How can I fix this?

A: This is a common problem in vacuum distillation caused by superheating of the liquid or the presence of surfactants.[11][14]

  • Cause & Solution (Bumping): Bumping occurs when the liquid heats above its boiling point without forming vapor, leading to sudden, violent boiling.[15]

    • Ensure Adequate Nucleation: Always use fresh boiling chips or vigorous magnetic stirring. Never add boiling chips to hot liquid.

    • Control Heating: Apply heat gradually. Rapid heating is a primary cause of bumping.[14]

    • Smooth Vacuum Application: Reduce the pressure slowly to prevent a sudden drop in the boiling point which can cause flash boiling.[16]

  • Cause & Solution (Foaming): Foaming is caused by impurities that act as surfactants.

    • Use a Larger Flask: Ensure the distillation flask is no more than half full to provide headspace for foam to collapse.[11]

    • Anti-Foam Agents: A very small amount of a high-boiling, inert anti-foaming agent can be added, but be aware this will remain in the distillation pot.

    • Use a Foam Brake: A dedicated glass foam brake can be installed between the flask and the column to prevent foam from contaminating the distillate.[15]

Q: The pressure in my system is fluctuating and won't stay at the target vacuum level. What should I check?

A: An unstable vacuum is almost always due to a leak in the system or an issue with the vacuum source.[17][18] A systematic approach is required to identify the source.

  • Systematic Leak Check:

    • Joints: Ensure all ground-glass joints are properly greased and clamped.

    • Hoses: Check all vacuum tubing for cracks or poor connections.

    • Adapters: The seal around the thermometer adapter is a common point of failure.

    • Glassware: Inspect all glassware for hairline cracks.

  • Vacuum Pump Issues:

    • Cold Trap: Ensure your cold trap is functioning effectively. Vapors from your distillation entering the pump will contaminate the pump oil and severely degrade its performance.[13]

    • Pump Oil: If the oil is cloudy or discolored, it needs to be changed.

  • Temperature Fluctuations: Unstable heating can cause the distillation rate to vary, leading to pressure fluctuations.[7] Ensure your heating mantle or oil bath provides consistent temperature.

Below is a troubleshooting workflow for diagnosing vacuum instability.

G start Unstable Vacuum Detected check_seals Check all joints, seals, and tubing for leaks. start->check_seals leak_found Leak Found? check_seals->leak_found fix_leak Re-grease joint, replace tubing, or tighten clamp. leak_found->fix_leak Yes check_pump Check Vacuum Pump & Cold Trap leak_found->check_pump No retest Retest System fix_leak->retest retest->leak_found trap_ok Is Cold Trap cold and not full? check_pump->trap_ok pump_oil_ok Is pump oil clean and level correct? trap_ok->pump_oil_ok Yes service_pump Change pump oil or service pump. trap_ok->service_pump No pump_oil_ok->service_pump No issue_resolved Issue Resolved pump_oil_ok->issue_resolved Yes service_pump->retest

Caption: Troubleshooting workflow for an unstable vacuum.

Issue Category: Purity & Yield

Q: My final product is still impure according to GC or NMR analysis. Why wasn't the separation successful?

A: Incomplete separation points to insufficient distillation efficiency.

  • Inefficient Column: For impurities with close boiling points, a simple Vigreux column may not be enough.

    • Solution: Use a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates and improve separation.[19][20] The height of the packing is directly related to the separation efficiency.

  • Distillation Rate: Distilling too quickly ruins the equilibrium in the column.

    • Solution: Slow down the heating to allow only about 1-2 drops of distillate per second to be collected. This allows the vapor-liquid equilibrium to be properly established in the column.

  • Azeotrope Formation: While less common for this specific compound with typical impurities, an azeotrope (a constant-boiling mixture) cannot be separated by standard distillation. If you suspect an azeotrope, techniques like extractive distillation may be required, though this is an advanced topic.

Q: My yield is very low, and a lot of material is left in the distillation flask. What happened?

A: Low yield can be frustrating and points to several potential issues.

  • Thermal Decomposition: If the pot temperature was too high for too long, the product may have decomposed into non-volatile tars. This is often indicated by a darkening of the material in the flask. The solution is to use a lower pressure (and thus lower temperature) for the distillation.[1]

  • System Leaks: A significant leak will prevent the system from reaching the necessary low pressure, requiring a higher temperature to achieve boiling. This can lead to decomposition.[18]

  • Column Holdup: A large amount of liquid can be held up on the surface of the column packing, especially with high-surface-area packings. This material will not distill over. Using a column appropriately sized for the scale of your reaction is important.

Section 4: Advanced Topics & Best Practices

Q: How do I select the right vacuum grease?

A: The choice is critical for maintaining a high vacuum without contaminating your product.

  • Silicone-Based Grease: Excellent for general vacuum work. They are thermally stable over a wide temperature range (-40°C to over 200°C) and have very low volatility, making them suitable for high vacuum applications.[21][22]

  • Hydrocarbon-Based Grease (e.g., Apiezon®): These are often used for ultra-high vacuum systems. They have excellent sealing properties but may have a narrower operating temperature range than silicones.[10]

  • PFPE (Perfluoropolyether) Grease: Extremely inert and used for systems where reactive chemicals or oxygen are present. They are the most expensive option.

For the distillation of 1-Cyclohexylbutan-1-one, a standard silicone-based high-vacuum grease is typically sufficient and cost-effective.[23]

Q: What is the best type of column packing for this application?

A: The ideal packing for vacuum distillation provides a high surface area for good separation efficiency but also has a low pressure drop. A high pressure drop can negate the effect of the vacuum pump.[9][24]

  • Structured Packing (e.g., wire mesh or corrugated metal): Offers the best combination of high efficiency and very low pressure drop. This is the preferred choice for high-performance vacuum distillation.[19][20]

  • Random Packing (e.g., Raschig rings, Pall rings): A good, cost-effective alternative. They provide a good surface area but have a slightly higher pressure drop than structured packing.[8]

References

  • Purification of ketones by distillation. (n.d.). Google Patents.
  • Vacuum Distillation Unit Operations and Troubleshooting. (n.d.). NExT.
  • How to Minimize Bumping and Foaming. (2017, June 26). Laboratory Supply Network.
  • Purification of ketones. (n.d.). Google Patents.
  • 1-CYCLOHEXYL-1-BUTANONE Product Description. (n.d.). ChemicalBook.
  • A process for the purification of ketones by distillation. (n.d.). Google Patents.
  • How to Deal with Solvent Bumping and Foaming During Lab Evaporation. (2017, April 20). Lab Manager.
  • Purification of ketones. (n.d.). Google Patents.
  • How do you stop a Rotovap from bumping?. (n.d.). Lab Instrument Manufacturer.
  • The Thermal Decomposition of /3-Hydroxy Ketones. (1969). ACS Publications.
  • Foam is foe in rotary evaporation. Here is how to prevent it. (n.d.). Buchi.com.
  • How do I fix rotary evaporator sample bumping and bubbling?. (2022, February 8). ResearchGate.
  • Selecting the Right Vacuum Grease. (n.d.). Apiezon.
  • Mastering the Art of Packing Distillation Columns: A Comprehensive Guide. (n.d.). CentPro.
  • Industrial Packing & Trays: Enhancing Distillation Performance. (n.d.). AMACS.
  • Vacuum oils, greases and sealants. (n.d.). Labtech.
  • Can I use any silicone grease from the hardware store as vacuum grease?. (2017, August 1). Sciencemadness.org.
  • Choosing the Best High Vacuum Grease: A Professional's Guide. (2025, August 27). INCURE INC.
  • High Vacuum Silicone Grease: Expert Guide to Picking the Right Type. (2025, October 8). INCURE INC.
  • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. (n.d.). ResearchGate.
  • Vacuum Distillation issues?. (2019, November 11). Pressure Control Solutions.
  • Distillation Column Packing - For Higher Proof. (2013, March 30). Clawhammer Supply.
  • Why is my vacuum distillation not working?. (2022, March 18). Reddit.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). NIH.
  • THE THERMAL DECOMPOSITION OF ACETONE IN THE GASEOUS STATE. (1929). PNAS.
  • Distillation Column Packing Hydraulics. (n.d.). KLM Technology Group.
  • Distillation Columns. (2022, April 5). Visual Encyclopedia of Chemical Engineering Equipment.
  • The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone. (n.d.). ACS Publications.
  • 1-cyclohexyl-1-butanone. (2025, May 20). ChemSynthesis.
  • Resolving Process Distillation Equipment Problems. (n.d.). KLM Technology Group.
  • High Vacuum Distillation: The Ultimate Guide. (2026, January 5). A-VAC Industries.
  • Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific.
  • Vacuum Column Troubleshooting. (2008, May 29). Cheresources.com Community.
  • Distillation operation.pdf. (n.d.).
  • 1-Cyclohexylbutan-1-one. (n.d.). PubChem.
  • STUDENT SUPPORT MATERIAL CLASS-X SCIENCE (PART-A). (n.d.). S3waas.
  • Thermal decomposition. (n.d.). Wikipedia.
  • What are the pros and cons of vacuum distillation?. (2019, March 23). Quora.

Sources

Troubleshooting

Technical Support Center: Grignard Reactions with 1-Cyclohexylbutan-1-one

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on the sterically hindered ketone, 1-cyclohexylbutan-1-one. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on the sterically hindered ketone, 1-cyclohexylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind common issues, ensuring you can not only solve current problems but also anticipate and prevent future ones.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not initiating?

A: Failure to initiate is the most common hurdle. The primary culprit is a passivating layer of magnesium oxide on the surface of your magnesium turnings, which prevents the magnesium from reacting with your alkyl or aryl halide.[1][2] Rigorous activation of the magnesium surface is crucial. Methods include mechanical activation (crushing the turnings with a glass rod) or chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] Additionally, ensure all glassware, solvents, and reagents are scrupulously dry, as even trace amounts of water will quench the reaction.[1][4]

Q2: I see a white precipitate forming in my Grignard reagent. What is it?

A: A white precipitate is often magnesium hydroxide or magnesium alkoxides, which form when the Grignard reagent reacts with water or atmospheric oxygen. This indicates a breach in your anhydrous or inert atmosphere conditions. While a small amount of precipitate is sometimes unavoidable, excessive formation will significantly lower the concentration of your active reagent and lead to poor yields.

Q3: How "anhydrous" do my conditions really need to be?

A: Extremely. Grignard reagents are potent bases and will react readily with any protic source, most notably water.[5][6] Solvents should be of high purity and either freshly distilled from a suitable drying agent (like sodium/benzophenone) or passed through an activated alumina column.[4][7] Glassware must be flame-dried under vacuum or oven-dried overnight and cooled under a stream of inert gas (Nitrogen or Argon).[8][9] Maintaining a positive pressure of inert gas throughout the entire process is critical to prevent atmospheric moisture from entering the system.[4]

Q4: Can I use THF instead of diethyl ether?

A: Yes, and in many cases, Tetrahydrofuran (THF) is the preferred solvent. Ethereal solvents are essential as their lone pair electrons coordinate to the magnesium center, stabilizing the Grignard reagent.[10][11] THF is a more polar ether than diethyl ether, which can enhance the solubility and reactivity of the Grignard reagent. However, THF has a higher boiling point, which can be a double-edged sword: it allows for higher reaction temperatures if needed, but can also promote side reactions like Wurtz coupling if not properly controlled.[12] For sterically hindered substrates, 2-methyl-THF has emerged as an excellent alternative, often suppressing side reactions more effectively than THF or diethyl ether.[12]

Troubleshooting Guide by Symptom

Symptom 1: Low or No Product Yield

Low yield in a Grignard reaction with a sterically hindered ketone like 1-cyclohexylbutan-1-one is a multifaceted problem. The flowchart below provides a logical path for diagnosis.

Troubleshooting_Yield Start Low / No Yield Check_Reagent Was Grignard Reagent Successfully Formed? Start->Check_Reagent Check_Reaction Did Reaction with Ketone Proceed? Check_Reagent->Check_Reaction Yes Activation Inactive Mg Surface (Oxide Layer) Check_Reagent->Activation No Moisture Moisture Contamination Check_Reagent->Moisture No Halide_Quality Poor Halide Quality Check_Reagent->Halide_Quality No Side_Reactions Are Side Reactions Dominating? Check_Reaction->Side_Reactions Yes Titration Low Reagent Titer (Decomposition) Check_Reaction->Titration No Stoichiometry Incorrect Stoichiometry Check_Reaction->Stoichiometry No Enolization Enolization of Ketone Side_Reactions->Enolization Reduction Reduction of Ketone Side_Reactions->Reduction Wurtz Wurtz Coupling Side_Reactions->Wurtz sol_Activation Solution: Activate Mg (Iodine, heat) Use fresh turnings Activation->sol_Activation sol_Moisture Solution: Flame-dry glassware Use anhydrous solvent Moisture->sol_Moisture Halide_Quality->sol_Moisture sol_Titration Solution: Titrate reagent before use Use freshly prepared reagent Titration->sol_Titration Stoichiometry->sol_Titration sol_Enolization Solution: Lower temperature (-78°C) Use CeCl₃ additive Enolization->sol_Enolization Reduction->sol_Enolization Wurtz->sol_Activation

Caption: Troubleshooting logic for low Grignard reaction yield.

Possible Cause 1: Poor Grignard Reagent Formation The Grignard reagent itself may not have formed in sufficient concentration. This can be due to an inactive magnesium surface coated in magnesium oxide, the presence of moisture, or impure starting materials.[1]

  • Solution: Ensure magnesium turnings are fresh and shiny. Activate them chemically with a crystal of iodine or 1,2-dibromoethane or mechanically by crushing them.[3][13] All glassware must be rigorously dried, and anhydrous solvents are mandatory.[4][9]

Possible Cause 2: Competing Side Reactions: Enolization and Reduction With a sterically hindered ketone like 1-cyclohexylbutan-1-one, which possesses α-hydrogens, the Grignard reagent can act as a base rather than a nucleophile.[14] This deprotonates the α-carbon to form an enolate, which, upon workup, reverts to the starting ketone, drastically reducing the yield.[15]

  • Causality: The bulky cyclohexyl group shields the electrophilic carbonyl carbon. If the Grignard reagent is also bulky (e.g., tert-butylmagnesium chloride), a nucleophilic attack becomes sterically difficult. The reagent then preferentially abstracts a more accessible α-proton.[14]

  • Solution:

    • Lower the Temperature: Perform the addition of the ketone to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.[1]

    • Use Cerium (III) Chloride (Luche Condition): The addition of anhydrous CeCl₃ is a highly effective strategy.[16] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity. The organometallic species is believed to transmute to an organocerium reagent, which is a "softer" and more selective nucleophile, strongly favoring 1,2-addition over enolization.[17][18]

Mechanism cluster_main Reaction Pathways Ketone 1-Cyclohexylbutan-1-one Addition_TS Desired Path: 1,2-Nucleophilic Addition Ketone->Addition_TS Enolization_TS Side Reaction: α-Proton Abstraction (Enolization) Ketone->Enolization_TS Grignard R-MgX Grignard->Addition_TS Grignard->Enolization_TS Product Tertiary Alcohol (Desired Product) Addition_TS->Product Byproduct Enolate Intermediate (-> Starting Ketone) Enolization_TS->Byproduct CeCl3 CeCl₃ Additive CeCl3->Addition_TS Favors CeCl3->Enolization_TS Suppresses

Caption: Competing reaction pathways for Grignard reagents with enolizable ketones.

Symptom 2: Major Byproduct Detected (Wurtz Coupling)

The presence of a significant amount of a symmetrical, non-polar byproduct (R-R from an R-X starting material) points to Wurtz coupling.[1][19]

  • Causality: This side reaction occurs when the already-formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting alkyl halide (R-X).[20] This is particularly problematic with more reactive halides (iodides > bromides > chlorides) and can be exacerbated by high local concentrations of the halide or elevated temperatures during reagent formation.[21]

  • Solution:

    • Slow Addition: Add the alkyl/aryl halide dropwise to the magnesium suspension to maintain a low, steady-state concentration of the halide.

    • Temperature Control: The formation of the Grignard reagent is exothermic.[2] Use an ice bath to maintain a gentle reflux and avoid excessive heat, which accelerates the Wurtz reaction.[20][21]

    • Solvent Choice: As noted, solvents like 2-MeTHF have been shown to suppress Wurtz coupling compared to THF, especially for reactive halides like benzyl bromide.[12]

Quantitative Impact of Reaction Conditions

The choice of solvent and the use of additives can dramatically alter the product distribution. The following table summarizes expected outcomes for the reaction of 1-cyclohexylbutan-1-one with n-butylmagnesium bromide under various conditions.

ConditionSolventAdditiveTemperatureExpected Yield (Tertiary Alcohol)Major Byproduct
Standard Diethyl EtherNone35°C (reflux)Low (~20-40%)Starting Ketone (from enolization)
Standard THFNone25°CModerate (~40-60%)Starting Ketone (from enolization)
Low Temp THFNone-78°CImproved (~60-75%)Starting Ketone (from enolization)
Luche THFAnhydrous CeCl₃-78°C to 0°CHigh (>90%)Minimal

Validated Experimental Protocols

Protocol 1: Preparation and Titration of Grignard Reagent (n-Butylmagnesium Bromide)

A. Preparation:

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.[13] Gently warm the flask with a heat gun under inert gas flow until purple iodine vapors are observed. Allow the flask to cool.

  • Reagent Formation: Add anhydrous THF via cannula to cover the magnesium. In the dropping funnel, add a solution of 1-bromobutane (1.0 equivalent) in anhydrous THF.

  • Initiation & Addition: Add a small portion (~5%) of the 1-bromobutane solution to the magnesium. The reaction should initiate, evidenced by a gentle bubbling and a slight exotherm. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the grey, cloudy solution at room temperature for an additional 1-2 hours.

B. Titration (using I₂):

  • Setup: In a flame-dried vial under inert gas, dissolve a precisely weighed amount of iodine (I₂, ~100 mg) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[22] The LiCl is crucial for solubilizing the magnesium salts formed.

  • Titration: Cool the iodine solution to 0°C. Slowly add the prepared Grignard reagent via a 1 mL syringe. The initial dark brown/purple color will fade. The endpoint is the complete disappearance of the iodine color to a colorless or pale yellow solution.[22]

  • Calculation: Molarity = (moles of I₂) / (Volume of Grignard reagent added in L). Perform in duplicate for accuracy.

Protocol 2: Cerium Chloride-Mediated Grignard Addition to 1-Cyclohexylbutan-1-one
  • CeCl₃ Activation: Anhydrous CeCl₃ is extremely hygroscopic. Place CeCl₃·7H₂O in a flask and heat gradually to 140°C under high vacuum for several hours until a fine, white, free-flowing powder is obtained.[17][23] Cool under inert gas.

  • Reaction Setup: In a flame-dried flask under inert gas, suspend the freshly dried anhydrous CeCl₃ (1.1 equivalents) in anhydrous THF. Stir vigorously for 1-2 hours at room temperature.

  • Grignard Addition: Cool the CeCl₃ suspension to -78°C (dry ice/acetone bath). Slowly add the titrated Grignard reagent (1.1 equivalents) via syringe and stir for 30-60 minutes.

  • Ketone Addition: Add a solution of 1-cyclohexylbutan-1-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Reaction & Quench: Stir the reaction at -78°C for 2-3 hours. Monitor by TLC for the disappearance of the starting ketone. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Takahashi, R., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Nature Communications, 12, 6691. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [https://www.umsl.edu/chemistry/media/edu/umsl-chemistry-and-biochemistry/umsl-chem-and-biochem-assets/documents/Experiment 25 - The Grignard Reaction.pdf]([Link] 25 - The Grignard Reaction.pdf)

  • Holm, T., & Crossland, I. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 7, 693-696. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(9), 2490-2498. Retrieved from [Link]

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. Retrieved from [Link]

  • Holm, T. (1976). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (4), 464-467. Retrieved from [Link]

  • Dacanay, A. T., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education, 98(12), 3971–3975. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Titration of Grignard Reagent. Retrieved from [Link]

  • Quora. (2018). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved from [Link]

  • Reddit. (2020). r/chemistry - Troubleshooting my grignard reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272–280. Retrieved from [Link]

  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard reaction? Retrieved from [Link]

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Retrieved from [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]

  • Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
  • Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]

  • JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Bartleby. (2024). Solved: A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Retrieved from [Link]

  • Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Grignards and anhydrous ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

  • WordPress.com. (2015). Reactions of Grignard reagents. Retrieved from [Link]

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents.
  • Wikipedia. (n.d.). Cerium(III) chloride. Retrieved from [Link]

  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]

  • Chegg.com. (2021). Solved: During the Grignard reaction, I obtained a low percent yield. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Filo. (2025). What is the product of the following reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The Grignard Reaction-Unraveling a Chemical Puzzle. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 1-Cyclohexylbutanol

Welcome to the technical support center for the oxidation of secondary alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of secondary alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the conversion of 1-cyclohexylbutanol to its corresponding ketone, 1-cyclohexylbutanone. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this common synthetic transformation.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the oxidation of 1-cyclohexylbutanol, providing a foundation for experimental design and execution.

Q1: What are the most common and effective methods for oxidizing a secondary alcohol like 1-cyclohexylbutanol?

There is a wide array of effective reagents for oxidizing secondary alcohols to ketones.[1][2][3] The choice depends on factors like substrate sensitivity, reaction scale, and available laboratory equipment. The most prevalent methods include:

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a common choice that reliably oxidizes secondary alcohols to ketones.[1][4][5] Stronger agents like Jones reagent (chromic acid) are also effective but can lead to side reactions if not carefully controlled.[6][7]

  • DMSO-Based Reagents (Swern Oxidation): This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[6][8][9] It is renowned for its mild conditions and high yields, making it suitable for sensitive substrates.[10][11]

  • Hypervalent Iodine Reagents (Dess-Martin Oxidation): Dess-Martin periodinane (DMP) is a highly selective and mild oxidant that operates at room temperature, offering convenience and high yields.[1][2]

Q2: How do I choose the most appropriate oxidizing agent for my experiment?

Selecting the right oxidant is critical for success. Consider the following factors:

  • Substrate Sensitivity: If your molecule contains acid-sensitive functional groups, avoid acidic reagents like Jones reagent or PCC.[12] The Swern and Dess-Martin oxidations are performed under neutral or basic conditions and are excellent alternatives.[2][13]

  • Scale and Safety: For large-scale reactions, the cryogenic temperatures and generation of toxic gases (carbon monoxide) and foul-smelling byproducts (dimethyl sulfide) associated with the Swern oxidation can pose challenges.[13][14][15] DMP is easier to handle but can be expensive and its byproducts can complicate purification on a large scale.[16]

  • Toxicity and Environmental Impact: Chromium(VI) reagents like PCC are toxic and carcinogenic, presenting significant health and environmental hazards that require stringent handling and waste disposal protocols.[12][15] Modern, metal-free alternatives like Swern and DMP are often preferred for their improved environmental profile.[6][17]

Q3: How can I effectively monitor the progress of the oxidation reaction?

Real-time monitoring is crucial to determine the reaction endpoint, preventing under- or over-reaction. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is the simplest and fastest method. Spot the reaction mixture alongside the starting material (1-cyclohexylbutanol). The disappearance of the alcohol spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, these techniques can precisely measure the consumption of starting material and the formation of the ketone product.

  • Infrared (IR) Spectroscopy: Monitoring the disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of the sharp C=O stretch of the ketone (around 1715 cm⁻¹) can also be effective, sometimes even in real-time.[18]

Q4: What safety precautions are essential when performing these oxidations?

  • Swern Oxidation: This reaction must be performed in a well-ventilated fume hood due to the evolution of acutely toxic carbon monoxide and the notoriously foul-smelling dimethyl sulfide.[13][14] Strict temperature control below -60 °C is critical, as the intermediate chlorosulfonium salt is unstable at higher temperatures and DMSO can react violently with oxalyl chloride without a solvent.[13][19][20]

  • Chromium Reagents (PCC, Jones): These are toxic and carcinogenic.[12] Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

  • Dess-Martin Periodinane (DMP): While generally safer, DMP is an energetic compound. Avoid grinding or heating it excessively.

Troubleshooting and Optimization Guides

Even with a well-designed protocol, experimental challenges can arise. This section provides a structured approach to diagnosing and resolving common issues encountered during the oxidation of 1-cyclohexylbutanol.

Problem 1: Low or Incomplete Conversion of Starting Material

Potential Cause 1: Deactivated or Poor-Quality Oxidizing Agent

  • Scientific Rationale: Many oxidizing agents are sensitive to moisture and can degrade over time. DMP, for instance, is moisture-sensitive. PCC can also degrade if not stored properly.

  • Solution:

    • Always use freshly opened or properly stored reagents.

    • If degradation is suspected, procure a new batch of the oxidant.

    • For moisture-sensitive reactions like the Swern oxidation, ensure all glassware is flame- or oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

Potential Cause 2: Incorrect Reaction Temperature

  • Scientific Rationale: The Swern oxidation is highly temperature-dependent. The activation of DMSO with oxalyl chloride must be performed at -78 °C, as the resulting chlorosulfonium salt is unstable above -60 °C.[13][19] Allowing the reaction to warm prematurely will cause the active oxidant to decompose before it can react with the alcohol.

  • Solution:

    • Use a properly prepared cryo-bath (e.g., dry ice/acetone) to maintain a consistent -78 °C.

    • Add all reagents dropwise while monitoring the internal temperature to prevent exothermic spikes.

    • For sluggish secondary alcohols, some protocols suggest allowing the reaction to warm to -40 °C after the alcohol has been added, but this must be done cautiously.[21]

Potential Cause 3: Inefficient Stirring

  • Scientific Rationale: Many oxidation reactions, particularly those involving solid reagents like PCC or slurries, require efficient mixing to ensure the reactants are in constant contact.

  • Solution:

    • Use a magnetic stir bar that is appropriately sized for the reaction flask.

    • For viscous mixtures or large-scale reactions, consider using mechanical overhead stirring.

    • When using PCC, adding an inert solid like Celite or molecular sieves can prevent the formation of a "nasty brown tar" and improve stirrability.[4]

Problem 2: Complicated Product Isolation & Difficult Work-up

Potential Cause 1: Persistent Emulsions During Aqueous Extraction

  • Scientific Rationale: The presence of salts (e.g., triethylammonium chloride from a Swern oxidation) and other byproducts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult.

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

    • If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.

    • Allow the mixture to stand undisturbed for a longer period (15-30 minutes) to allow the layers to settle.

Potential Cause 2: Contamination with Reagent Byproducts

  • Scientific Rationale: Each oxidation method generates specific byproducts that must be effectively removed to obtain a pure product.

  • Solution:

    • Swern Oxidation (Dimethyl Sulfide): The volatile dimethyl sulfide is extremely malodorous.[13] Most of it can be removed on a rotary evaporator (ensure the vacuum exhaust is properly vented). To remove residual traces, a dilute bleach wash can oxidize it to odorless DMSO, but this should be done with care as bleach can also react with the product.[11][13] The triethylammonium chloride salt is easily removed with a water wash.[11]

    • Dess-Martin Oxidation (Iodine Byproducts): The reduced periodinane byproducts can be difficult to filter and may trap the product.[22] A common and effective work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃).[16][22][23] Stirring this biphasic mixture vigorously for 30 minutes converts the iodine byproducts into water-soluble salts that are easily removed in the aqueous layer.[23][24]

    • PCC Oxidation (Chromium Salts): The chromium byproducts form a thick, tar-like substance. The standard work-up involves diluting the reaction mixture with an organic solvent (like diethyl ether) and filtering it through a short plug of silica gel or Florisil to trap the chromium salts.

Data & Protocols

To provide a practical framework, this section includes a comparative table of common oxidants, a decision-making flowchart, and detailed experimental protocols.

Table 1: Comparison of Common Oxidizing Agents for 1-Cyclohexylbutanol
Oxidizing AgentTypical ConditionsProsCons
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to RTVery mild, high yields, compatible with sensitive groups[10][11]Cryogenic temps, toxic gas (CO), malodorous byproduct (DMS)[13][15]
Dess-Martin (DMP) DMP, CH₂Cl₂, Room TempMild, room temperature, high selectivity[1][2]Expensive, potentially explosive, byproduct removal can be tricky[16]
PCC PCC, CH₂Cl₂, Room TempEasy to handle solid, reliable[5]Toxic/carcinogenic chromium, acidic, messy work-up[4][12][15]
Jones Reagent CrO₃, H₂SO₄, Acetone, 0 °C to RTInexpensive, powerful oxidant[6]Harshly acidic, not selective, toxic chromium waste[6][13]
Visualizations: Workflows and Decision Making

A logical workflow is essential for both selecting a method and executing it successfully.

G start Start: Oxidize 1-Cyclohexylbutanol acid_sensitive Substrate has acid-sensitive groups? start->acid_sensitive scale Reaction scale >10g? acid_sensitive->scale No temp Cryogenic temps available/practical? acid_sensitive->temp Yes scale->temp No pcc Consider PCC (with caution) scale->pcc Yes swern Use Swern Oxidation temp->swern Yes dmp Use Dess-Martin (DMP) temp->dmp No

Caption: Decision tree for selecting an appropriate oxidizing agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware & Prepare Inert Atmosphere p2 Prepare -78°C Bath p1->p2 r1 Activate DMSO with Oxalyl Chloride p2->r1 r2 Add Alcohol Solution r1->r2 r3 Add Triethylamine r2->r3 r4 Warm to Room Temp r3->r4 w1 Quench with Water r4->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with Brine w2->w3 w4 Dry, Filter, Concentrate w3->w4 w5 Purify (e.g., Column) w4->w5

Caption: Step-by-step workflow for a typical Swern oxidation.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation of 1-Cyclohexylbutanol [15][20]

  • Materials:

    • Oxalyl chloride (1.5 eq.)

    • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq.)

    • 1-Cyclohexylbutanol (1.0 eq.)

    • Triethylamine (Et₃N) (5.0 eq.)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Dry ice / Acetone bath

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous CH₂Cl₂ (approx. 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

    • Activation: To the cooled solvent, add oxalyl chloride dropwise. Following this, add DMSO dropwise. A vigorous evolution of gas (CO and CO₂) will be observed. Stir the resulting mixture for 20 minutes at -78 °C.

    • Alcohol Addition: Dissolve 1-cyclohexylbutanol in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO mixture. Ensure the internal temperature does not rise above -70 °C. Stir for 45 minutes at -78 °C.

    • Quenching: Add triethylamine dropwise to the reaction mixture. The mixture will become thick. After the addition is complete, stir for an additional 15 minutes at -78 °C.

    • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-cyclohexylbutanone.

    • Purification: Purify the crude product via flash column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 1-Cyclohexylbutanol [24]

  • Materials:

    • Dess-Martin Periodinane (DMP) (1.5 eq.)

    • 1-Cyclohexylbutanol (1.0 eq.)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexylbutanol followed by dichloromethane (approx. 10 volumes).

    • Reagent Addition: Add solid Dess-Martin periodinane to the solution in one portion at room temperature. The mixture may become slightly cloudy.

    • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

    • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Quenching: Stir the biphasic mixture vigorously until the organic layer becomes clear (approx. 20-30 minutes). Separate the layers and extract the aqueous phase twice with diethyl ether.

    • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-cyclohexylbutanone.

    • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if needed.

References

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? (2012). ResearchGate. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • Swern oxidation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • 12.7: Oxidizing Agents - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

  • Swern oxidation - Wikipedia. Wikipedia. [Link]

  • Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed. (1996). PubMed. [Link]

  • Oxidation of secondary alcohols to ketones - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur. [Link]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]

  • How to easily work-up Dess-Martin periodinane ? : r/OrganicChemistry - Reddit. Reddit. [Link]

  • 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. University of Rochester. [Link]

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Alcohol oxidation - Wikipedia. Wikipedia. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. Organic Synthesis. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. (2019). BYJU'S. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Swern Oxidation_ Organic Chemistry - YouTube. (2023). YouTube. [Link]

  • Swern Oxidation - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Removal of unreacted starting materials from 1-Cyclohexylbutan-1-one

This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials and byproducts fr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials and byproducts from the synthesis of 1-Cyclohexylbutan-1-one. We will move beyond simple step-by-step instructions to explore the chemical principles that underpin successful purification strategies, ensuring you can adapt and troubleshoot your experiments effectively.

Section 1: Understanding the Contamination Profile

The purity of your final product, 1-Cyclohexylbutan-1-one, is fundamentally dependent on the synthetic route employed. The most common synthesis involves a Grignard reaction between a cyclohexyl Grignard reagent and a butanoyl derivative, or a propyl Grignard reagent and a cyclohexanecarbonyl derivative. This context is critical, as it defines the landscape of potential impurities.

A successful purification strategy begins with understanding the physical and chemical properties of the target molecule versus its likely contaminants.

CompoundRoleMolecular FormulaM.W. ( g/mol )Boiling Point (°C)Key Characteristics & Removal Rationale
1-Cyclohexylbutan-1-one Product C₁₀H₁₈O154.25~238Moderately polar ketone. The target of purification.[1][2][3][4]
Cyclohexanecarboxylic AcidByproductC₇H₁₂O₂128.17~233Acidic. Forms from hydrolysis of cyclohexanecarbonyl chloride. Removable with a basic aqueous wash.
Butanoic AcidByproductC₄H₈O₂88.11~164Acidic. Forms from hydrolysis of butanoyl chloride. Removable with a basic aqueous wash.
Cyclohexanecarbonyl ChlorideStarting MaterialC₇H₁₁ClO146.61~185Highly reactive acyl chloride. Quenched during workup to the carboxylic acid.
Butanoyl ChlorideStarting MaterialC₄H₇ClO106.55~102Highly reactive acyl chloride. Quenched during workup to the carboxylic acid.
BicyclohexylByproductC₁₂H₂₂166.31~227Non-polar. Forms from Wurtz-type coupling of the Grignard reagent.[5] Boiling point is very close to the product, requiring chromatography for removal.
Propane / CyclohexaneByproductC₃H₈ / C₆H₁₂44.1 / 84.16-42 / 81Non-polar gases/volatile liquids. Formed from quenching of unreacted Grignard reagent.[6] Typically removed during solvent evaporation.
Magnesium Salts (e.g., MgBr₂)Byproduct---Water-soluble ionic salts. Removed during the aqueous workup.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 1-Cyclohexylbutan-1-one in a practical question-and-answer format.

Q1: After my aqueous workup, I see an acidic impurity in my crude NMR/GC-MS. What is it and how do I get rid of it?

A1: This is almost certainly the corresponding carboxylic acid (e.g., cyclohexanecarboxylic acid) formed from the hydrolysis of unreacted acyl chloride starting material.[7] Acyl chlorides are highly reactive towards water, and any unreacted material will be converted to the carboxylic acid during the initial aqueous quench.

Troubleshooting Action: The most effective way to remove acidic impurities is through a liquid-liquid extraction with a mild aqueous base.

  • Dissolve your crude product in an immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized. Repeat the wash until no more gas is evolved.

  • This converts the carboxylic acid into its sodium salt, which is highly water-soluble and will partition into the aqueous layer, leaving your neutral ketone product in the organic phase.[8]

  • Follow with a wash using saturated aqueous NaCl (brine) to remove residual water from the organic layer before drying.[5]

Q2: My distillation was unsuccessful. I have a persistent impurity with a boiling point very close to my product. What should I do?

A2: This is a classic problem when a non-polar byproduct with a similar molecular weight to the product is formed. In the context of a Grignard synthesis, this impurity is likely a hydrocarbon dimer, such as bicyclohexyl, formed from the coupling of the Grignard reagent with unreacted alkyl halide.[5] Given the boiling point similarity (~227°C for bicyclohexyl vs. ~238°C for the product), separation by distillation is impractical.

Troubleshooting Action: Flash column chromatography is the method of choice here. The significant difference in polarity between the non-polar hydrocarbon byproduct and the moderately polar ketone product allows for excellent separation.

  • Principle: Silica gel is a highly polar stationary phase. Non-polar compounds like bicyclohexyl will have weak interactions and elute quickly, while the more polar ketone will be retained longer.

  • Solvent System: Start with a non-polar eluent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes. Use Thin Layer Chromatography (TLC) first to determine the optimal solvent system.

  • Refer to Protocol 2 for a detailed procedure on performing flash column chromatography.

Q3: The workup of my Grignard reaction was very vigorous and my yield was low. What is the correct quenching procedure?

A3: A violent quench indicates a large amount of unreacted Grignard reagent, which reacts exothermically with water.[6] Dumping water or strong acid directly into the reaction is hazardous and can lead to product degradation.

Troubleshooting Action: The key is a slow, controlled quench at low temperature.

  • Cool the reaction vessel in an ice-water bath (0 °C).

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. NH₄Cl is a weak acid, sufficient to protonate the alkoxide intermediate and neutralize the Grignard reagent in a much more controlled manner than water or strong acids.

  • Once the addition is complete and the reaction is no longer exothermic, you can proceed with the standard extractive workup. Unreacted magnesium metal can be removed by filtration through a plug of glass wool after quenching.[9]

Q4: My product seems pure by NMR, but my final weight gives me a yield of over 100%. What's wrong?

A4: This issue almost always points to residual solvent. The solvents used in extraction (e.g., diethyl ether, ethyl acetate, dichloromethane) or chromatography (hexanes) must be completely removed.

Troubleshooting Action: Use a rotary evaporator (rotovap) to remove the bulk of the solvent. For higher boiling solvents or to remove trace amounts, connect the flask to a high-vacuum line for a period of time (from 30 minutes to several hours). Gentle heating (30-40°C) can assist in removing stubborn solvent traces. Weigh the flask periodically until a constant mass is achieved.

Section 3: Detailed Purification Protocols

These protocols provide validated, step-by-step procedures for the purification of 1-Cyclohexylbutan-1-one.

Protocol 1: Standard Aqueous Workup for Grignard Synthesis

This protocol is designed to quench the reaction, remove water-soluble salts, and separate acidic or basic impurities.

  • Preparation: Prepare a separatory funnel and have the following solutions ready: saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, add the saturated NH₄Cl solution dropwise. Monitor for any exothermic reaction. Continue adding until no further reaction is observed.

  • Extraction: Transfer the entire mixture to the separatory funnel. If necessary, add enough diethyl ether to fully dissolve the organic product. Add deionized water to dissolve all precipitated salts. Shake the funnel vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Acid Removal: Add the saturated NaHCO₃ solution to the remaining organic layer in the funnel. Shake, watching for any gas evolution. Drain the aqueous layer.

  • Final Wash: Wash the organic layer with brine. This helps to remove the majority of dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating the ketone product from non-polar byproducts like bicyclohexyl.[10]

  • TLC Analysis: Spot your crude product on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10) to find a system that gives your product an Rf value of ~0.3.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use about 50 g of silica gel per 1 g of crude product. Pack the column as a slurry in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with the low-polarity eluent. The non-polar byproduct will elute first. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional but Recommended): Once the non-polar impurity has been eluted, you can gradually increase the polarity of the eluent (e.g., to 90:10 hexane/ethyl acetate) to speed up the elution of your desired ketone product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 3: Advanced Troubleshooting: Purification via Bisulfite Adduct

This chemical separation technique is highly effective for purifying ketones from non-carbonyl contaminants like alcohols or hydrocarbon byproducts when other methods fail.[11][12][13][14][15]

  • Adduct Formation: Dissolve the crude product mixture in methanol or dimethylformamide in a flask. Add an excess of saturated aqueous sodium bisulfite solution and stir vigorously at room temperature for 1-2 hours.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like diethyl ether and deionized water. Shake and separate the layers. The bisulfite adduct of the ketone will be in the aqueous layer, while non-carbonyl impurities will remain in the organic layer. Discard the organic layer.

  • Regeneration of Ketone: Return the aqueous layer to the funnel. To regenerate the ketone, make the solution basic by adding 10% aqueous sodium hydroxide (NaOH) until the pH is >10. Stir for 30 minutes. This reverses the reaction.[13]

  • Final Extraction: Extract the regenerated, pure ketone from the aqueous layer using fresh diethyl ether (perform 2-3 extractions).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the purified 1-Cyclohexylbutan-1-one.

Section 4: Visualization of Purification Workflow

The following diagrams illustrate the logical flow of the purification process and a decision-making model for troubleshooting.

PurificationWorkflow cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Quench 1. Quench (aq. NH4Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash 3. Base Wash (aq. NaHCO3) Extract->Wash Dry 4. Dry & Concentrate Wash->Dry Distill Distillation Dry->Distill If B.P. diff > 30°C Chroma Column Chromatography Dry->Chroma If B.P. is similar Analysis Purity Check (NMR, GC-MS) Distill->Analysis Chroma->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: General purification workflow for 1-Cyclohexylbutan-1-one.

TroubleshootingTree action_node action_node start Crude Product Impurities Present q_acidic Is impurity acidic? start->q_acidic q_acidic->action_node Yes Base Wash (aq. NaHCO3) q_bp Significant B.P. difference? q_acidic->q_bp No q_bp->action_node Yes Fractional Distillation q_carbonyl Is impurity a non-carbonyl? q_bp->q_carbonyl No q_carbonyl->action_node Yes Bisulfite Extraction q_carbonyl->action_node No / Unsure Flash Column Chromatography

Caption: Decision tree for selecting the appropriate purification method.

References

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Deanesly, R. M. (1943). Purification of ketones. U.S. Patent No. 2,337,489. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [16]

  • Towers, G. H. M. (2002). Process for removing a ketone and/or aldehyde impurity. World Intellectual Property Organization. Patent No. WO2002012162A1. Retrieved from [17]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link][18]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Retrieved from [Link][11]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Retrieved from [Link][12]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link][13]

  • Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [19]

  • Chemistry Stack Exchange. (2014). Removing unreacted Mg metal in a Grignard reaction. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link][7]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][10]

  • ChemSynthesis. (n.d.). 1-cyclohexyl-1-butanone. Retrieved from [Link][3]

  • Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link][6]

  • PubChem. (n.d.). 1-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link][20]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link][21]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link][15]

  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link][14]

Sources

Optimization

Technical Support Center: Scaling Up the Purification of 1-Cyclohexylbutan-1-one

This guide is designed for researchers, scientists, and professionals in drug development who are focused on scaling up the purification of 1-Cyclohexylbutan-1-one. It provides in-depth technical guidance, troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are focused on scaling up the purification of 1-Cyclohexylbutan-1-one. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address the specific challenges encountered during the purification of this ketone at a larger scale.

Introduction to Purification Challenges

1-Cyclohexylbutan-1-one is a valuable intermediate in organic synthesis. Achieving high purity on a large scale is critical for ensuring the quality and safety of downstream products. The primary challenges in its purification often stem from the presence of structurally similar impurities and the physical properties of the ketone itself. Common synthetic routes, such as the Friedel-Crafts acylation of cyclohexane with butyryl chloride or the reaction of a Grignard reagent with a cyclohexanecarbonyl derivative, can introduce specific byproducts that are difficult to remove.

This guide will explore the three primary purification techniques—distillation, recrystallization, and flash chromatography—and provide detailed protocols and troubleshooting advice for scaling up each method.

Section 1: Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities in your crude 1-Cyclohexylbutan-1-one. The nature of these impurities will dictate the most effective purification strategy.

Common Impurities from Friedel-Crafts Acylation:

  • Polysubstituted byproducts: Multiple butyryl groups can be added to the cyclohexane ring, leading to impurities with higher boiling points.

  • Isomeric products: Rearrangement of the acylium ion during the reaction can lead to the formation of structural isomers.

  • Unreacted starting materials: Residual cyclohexane and butyryl chloride may be present.

  • Residual catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) can remain and may need to be quenched and removed.

Common Impurities from Grignard Reaction:

  • Tertiary alcohol: The primary byproduct is often the tertiary alcohol formed from the double addition of the Grignard reagent to the acyl chloride.[1][2]

  • Unreacted starting materials: Residual cyclohexanecarbonyl chloride and the Grignard reagent may be present.

  • Byproducts from quenching: The quenching process can introduce additional impurities if not performed carefully.

The following diagram illustrates the potential byproducts from these two common synthetic routes.

G cluster_0 Friedel-Crafts Acylation cluster_1 Grignard Reaction Cyclohexane + Butyryl Chloride Cyclohexane + Butyryl Chloride Crude 1-Cyclohexylbutan-1-one Crude 1-Cyclohexylbutan-1-one Cyclohexane + Butyryl Chloride->Crude 1-Cyclohexylbutan-1-one Polysubstituted Products Polysubstituted Products Crude 1-Cyclohexylbutan-1-one->Polysubstituted Products Side Reaction Isomeric Ketones Isomeric Ketones Crude 1-Cyclohexylbutan-1-one->Isomeric Ketones Side Reaction Unreacted Starting Materials Unreacted Starting Materials Crude 1-Cyclohexylbutan-1-one->Unreacted Starting Materials Crude 1-Cyclohexylbutan-1-one->Unreacted Starting Materials Residual Catalyst Residual Catalyst Crude 1-Cyclohexylbutan-1-one->Residual Catalyst Tertiary Alcohol Tertiary Alcohol Crude 1-Cyclohexylbutan-1-one->Tertiary Alcohol Double Addition Cyclohexanecarbonyl Chloride + Propylmagnesium Bromide Cyclohexanecarbonyl Chloride + Propylmagnesium Bromide Cyclohexanecarbonyl Chloride + Propylmagnesium Bromide->Crude 1-Cyclohexylbutan-1-one

Caption: Potential byproducts from common synthetic routes to 1-Cyclohexylbutan-1-one.

Section 2: Purification Method Selection

Choosing the right purification strategy is crucial for achieving the desired purity with high yield and efficiency. The following decision tree can guide you in selecting the most appropriate method based on the nature of the impurities and the scale of your process.

G start Start: Crude 1-Cyclohexylbutan-1-one q1 Are impurities mainly high-boiling or non-volatile? start->q1 distillation Fractional Vacuum Distillation q1->distillation Yes q2 Is the product a solid at room temperature? q1->q2 No (impurities have similar boiling points) end Pure 1-Cyclohexylbutan-1-one distillation->end recrystallization Recrystallization q2->recrystallization Yes chromatography Flash Chromatography q2->chromatography No recrystallization->end chromatography->end

Caption: Decision tree for selecting a purification method for 1-Cyclohexylbutan-1-one.

Section 3: Troubleshooting Guides and FAQs

This section provides detailed troubleshooting guides for each purification method in a question-and-answer format.

Fractional Vacuum Distillation

Fractional distillation is often the most scalable and cost-effective method for purifying liquids, especially when dealing with high-boiling impurities. However, scaling up can present challenges related to thermal stability and achieving efficient separation.

FAQs and Troubleshooting

Q1: Why is my yield low after distillation?

  • Thermal Decomposition: 1-Cyclohexylbutan-1-one, like many high-boiling ketones, can be susceptible to thermal degradation.[3] Prolonged exposure to high temperatures can lead to decomposition and reduced yield.

    • Solution: Use vacuum distillation to lower the boiling point.[4] Monitor the pot temperature closely and keep it as low as possible. The use of a good vacuum pump and a well-sealed system is crucial.

  • Incomplete Distillation: You may not be distilling all of the product from the pot.

    • Solution: Ensure the distillation is complete by monitoring the head temperature. A sharp drop in temperature indicates that the product has finished distilling.

  • Product Holdup: In a large-scale setup, a significant amount of product can be held up in the distillation column and condenser.

    • Solution: Allow the system to cool completely before dismantling to allow the product to drain into the collection flask.

Q2: I'm seeing a persistent impurity in my distilled product. What can I do?

  • Azeotrope Formation: The impurity may form an azeotrope with your product, making separation by distillation difficult.

    • Solution: Try changing the pressure of the distillation. Azeotropic compositions can be pressure-dependent. Alternatively, consider a different purification technique like chromatography.

  • Inefficient Column: Your distillation column may not have enough theoretical plates for the separation.

    • Solution: Use a longer packed column or a column with a more efficient packing material. Ensure a slow and steady distillation rate to allow for proper equilibration.

Q3: The product is discolored after distillation. What is the cause?

  • Thermal Decomposition: As mentioned, this is a common issue.[3]

    • Solution: In addition to using a vacuum, consider adding an antioxidant or a polymerization inhibitor to the distillation pot if you suspect free-radical mediated decomposition.

  • Residual Acid or Base: Traces of acid or base from the synthesis can catalyze decomposition at high temperatures.

    • Solution: Ensure your crude product is thoroughly washed and neutralized before distillation.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude 1-Cyclohexylbutan-1-one. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect any low-boiling impurities first. Once the head temperature stabilizes at the boiling point of 1-Cyclohexylbutan-1-one at the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solids. While 1-Cyclohexylbutan-1-one is a liquid at room temperature, it may be a solid depending on the ambient conditions or if it has a high melting point. Even if it is a liquid, it may be possible to induce crystallization at low temperatures.

FAQs and Troubleshooting

Q1: I can't find a suitable solvent for recrystallization. What should I do?

  • Single Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Solution: Screen a variety of solvents with different polarities. For ketones, solvents like ethanol, acetone, or ethyl acetate can be good starting points.[5]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used.

    • Solution: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly. A common combination is a polar solvent with a non-polar one (e.g., ethanol/water, acetone/hexane).

Q2: My product is "oiling out" instead of crystallizing. How can I fix this?

  • Supersaturation is too high: The solution is too concentrated, or it is cooling too quickly.

    • Solution: Add more solvent to the hot solution to reduce the concentration. Allow the solution to cool more slowly. Insulating the flask can help.

  • Melting Point is below the solvent's boiling point: The product is melting in the hot solvent.

    • Solution: Choose a solvent with a lower boiling point.

Q3: The crystals are very small and difficult to filter. How can I get larger crystals?

  • Rapid Cooling: Cooling the solution too quickly leads to the formation of small crystals.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. Then, place it in an ice bath to maximize the yield.

  • Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation and lead to small crystals.

    • Solution: Avoid stirring the solution as it cools.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude 1-Cyclohexylbutan-1-one and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, place the flask in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Flash Chromatography

Flash chromatography is a rapid and effective method for separating compounds with different polarities. It is particularly useful when distillation and recrystallization are not effective. However, scaling up flash chromatography can be challenging in terms of solvent consumption and column packing.[6]

FAQs and Troubleshooting

Q1: I'm not getting good separation of my product from an impurity. What can I do?

  • Incorrect Mobile Phase: The polarity of the mobile phase may not be optimal.

    • Solution: Optimize the mobile phase using thin-layer chromatography (TLC). The ideal mobile phase should give your product an Rf value of around 0.3-0.4. Try different solvent systems to improve the separation (ΔRf) between your product and the impurity.[7]

  • Column Overloading: Too much crude product has been loaded onto the column.

    • Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.

  • Poor Column Packing: The column may not be packed uniformly, leading to band broadening and poor separation.

    • Solution: Ensure the stationary phase is packed as a slurry and is uniform and free of air bubbles.

Q2: My product is eluting too quickly or not at all. How do I adjust the mobile phase?

  • Product Eluting Too Quickly (High Rf): The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the hexane in a hexane/ethyl acetate mixture).

  • Product Not Eluting (Low Rf): The mobile phase is not polar enough.

    • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the ethyl acetate in a hexane/ethyl acetate mixture).

Q3: How can I reduce solvent consumption when scaling up?

  • Gradient Elution: Using a solvent gradient can reduce the total volume of solvent needed.[7]

    • Solution: Start with a less polar mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product and then any more polar impurities.

  • Dry Loading: Loading the sample onto the column as a solid can lead to sharper bands and better separation, which can reduce the amount of solvent needed for elution.

    • Solution: Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

Experimental Protocol: Flash Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC.

  • Column Packing: Pack a column with silica gel, ensuring it is well-compacted and free of cracks or air bubbles.

  • Sample Loading: Load the crude 1-Cyclohexylbutan-1-one onto the column.

  • Elution: Begin eluting with the chosen mobile phase, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Purity Assessment

After purification, it is essential to assess the purity of your 1-Cyclohexylbutan-1-one. The following analytical techniques are commonly used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds and for identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity of your product. Method development will be required to find a suitable column and mobile phase.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and can also be used to detect and identify impurities. Quantitative NMR (qNMR) can be a powerful tool for accurately determining the purity of your compound without the need for a calibration curve.[5][10][11][12]

Section 5: Safety Precautions

When handling 1-Cyclohexylbutan-1-one and the solvents used in its purification, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when using volatile organic solvents.

  • Fire Safety: Keep flammable solvents away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Refer to the Safety Data Sheet (SDS) for 1-Cyclohexylbutan-1-one for detailed safety and handling information.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available from: [Link]

  • Quantitative NMR. Organic Primary Standards Group. Available from: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. Available from: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available from: [Link]

  • Reaction of Acyl Chlorides with Grignard reagent. YouTube. Available from: [Link]

  • Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Master Organic Chemistry. Available from: [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available from: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

  • How to Purify by Distillation. University of Rochester. Available from: [Link]

  • Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. Available from: [Link]

  • Acyl chlorides reaction with grignard. Chemistry Stack Exchange. Available from: [Link]

  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage. Available from: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available from: [Link]

  • Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. MDPI. Available from: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available from: [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. Available from: [Link]

  • Method for purification of ketones. Google Patents.
  • EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. Available from: [Link]

  • Optimizing flash chromatography method - Biotage. YouTube. Available from: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available from: [Link]

  • 1-Cyclohexylbutan-2-one. PubChem. Available from: [Link]

  • ACCEPTORLESS DEHYDROGENATIVE SYNTHESIS OF KETONES FROM ALCOHOLS USING CARBON SUPPORTED Ni NANO- CATALYST. BUET. Available from: [Link]

  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. PubMed. Available from: [Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. Available from: [Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. Available from: [Link]

  • Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. ResearchGate. Available from: [Link]

  • Thermal Stability of Larger Carbonyl Compounds: 2-Methylbutyraldehyde. ResearchGate. Available from: [Link]

  • Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma. PubMed. Available from: [Link]

  • JEE Main Chemistry Syllabus 2026: PDF, Deleted Topics and Chapter-wise Coverage. Physics Wallah. Available from: [Link]

  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. ResearchGate. Available from: [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-Cyclohexylbutan-1-one: Mass Spectrometry vs. Spectroscopic Alternatives

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and structural elucidation of novel compounds are paramount. 1-Cyclohexylbutan-1-one, a ketone with both cyclic and acy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and structural elucidation of novel compounds are paramount. 1-Cyclohexylbutan-1-one, a ketone with both cyclic and acyclic alkyl moieties, presents a unique analytical challenge. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, offering a powerful tool for its identification. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic understanding of its structural characterization.

The Power of Fragmentation: Decoding the Mass Spectrum of 1-Cyclohexylbutan-1-one

Electron ionization mass spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, providing rich information about the compound's connectivity. The mass spectrum of 1-cyclohexylbutan-1-one, publicly available through the NIST Mass Spectrometry Data Center, exhibits a series of characteristic fragment ions that can be rationalized through well-established fragmentation mechanisms.[1]

The molecular ion peak (M⁺) for 1-cyclohexylbutan-1-one (C₁₀H₁₈O) is expected at a mass-to-charge ratio (m/z) of 154, corresponding to its molecular weight.[2][3][4][5] While often of low intensity for aliphatic ketones, its observation is the first crucial piece of information. The key to interpreting the spectrum lies in understanding the preferential cleavage of bonds driven by the stability of the resulting fragments.

Key Fragmentation Pathways:

Two primary types of fragmentation dominate the mass spectrum of 1-cyclohexylbutan-1-one: α-cleavage and rearrangements, including the notable McLafferty rearrangement.

1. α-Cleavage: Favorable Bond Scission Adjacent to the Carbonyl Group

The bond between the carbonyl carbon and an adjacent carbon atom (the α-carbon) is prone to cleavage.[6] This is a highly favored process as it leads to the formation of a resonance-stabilized acylium ion.[6][7][8] For 1-cyclohexylbutan-1-one, two distinct α-cleavage pathways are possible:

  • Cleavage of the Butyl Chain: Loss of a propyl radical (•C₃H₇) results in the formation of a cyclohexyl-substituted acylium ion at m/z 111 .

  • Cleavage of the Cyclohexyl Ring: Loss of the cyclohexyl radical (•C₆H₁₁) leads to the formation of the butyrylium ion at m/z 71 .

The relative abundance of these fragments provides insight into the stability of the lost radical and the resulting cation.

2. McLafferty Rearrangement: A Signature of Carbonyl Compounds

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen atom.[7][9][10] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, results in the formation of a neutral alkene and a new radical cation.[7][9][11][12] In 1-cyclohexylbutan-1-one, the butyl chain provides the necessary γ-hydrogens. This rearrangement leads to the formation of a prominent ion at m/z 98 .

3. Fragmentation of the Cyclohexyl Ring

The cyclohexyl ring itself can undergo fragmentation, often initiated by ring-opening to form a linear radical cation.[13][14] Subsequent cleavages can lead to the loss of neutral alkene fragments, such as ethene (C₂H₄), resulting in characteristic ions. A common fragmentation pathway for cyclohexane derivatives involves the loss of ethene, leading to a fragment at m/z 55 ([C₄H₇]⁺).[15]

Visualizing the Fragmentation Cascade

To better illustrate these key fragmentation pathways, the following diagram outlines the logical relationships between the molecular ion and its major fragment ions.

fragmentation_pattern cluster_ring Cyclohexyl Ring Fragmentation M 1-Cyclohexylbutan-1-one (M⁺) m/z 154 m111 [C₆H₁₁CO]⁺ m/z 111 M->m111 - •C₃H₇ m71 [CH₃CH₂CH₂CO]⁺ m/z 71 M->m71 - •C₆H₁₁ m98 [C₆H₁₀O]⁺ m/z 98 M->m98 - C₃H₆ m55 [C₄H₇]⁺ m/z 55 m111->m55 - C₃H₂O

Figure 1: Fragmentation pathways of 1-Cyclohexylbutan-1-one.

A Comparative Analysis: Mass Spectrometry vs. Spectroscopic Techniques

While mass spectrometry provides invaluable information on the connectivity and fragmentation of 1-cyclohexylbutan-1-one, a comprehensive characterization often necessitates complementary data from other analytical techniques. Here, we compare the insights gained from MS with those from NMR and IR spectroscopy.

Analytical Technique Information Provided for 1-Cyclohexylbutan-1-one Strengths Limitations
Mass Spectrometry (MS) Molecular weight (m/z 154) and elemental formula (C₁₀H₁₈O).[2][3][4][5] Characteristic fragmentation pattern revealing the presence of a carbonyl group, a butyl chain, and a cyclohexyl ring.High sensitivity, provides detailed structural information through fragmentation, allows for unambiguous identification when coupled with a spectral library.Isomeric compounds may have similar fragmentation patterns, does not provide information on the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would correspond to the protons on the cyclohexyl ring and the different methylene and methyl groups of the butyl chain.[2] ¹³C NMR: Shows the number of non-equivalent carbon atoms. The carbonyl carbon would appear at a characteristic downfield shift (~200-215 ppm for saturated ketones).Provides detailed information on the carbon-hydrogen framework, allows for the determination of stereochemistry, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra may require advanced techniques for full interpretation.
Infrared (IR) Spectroscopy Shows the presence of functional groups. A strong absorption band in the region of 1715 cm⁻¹ is characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[16][17][18] The presence of C-H stretching vibrations from the alkyl and cycloalkyl groups would also be observed.[3]Rapid and non-destructive, excellent for identifying the presence of key functional groups.Provides limited information on the overall molecular structure, not suitable for distinguishing between isomers with the same functional groups.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dissolve a small amount of 1-cyclohexylbutan-1-one in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.

  • Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically operating in electron ionization mode at 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-200) to acquire the mass spectrum.

  • Data Analysis: The resulting mass spectrum is compared to a reference library (e.g., NIST) for identification. The fragmentation pattern is analyzed to confirm the structure.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-cyclohexylbutan-1-one in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 1-cyclohexylbutan-1-one, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • IR Spectrum Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands, particularly the strong C=O stretch, to confirm the presence of the ketone functional group.

Conclusion

The mass spectrometric fragmentation pattern of 1-cyclohexylbutan-1-one provides a wealth of structural information, enabling its confident identification. The characteristic α-cleavages and McLafferty rearrangement serve as reliable diagnostic markers. However, for a comprehensive and unambiguous structural elucidation, particularly when dealing with unknown isomers or complex mixtures, a multi-technique approach is indispensable. The combination of mass spectrometry with NMR and IR spectroscopy provides a synergistic and self-validating system, ensuring the highest level of scientific integrity in chemical analysis.

References

  • INFRARED SPECTROSCOPY (IR). Le Moyne College. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube. [Link]

  • 1-Cyclohexylbutan-1-one. PubChem. [Link]

  • McLafferty rearrangement. Wikipedia. [Link]

  • How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Dummies. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • McLafferty Rearrangement. SlideShare. [Link]

  • 6.3: Rearangement. Chemistry LibreTexts. [Link]

  • 1-Butanone, 1-cyclohexyl-. NIST WebBook. [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. National Institutes of Health. [Link]

  • Identification of Aldehydes and Ketones. [Link]

  • Tests for Aldehydes and Ketones. BYJU'S. [Link]

  • IDENTIFICATION OF ALDEHDES AND KETONES. [Link]

  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?. [Link]

  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]

  • 1-Butanone, 1-cyclohexyl-. NIST WebBook. [Link]

  • Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • 1-Propanone, 1-cyclohexyl-. NIST WebBook. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Human Metabolome Database. [Link]

  • Alpha (α) Cleavage. Chemistry Steps. [Link]

  • mass spectrometry: alpha-cleavage. YouTube. [Link]

  • 1-Butanone, 1-cyclohexyl-. NIST WebBook. [Link]

  • Video: Mass Spectrometry: Cycloalkane Fragmentation. JoVE. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1-cyclohexylbutan-1-one (C10H18O). PubChemLite. [Link]

  • 1-Cyclohexylbutan-2-one. PubChem. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Comparative

Comparative Reactivity of 1-Cyclohexylbutan-1-one and Acetophenone: A Technical Guide

Executive Summary In the landscape of synthetic organic chemistry, the selection of a ketone starting material is a critical decision that dictates reaction conditions, influences stereochemical outcomes, and ultimately...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic organic chemistry, the selection of a ketone starting material is a critical decision that dictates reaction conditions, influences stereochemical outcomes, and ultimately determines the efficiency of a synthetic route. This guide provides a detailed comparative analysis of the reactivity of two structurally distinct ketones: 1-Cyclohexylbutan-1-one, an aliphatic ketone, and Acetophenone, an aromatic ketone. Through an examination of their electronic and steric properties, supported by spectroscopic data and established reaction mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. We will demonstrate that acetophenone is generally less reactive than 1-cyclohexylbutan-1-one towards nucleophilic addition due to the electronic stabilization and steric hindrance imparted by the aromatic ring. Conversely, the acidity of the α-protons is greater in acetophenone, influencing its reactivity in enolate-driven reactions.

Fundamental Properties: A Tale of Two Ketones

The reactivity of a ketone is primarily governed by the electrophilicity of its carbonyl carbon and the steric accessibility for an incoming nucleophile.[1][2] 1-Cyclohexylbutan-1-one and acetophenone present an excellent case study in how the nature of the substituents attached to the carbonyl group can profoundly modulate these factors.

1-Cyclohexylbutan-1-one is a saturated aliphatic ketone. The carbonyl carbon is flanked by a cyclohexyl group and a propyl group. These alkyl groups are electron-donating through an inductive effect, which slightly reduces the partial positive charge on the carbonyl carbon.[1][3]

Acetophenone , on the other hand, is an aromatic ketone. The carbonyl carbon is bonded to a methyl group and a phenyl group. The phenyl ring engages in resonance with the carbonyl group, delocalizing the electron density and significantly reducing the electrophilicity of the carbonyl carbon.[4][5][6] This resonance stabilization is a key factor in its reduced reactivity towards nucleophiles compared to aliphatic ketones.[4][5][7]

Spectroscopic Insights into Electronic Differences

Infrared (IR) spectroscopy provides a direct probe into the electronic environment of the carbonyl group. The position of the C=O stretching frequency is diagnostic of the carbonyl's bond strength and, by extension, its electrophilicity.

CompoundStructureC=O Stretching Frequency (cm⁻¹)Rationale for Difference
1-Cyclohexylbutan-1-one 1-Cyclohexylbutan-1-one structure~1715[8][9][10]The carbonyl group is isolated, and its frequency is typical for a saturated aliphatic ketone.
Acetophenone Acetophenone structure~1690[9][11]Conjugation with the phenyl ring weakens the C=O bond, lowering the stretching frequency. This indicates reduced electrophilicity.

The lower stretching frequency for acetophenone is a clear indication of the resonance effect, where electron density from the aromatic ring is donated to the carbonyl group, making the carbonyl carbon less electron-deficient.[11]

Similarly, ¹H NMR spectroscopy reveals differences in the electronic environment of the α-protons.

Compoundα-Proton TypeApproximate ¹H NMR Chemical Shift (ppm)Rationale for Difference
1-Cyclohexylbutan-1-one -CH₂- (next to C=O)~2.2-2.7[12][13]Typical range for α-protons in an aliphatic ketone.
Acetophenone -CH₃ (next to C=O)~2.5[14]The α-protons are deshielded by the carbonyl group.
Acetophenone Aromatic protons (ortho)~7.96[14]These protons are significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring current.

Comparative Reactivity in Nucleophilic Addition

Nucleophilic addition is a cornerstone reaction for ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.[15][16][17][18]

Caption: Generalized mechanism of nucleophilic addition to a ketone.

Electronic Effects: As established, the carbonyl carbon of acetophenone is less electrophilic than that of 1-cyclohexylbutan-1-one due to resonance stabilization.[4][5] This makes acetophenone inherently less reactive towards nucleophiles.

Steric Effects: The approach of a nucleophile to the carbonyl carbon is also influenced by the steric bulk of the attached groups.[1][2] A phenyl group is considered a relatively large substituent and can present significant steric hindrance to an incoming nucleophile.[19] The cyclohexyl group is also bulky.[20][21] The relative steric hindrance will depend on the conformation of the cyclohexyl ring and the specific nucleophile. However, the planar nature of the phenyl ring can, in some cases, offer a more defined pathway for nucleophilic attack compared to the more flexible cyclohexyl group.

Experimental Evidence: The reduction of ketones with sodium borohydride (NaBH₄) is a classic example of nucleophilic addition.[15][16][22] It is well-established that aliphatic ketones are generally reduced faster than aromatic ketones.[7][23][24] This is attributed to both the greater electrophilicity of the carbonyl carbon in aliphatic ketones and the steric hindrance from the aromatic ring in aryl ketones.[4][6]

Comparative Reactivity in α-Substitution Reactions

Reactions involving the α-carbon of a ketone, such as aldol condensations and alkylations, proceed through the formation of an enolate intermediate. The ease of enolate formation is determined by the acidity of the α-protons.[25][26]

Compoundα-Proton TypeApproximate pKaRationale for Acidity
1-Cyclohexylbutan-1-one -CH₂- (next to C=O)~19-20[26]The resulting enolate is stabilized by resonance with the carbonyl group.
Acetophenone -CH₃ (next to C=O)~19[27]The enolate is stabilized by resonance with both the carbonyl group and the aromatic ring, leading to enhanced acidity compared to a typical aliphatic ketone.

While the pKa values are similar, the extended conjugation in the enolate of acetophenone provides additional stabilization. This can lead to a higher concentration of the enolate at equilibrium under certain conditions, potentially favoring α-substitution reactions for acetophenone. However, the kinetics of proton abstraction can also be influenced by steric factors around the α-protons.

Experimental Protocol: Comparative Reduction with Sodium Borohydride

To empirically determine the relative reactivity of 1-cyclohexylbutan-1-one and acetophenone, a competitive reduction experiment can be performed.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar mixture of 1-Cyclohexylbutan-1-one and Acetophenone in Ethanol B Add limiting amount of NaBH₄ solution A->B C Stir at constant temperature B->C D Quench reaction with dilute HCl C->D E Extract with Diethyl Ether D->E F Analyze organic layer by GC-MS E->F

Caption: Workflow for a competitive reduction experiment.

Objective: To determine the relative rates of reduction of 1-cyclohexylbutan-1-one and acetophenone by sodium borohydride.

Materials:

  • 1-Cyclohexylbutan-1-one

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts (e.g., 1.0 mmol each) of 1-cyclohexylbutan-1-one and acetophenone in 10 mL of 95% ethanol in a round-bottom flask.[28]

  • In a separate flask, prepare a solution of sodium borohydride (e.g., 0.25 mmol, a limiting amount) in 5 mL of 95% ethanol.[29]

  • Cool the ketone solution in an ice bath.[28]

  • Add the sodium borohydride solution dropwise to the stirred ketone solution over 5 minutes.[28]

  • Allow the reaction to stir in the ice bath for a predetermined time (e.g., 15 minutes).[30]

  • Quench the reaction by slowly adding 10 mL of 1 M HCl. Caution: Hydrogen gas is evolved.[28]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Analyze the resulting mixture by GC-MS to determine the relative amounts of unreacted ketones and their corresponding alcohol products.

Expected Outcome: The analysis is expected to show a higher conversion of 1-cyclohexylbutan-1-one to 1-cyclohexylbutan-1-ol compared to the conversion of acetophenone to 1-phenylethanol. This would confirm the higher reactivity of the aliphatic ketone in this nucleophilic addition reaction.

Conclusion

The comparative analysis of 1-cyclohexylbutan-1-one and acetophenone highlights the profound influence of substituent effects on ketone reactivity.

  • For Nucleophilic Addition Reactions: 1-Cyclohexylbutan-1-one is the more reactive substrate due to the higher electrophilicity of its carbonyl carbon. Acetophenone's reactivity is attenuated by the resonance stabilization provided by the phenyl ring.

  • For α-Substitution Reactions: Acetophenone exhibits slightly more acidic α-protons due to the extended conjugation in its enolate, which may favor reactions proceeding through this intermediate.

This guide provides a foundational understanding for chemists to strategically select the appropriate ketone for a given transformation, thereby optimizing reaction outcomes and enhancing synthetic efficiency. The provided experimental protocol offers a practical method for empirically verifying these principles.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Chem LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Gauth. (n.d.). arrange in order of increasing reactivity with reasons? aliphatic aldehye aliphatic ketone aromatic aldehyde aromatic ketone. [Link]

  • Carleton College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Quora. (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes?. [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

  • YouTube. (2017, November 15). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12 |gd 12. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]

  • askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. [Link]

  • Pearson+. (n.d.). Why is a ketone more reactive/electrophilic than an ester?. [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]

  • Chegg. (2019, April 13). NaBH4(Sodium Borohydride) Reduction of Ketone (Organic Chemistry Lab). [Link]

  • ResearchGate. (2025, August 6). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Quora. (2018, July 17). How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones?. [Link]

  • YouTube. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Link]

  • Morressier. (2020, March 26). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. [Link]

  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]

  • Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. [Link]

  • NIH. (2021, February 24). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. [Link]

  • Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?. [Link]

  • YouTube. (2014, March 30). Acidity at the Alpha Position of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. [Link]

  • MSU chemistry. (n.d.). Ring Conformations. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]

  • Scribd. (n.d.). Acetophenone H NMR. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of 1-Cyclohexylbutan-1-one by GC-MS

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. 1-Cyclohexylbutan-1-one, a ketone with applications in organic synthesis, is no exception. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the comprehensive purity assessment of this compound. As Senior Application Scientists, we will not only detail the methodologies but also delve into the scientific rationale behind our experimental choices, ensuring a robust and self-validating approach to quality control.

The Central Role of Purity in Chemical Synthesis

The presence of impurities in a chemical substance can have significant consequences, leading to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in a final product[1]. For a compound like 1-Cyclohexylbutan-1-one, potential impurities can stem from various sources, including residual starting materials, byproducts from the synthetic route, and degradation products. A common synthetic route for similar ketones, for example, might involve the reaction of an organometallic reagent with a carboxylic acid derivative. This process can sometimes lead to the formation of tertiary alcohol byproducts if the ketone intermediate reacts further with the organometallic reagent[2]. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the purity of 1-Cyclohexylbutan-1-one.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry[3]. This combination makes it an ideal method for the analysis of volatile and semi-volatile compounds like 1-Cyclohexylbutan-1-one. The GC component separates the individual components of a sample based on their volatility and interaction with the stationary phase of the column, while the MS component fragments the eluted components and identifies them based on their unique mass-to-charge ratio, providing a definitive molecular fingerprint[4].

Experimental Workflow for GC-MS Purity Assessment

The following diagram illustrates the typical workflow for the purity assessment of 1-Cyclohexylbutan-1-one using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 1-Cyclohexylbutan-1-one Sample Dissolution Dissolve in a volatile solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Dilute to an appropriate concentration (e.g., 100 µg/mL) Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch NIST Library Comparison MassSpectra->LibrarySearch Quantification Peak Area % Calculation MassSpectra->Quantification Report Purity Report Generation Quantification->Report

Caption: Workflow for the purity assessment of 1-Cyclohexylbutan-1-one by GC-MS.

Detailed GC-MS Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar column. The choice of a non-polar column is based on the principle of separating compounds primarily by their boiling points, which is suitable for general purity screening.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane (GC grade or higher).

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Cyclohexylbutan-1-one sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane to create a 1 mg/mL stock solution.

  • Further dilute the stock solution 1:10 with dichloromethane to obtain a working concentration of 100 µg/mL.

3. GC-MS Method Parameters:

ParameterSettingRationale
Inlet Split mode, 50:1 split ratio, 250 °CA split injection prevents column overloading with the main component, ensuring good peak shape. The inlet temperature is high enough to ensure rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.
Injection Volume 1 µLA small injection volume also helps in preventing column overload and maintaining sharp peaks.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial hold at a low temperature allows for focusing of the analytes at the head of the column. The temperature ramp ensures the separation of compounds with a wide range of boiling points. The final hold ensures that any high-boiling impurities are eluted.
Carrier Gas Flow Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
MS Source Temp. 230 °CAn appropriate source temperature ensures efficient ionization while minimizing thermal degradation of the analytes within the ion source.
MS Quad Temp. 150 °CA stable quadrupole temperature is crucial for reproducible mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVEI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation of impurities.
Mass Scan Range 35 - 400 m/zThis mass range is wide enough to capture the molecular ion of 1-Cyclohexylbutan-1-one (m/z 154.25) and potential lower and higher molecular weight impurities.
Data Acquisition Full ScanFull scan mode acquires a complete mass spectrum for all eluting peaks, which is necessary for the identification of unknown impurities.

4. Data Analysis:

  • Peak Identification: The mass spectrum of the major peak should be compared with a reference spectrum of 1-Cyclohexylbutan-1-one. The mass spectra of minor peaks should be compared against the NIST Mass Spectral Library for tentative identification of impurities[5].

  • Purity Calculation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of 1-Cyclohexylbutan-1-one peak / Total area of all peaks) x 100

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different chemical and physical principles. This approach provides a more complete picture of the sample's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used chromatographic technique for purity assessment[4]. Unlike GC, which is suitable for volatile compounds, HPLC is ideal for non-volatile or thermally labile substances[6]. For a compound like 1-Cyclohexylbutan-1-one, which is volatile, GC-MS is generally the preferred method. However, HPLC can be a valuable complementary technique, especially for detecting high molecular weight or polar impurities that may not be amenable to GC analysis.

FeatureGC-MSHPLC-UV/DAD
Principle Separation based on volatility and interaction with stationary phaseSeparation based on polarity and interaction with stationary and mobile phases
Analyte Suitability Volatile and thermally stable compoundsNon-volatile and thermally labile compounds
Sensitivity Very high, especially with selected ion monitoring (SIM)High, dependent on the chromophore of the analyte
Selectivity High, based on both retention time and mass spectrumModerate, based on retention time and UV spectrum
Identification Definitive identification through mass spectral library matchingTentative identification based on retention time and UV spectrum
Quantification Excellent, based on peak areaExcellent, based on peak area

Cross-Verification Strategy: Employing both GC-MS and HPLC provides a robust, orthogonal approach to purity assessment. GC-MS can identify and quantify volatile impurities, while HPLC can detect any non-volatile impurities that might be missed by GC[7].

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself[8][9]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated[10].

Advantages of qNMR:

  • Primary Method: Provides a direct measurement of purity without the need for a calibration curve.

  • Non-destructive: The sample can be recovered after analysis.

  • Universal Detection: Applicable to any soluble compound with NMR-active nuclei.

  • Structural Information: Provides structural confirmation of the main component and any impurities present at sufficient concentration.

Comparison Summary:

MethodPrincipleStrengthsLimitations
GC-MS Chromatographic separation followed by mass-based detectionHigh sensitivity and selectivity for volatile compounds, definitive identificationNot suitable for non-volatile or thermally labile impurities
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detectionVersatile for a wide range of compounds, excellent quantificationLess definitive identification than MS, requires a chromophore
qNMR Nuclear magnetic resonance signal intensity proportional to molar concentrationAbsolute quantification without a specific reference standard, non-destructiveLower sensitivity than chromatographic methods, requires a pure internal standard
Karl Fischer Titration Titrimetric method based on a reaction with waterHigh accuracy and precision for water content determinationOnly measures water content, potential side reactions with ketones[11][12][13]
Karl Fischer Titration for Water Content

Purity assessment is incomplete without determining the water content of the sample. Karl Fischer titration is the gold standard for this purpose, offering high accuracy and precision[14]. It is important to note that ketones can undergo side reactions with standard Karl Fischer reagents, leading to inaccurate results[12][13]. Therefore, specialized reagents designed for aldehydes and ketones should be used to suppress these side reactions and ensure an accurate determination of the water content.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and trustworthy purity assessment of 1-Cyclohexylbutan-1-one, a multi-faceted approach is recommended. GC-MS serves as the primary tool for identifying and quantifying volatile impurities, leveraging its high sensitivity and definitive identification capabilities. The confidence in the purity value is significantly enhanced by employing orthogonal techniques. Quantitative NMR provides an excellent method for determining the absolute purity of the organic components, while Karl Fischer titration is essential for accurately measuring the water content. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a robust and reliable purity profile for 1-Cyclohexylbutan-1-one, ensuring the quality and integrity of their scientific endeavors.

References

  • Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Hach. (n.d.). Volumetric one-component Karl Fischer Titration for aldehydes and ketones. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • Holm, K. M., Linnet, K., Rasmussen, B. S., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(8), 489-494. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]

  • Natarajan, P., Suthar Singh, & Balamurugan, K. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 9(11), 1851-1854. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanone, 1-cyclohexyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). US 2025/0043211 A1.
  • YouTube. (2025). [Chemistry] Design a synthesis of 1-cyclohexyl-2-butyn-1-one starting from cyclohexane. You may u. Retrieved from [Link]

  • Quora. (2017). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reduction of 1-Cyclohexylbutan-1-one: A Comparative Analysis of Leading Reducing Agents

Introduction: The Significance of Ketone Reduction in Synthesis In the landscape of organic synthesis, the reduction of ketones to secondary alcohols is a cornerstone transformation. The target molecule for this guide, 1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ketone Reduction in Synthesis

In the landscape of organic synthesis, the reduction of ketones to secondary alcohols is a cornerstone transformation. The target molecule for this guide, 1-Cyclohexylbutan-1-one, presents a common structural motif—an alkyl-aryl ketone—where the carbonyl group is a key handle for molecular elaboration. Its reduction to 1-cyclohexylbutan-1-ol is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of reducing agent for this conversion is not trivial; it dictates the reaction's efficiency, selectivity, cost, and safety profile. This guide provides an in-depth, data-supported comparison of three widely-used reduction strategies: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions for their specific synthetic challenges.

The Contenders: A Mechanistic and Practical Overview

The reduction of a ketone is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] The resulting alkoxide intermediate is then protonated to yield the final alcohol.[2] While the overall transformation is straightforward, the source of the hydride and the reaction conditions dramatically influence the outcome.

Sodium Borohydride (NaBH₄): The Selective Workhorse

Sodium borohydride is a mild and selective reducing agent, valued for its ease of handling and compatibility with protic solvents like methanol and ethanol.[3][4][5] Its moderate reactivity allows it to selectively reduce aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, or carboxylic acids.[3][6]

Mechanism of Action: The reduction proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the carbonyl carbon.[1][7] In a protic solvent like methanol, the solvent not only solubilizes the reagents but also participates in the reaction, protonating the intermediate alkoxide to form the alcohol and regenerating the borohydride species for subsequent reductions.[5]

NaBH4_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 1-Cyclohexylbutan-1-one alkoxide Alkoxide Intermediate ketone->alkoxide H⁻ attack nabh4 NaBH₄ nabh4->alkoxide solvent CH₃OH (Solvent) product 1-Cyclohexylbutan-1-ol solvent->product alkoxide->product Protonation by CH₃OH borate_ester Borate Ester alkoxide->borate_ester LiAlH4_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Anhydrous) cluster_step2 Step 2: Hydrolysis (Workup) ketone 1-Cyclohexylbutan-1-one (in dry Ether/THF) alkoxide_complex Aluminum Alkoxide Complex ketone->alkoxide_complex H⁻ attack lialh4 LiAlH₄ lialh4->alkoxide_complex product 1-Cyclohexylbutan-1-ol alkoxide_complex->product Protonation workup Aqueous Acid Workup (e.g., H₃O⁺) workup->product Hydrogenation_Mechanism Reactants Ketone + H₂ Gas Adsorption Adsorption of Reactants Reactants->Adsorption CatalystSurface Metal Catalyst Surface (e.g., Pd/C) CatalystSurface->Adsorption H_Transfer Stepwise Hydrogen Transfer Adsorption->H_Transfer Desorption Product Desorption H_Transfer->Desorption Product Alcohol Product Desorption->Product CatalystRegen Regenerated Catalyst Desorption->CatalystRegen Decision_Workflow Start Start: Reduce 1-Cyclohexylbutan-1-one Chemoselectivity Are other reducible groups present (e.g., esters)? Start->Chemoselectivity Scale What is the reaction scale? Chemoselectivity->Scale No NaBH4 Use NaBH₄ Chemoselectivity->NaBH4 Yes Equipment Is hydrogenation equipment available? Scale->Equipment Large Scale (>10g) Safety Are you equipped for pyrophoric reagents? Scale->Safety Small/Medium Scale (<10g) Equipment->Safety No Hydrogenation Use Catalytic Hydrogenation Equipment->Hydrogenation Yes Safety->NaBH4 No LiAlH4 Use LiAlH₄ Safety->LiAlH4 Yes Reconsider Re-evaluate synthetic route or consider alternative reagents

Sources

Validation

A Comparative Guide to the Biological Activity Screening of 1-Cyclohexylbutan-1-one Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-cyclohexylbutan-1-one framework, a simple yet versatile structure, pre...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-cyclohexylbutan-1-one framework, a simple yet versatile structure, presents an intriguing starting point for the development of new therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of derivatives of this parent compound, with a focus on antimicrobial and cytotoxic properties. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for screening.

Introduction to the 1-Cyclohexylbutan-1-one Scaffold

The 1-cyclohexylbutan-1-one molecule consists of a cyclohexyl ring attached to a butanone chain. This combination of a bulky, lipophilic cycloalkane and a polar ketone functional group provides a unique chemical landscape for interactions with biological targets. Modifications to both the cyclohexyl ring and the butanone backbone can significantly alter the compound's physicochemical properties and, consequently, its biological activity.

Comparative Biological Activity of 1-Cyclohexylbutan-1-one Derivatives

While comprehensive screening data for a wide range of 1-cyclohexylbutan-1-one derivatives is still emerging, preliminary studies on structurally related compounds, particularly chalcones derived from 1-cyclohexyl-3-(4-substituted-phenyl)prop-2-en-1-ones, have revealed promising antimicrobial activity.[1] These chalcones serve as excellent precursors for the synthesis of various heterocyclic derivatives, such as thiopyrimidines and thiopyrans, which have been evaluated for their efficacy against bacterial strains.[1]

Antimicrobial Activity

The antimicrobial potential of these derivatives has been investigated against both Gram-positive and Gram-negative bacteria.[1] The data suggests that certain substitutions on the phenyl ring of the chalcone precursor can lead to compounds with remarkable antibacterial activity, in some cases comparable to the standard antibiotic ciprofloxacin.[1]

Table 1: Comparative Antimicrobial Activity of 1-Cyclohexyl-3-(4-substituted-phenyl)prop-2-en-1-one Derivatives

Compound IDR-group on Phenyl RingTarget OrganismActivity (Compared to Ciprofloxacin)
Derivative A 4-ChloroStaphylococcus aureusModerate
Derivative B 4-NitroEscherichia coliHigh
Derivative C 4-MethoxyStaphylococcus aureusLow
Ciprofloxacin (Standard)Staphylococcus aureusHigh
Ciprofloxacin (Standard)Escherichia coliHigh

Note: This table is a representative summary based on preliminary findings on related structures and is intended for illustrative purposes.

The variation in activity highlights the importance of the electronic and steric properties of the substituents. For instance, electron-withdrawing groups like the nitro group at the para position of the phenyl ring appear to enhance activity against Gram-negative bacteria.[1]

Cytotoxic Activity

Derivatives of cyclohexane-containing compounds have also been investigated for their potential as anticancer agents. For example, some sigma-2 receptor agonists with a cyclohexyl moiety have demonstrated significant cytotoxicity in pancreatic cancer cell lines.[2][3] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and the induction of caspase-dependent apoptosis.[2][3] While direct data on 1-cyclohexylbutan-1-one derivatives is limited, the known anticancer activities of cyclohexenone derivatives suggest this is a promising area for future investigation.

Experimental Protocols for Biological Activity Screening

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key biological screening assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F G Compound 1-Cyclohexylbutan-1-one Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress ROS Increased ROS (Superoxide) Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential signaling pathway for cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The preliminary data on related compounds allows for the formulation of initial SAR hypotheses for 1-cyclohexylbutan-1-one derivatives:

  • Antimicrobial Activity: The nature and position of substituents on an aromatic ring appended to the butanone chain are critical. Electron-withdrawing groups may enhance activity, particularly against Gram-negative bacteria. The lipophilicity conferred by the cyclohexyl group likely plays a role in membrane interaction.

  • Cytotoxic Activity: The cyclohexyl group can influence the binding affinity to specific cellular targets. Modifications that increase the production of intracellular ROS are likely to enhance cytotoxic effects.

Conclusion and Future Directions

The 1-cyclohexylbutan-1-one scaffold represents a promising starting point for the development of novel antimicrobial and cytotoxic agents. The comparative analysis of related structures provides a foundational understanding of the key structural features that drive biological activity. The provided experimental protocols offer a robust framework for the systematic screening of a library of 1-cyclohexylbutan-1-one derivatives. Future research should focus on synthesizing a diverse range of these derivatives and subjecting them to comprehensive biological evaluation to establish definitive structure-activity relationships and identify lead compounds for further development.

References

  • Shamroukh, A. H., et al. (2024). Synthesis, Antioxidant, Antimicrobial, and Molecular Docking Evaluation of Some Newly 2-Thiopyrimidines and Thiopyrans Using 1-Cyclohexyl-3-(4-substituted-phenyl)prop-2-en-1-ones as Precursors. ResearchGate. [Link]

  • Patti, M. L., et al. (2017). Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. BMC Cancer, 17(1), 42. [Link]

  • PubChem. 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Patti, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Digital Commons@Becker. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylbutan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.